Elagolix
描述
Structure
3D Structure
属性
IUPAC Name |
4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30F5N3O5/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAUOKZIVMZVQL-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30F5N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232348 | |
| Record name | Elagolix | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
| Record name | Elagolix | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11979 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
834153-87-6 | |
| Record name | Elagolix | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=834153-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Elagolix [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0834153876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elagolix | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11979 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Elagolix | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)amino)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELAGOLIX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B2546MB5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Elagolix mechanism of action on GnRH receptors
An In-Depth Technical Guide on the Core Mechanism of Action of Elagolix on GnRH Receptors
Introduction
This compound is an orally administered, non-peptide small molecule that functions as a competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Approved for the management of moderate to severe pain associated with endometriosis and heavy menstrual bleeding associated with uterine fibroids, its mechanism centers on the reversible, dose-dependent suppression of the hypothalamic-pituitary-gonadal (HPG) axis.[3][4][5] Unlike GnRH agonists which cause an initial stimulatory "flare" effect before desensitizing the receptor, this compound provides immediate antagonism, allowing for a rapid onset of action and flexible modulation of ovarian sex hormone production.[3][4][6] This guide provides a detailed examination of its interaction with the GnRH receptor, the subsequent effects on downstream signaling, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound exerts its therapeutic effect by competitively binding to GnRH receptors located on the gonadotroph cells of the anterior pituitary gland.[3][7][8] Endogenous GnRH, a decapeptide released in a pulsatile manner from the hypothalamus, normally stimulates these receptors to synthesize and secrete the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][8]
By occupying the GnRH receptor binding site, this compound blocks the action of endogenous GnRH without activating the receptor itself.[9][10] This competitive antagonism leads to a rapid, dose-dependent reduction in the secretion of LH and FSH.[3][5] The diminished gonadotropin levels subsequently decrease ovarian production of the sex hormones estradiol and progesterone, which are key drivers in the pathophysiology of estrogen-dependent conditions like endometriosis and uterine fibroids.[1][11][12]
The short-acting nature of this compound, with a terminal half-life of approximately 4 to 6 hours, allows for adjustable degrees of estradiol suppression.[2] Lower doses result in partial suppression, while higher doses lead to near-full suppression, enabling a tailored therapeutic approach that balances efficacy with the potential for hypoestrogenic side effects.[3][6] Upon discontinuation, the suppression of the HPG axis is quickly reversed.[3][13]
References
- 1. Validation of a quantitative systems pharmacology model of calcium homeostasis using this compound Phase 3 clinical trial data in women with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. dernek.endoadeno.org.tr [dernek.endoadeno.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. respubjournals.com [respubjournals.com]
- 12. Clinical evaluation of the oral gonadotropin-releasing hormone-antagonist this compound for the management of endometriosis-associated pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Receptor-binding affinity of gonadotropin-releasing hormone analogs: analysis by radioligand-receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Elagolix Sodium: A Deep Dive into its Discovery, Synthesis, and Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Elagolix sodium, marketed as Orilissa®, represents a significant advancement in the management of hormone-dependent diseases, primarily endometriosis and uterine fibroids.[1][2][3] As the first orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist, its discovery and development have paved the way for a new class of therapeutics.[4][5] This technical guide provides an in-depth exploration of the discovery, a detailed, multi-step synthesis, and the intricate mechanism of action of this compound sodium. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the field of drug development.
Discovery and Development
This compound was identified as a potent and orally bioavailable non-peptide antagonist of the human gonadotropin-releasing hormone receptor (hGnRH-R) through extensive research efforts.[6][7] Described as a "second-generation" GnRH modulator, its development marked a pivotal shift from injectable peptide-based GnRH agonists and antagonists.[8] The key innovation behind this compound lies in its small molecule nature, which allows for oral administration and a short-acting, dose-dependent suppression of sex hormones.[8][9] This characteristic provides a titratable therapeutic window, enabling partial to near-full suppression of estradiol levels, thereby balancing efficacy with the mitigation of hypoestrogenic side effects.[3][10] The development program for this compound involved numerous clinical trials to establish its safety and efficacy in treating moderate to severe pain associated with endometriosis and heavy menstrual bleeding associated with uterine fibroids.[2][11][12][13][14]
Conceptual Workflow of this compound Discovery and Development
References
- 1. WO2021064561A1 - An improved process for the preparation of this compound sodium - Google Patents [patents.google.com]
- 2. This compound for Heavy Menstrual Bleeding in Women with Uterine Fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrcog.org [ijrcog.org]
- 4. KEGG PATHWAY: GnRH signaling pathway - Reference pathway (KO) [coccidia.icb.usp.br]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. This compound Sodium Compositions and Processes (2019) | Niharika Chauhan | 5 Citations [scispace.com]
- 7. Clinical Pharmacology of this compound: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2018224063A2 - Solid forms of this compound - Google Patents [patents.google.com]
- 9. This compound Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. tandfonline.com [tandfonline.com]
- 13. A systematic review and meta-analysis comparing the use of this compound therapy alone or in combination with add-back therapy to treat women with uterine fibroid associated heavy menstrual bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the GnRH Receptor Binding Affinity and Selectivity of Elagolix
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elagolix is an orally bioavailable, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It represents a significant therapeutic advancement in the management of sex hormone-dependent diseases, such as endometriosis and uterine fibroids.[3] this compound competitively binds to GnRH receptors in the anterior pituitary gland, inhibiting endogenous GnRH signaling.[1] This action leads to a rapid, reversible, and dose-dependent suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—which in turn reduces the production of ovarian sex hormones, estradiol and progesterone.[4][5] This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound for the GnRH receptor, including quantitative data and detailed experimental methodologies.
Quantitative Binding Affinity of this compound
This compound exhibits high-affinity binding to the human GnRH receptor, a key characteristic for its potent antagonist activity. The binding affinity has been quantified using various in vitro assays, with the key parameters summarized in the table below.
| Parameter | Value | Species | Assay Type | Reference |
| Kd (Dissociation Constant) | 54 pM | Human | Not Specified | [1] |
| Ki (Inhibition Constant) | 0.9 nM | Human | Not Specified | [4] |
| IC50 (Half Maximal Inhibitory Concentration) | 1.5 nM | Human | Inositol Phosphate Production | [6] |
Kd (Dissociation Constant) is a measure of the affinity of a ligand for its receptor. A lower Kd value indicates a higher binding affinity.
Ki (Inhibition Constant) is a measure of the potency of a competitive inhibitor. A lower Ki value indicates a more potent inhibitor.
IC50 (Half Maximal Inhibitory Concentration) is the concentration of an inhibitor required to inhibit a biological process or response by 50%.
GnRH Receptor Selectivity Profile of this compound
The selectivity of a drug for its target receptor over other potential off-targets is crucial for its safety profile. This compound has demonstrated a high degree of selectivity for the GnRH receptor.
| Receptor/Target Class | Finding | Reference |
| Broad Receptor Screen | No significant off-target binding was identified in a screen of 100 receptors. | [7] |
| Metabolic Enzymes | - Weak to moderate inducer of CYP3A- Inhibitor of CYP2C19 | [1][4] |
| Transporters | - Inhibitor of OATP1B1- Inhibitor of P-gp- Inhibitor of BCRP | [1] |
CYP (Cytochrome P450) enzymes are a superfamily of monooxygenases involved in drug metabolism.
OATP1B1 (Organic Anion-Transporting Polypeptide 1B1), P-gp (P-glycoprotein), and BCRP (Breast Cancer Resistance Protein) are membrane transporters that play a role in drug absorption, distribution, and excretion.
Experimental Protocols
The determination of the binding affinity of this compound for the GnRH receptor is typically performed using a competitive radioligand binding assay. Below is a detailed protocol for such an assay.
Competitive Radioligand Binding Assay for a Non-Peptide GnRH Antagonist
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Receptor Source: Membrane preparations from cells stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).[8]
-
Radioligand: A high-affinity GnRH receptor radioligand (e.g., [125I]-Cetrorelix or another suitable labeled GnRH analog).[8]
-
Test Compound: this compound at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a standard unlabeled GnRH agonist or antagonist.[8]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[8]
-
Wash Buffer: Ice-cold assay buffer.[9]
-
Protease Inhibitors: To prevent degradation of the receptor.[8]
-
96-well Plates: For performing the assay.[9]
-
Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[9]
-
Filtration Apparatus: A cell harvester for rapid filtration.[9]
-
Scintillation Counter: For measuring radioactivity.[9]
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human GnRH receptor.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer containing protease inhibitors.[8]
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.[8]
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.[9]
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.[9]
-
Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA protein assay).[9]
-
Store the membrane preparation in aliquots at -80°C until use.[9]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add the membrane preparation, a fixed concentration of the radioligand, and assay buffer.[9]
-
Non-specific Binding Wells: Add the membrane preparation, the radioligand, and a high concentration of the unlabeled non-specific binding control.[9]
-
Competition Wells: Add the membrane preparation, the radioligand, and varying concentrations of the test compound (this compound).[9]
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes), with gentle agitation.[9]
-
-
Filtration:
-
Counting:
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the competition curve using non-linear regression analysis.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Mandatory Visualizations
Signaling Pathway of the GnRH Receptor and Antagonism by this compound
Caption: GnRH Receptor Signaling Pathway and this compound Antagonism.
Experimental Workflow for a Competitive Radioligand Binding Assay
Caption: Competitive Radioligand Binding Assay Workflow.
Conclusion
This compound is a highly potent and selective antagonist of the human GnRH receptor. Its high binding affinity, demonstrated by low picomolar to nanomolar Kd, Ki, and IC50 values, allows for effective blockade of the GnRH signaling pathway. Furthermore, its high selectivity for the GnRH receptor, with no significant off-target binding in a broad receptor screen, contributes to its favorable safety profile. The experimental methodologies outlined in this guide provide a framework for the characterization of GnRH receptor antagonists like this compound, which are crucial for the development of new therapies for hormone-dependent conditions.
References
- 1. Clinical Pharmacology of this compound: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical development of the oral gonadotropin-releasing hormone antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C32H30F5N3O5 | CID 11250647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. E2G [e2g-portal.stanford.edu]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
The Elagolix Effect: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elagolix is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. It competitively binds to GnRH receptors in the anterior pituitary gland, leading to a dose-dependent suppression of gonadotropin secretion. This, in turn, reduces the production of ovarian sex hormones, primarily estradiol and progesterone, which are key drivers in the pathophysiology of estrogen-dependent conditions such as endometriosis and uterine fibroids. This technical guide provides an in-depth overview of the downstream signaling pathways affected by this compound, supported by quantitative data from pivotal clinical trials, detailed experimental methodologies, and visual representations of the molecular interactions.
Core Mechanism of Action: The Hypothalamic-Pituitary-Gonadal Axis
This compound exerts its primary effect by disrupting the normal signaling cascade of the hypothalamic-pituitary-gonadal (HPG) axis. By competitively inhibiting GnRH receptors, this compound prevents the pulsatile release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][2] This leads to a rapid and reversible, dose-dependent decrease in circulating levels of estradiol and progesterone.[2][3]
Quantitative Effects on Hormonal Levels and Clinical Endpoints
The dose-dependent suppression of ovarian hormones by this compound translates to measurable clinical efficacy in reducing symptoms of endometriosis and uterine fibroids.
Table 1: Efficacy of this compound in Endometriosis (Elaris EM-I & EM-II Trials)
| Endpoint | This compound 150 mg once daily | This compound 200 mg twice daily | Placebo |
| Dysmenorrhea Responders at Month 3 | |||
| Elaris EM-I | 46.4% | 75.8% | 19.6% |
| Elaris EM-II | 43.4% | 72.4% | 22.7% |
| Non-Menstrual Pelvic Pain Responders at Month 3 | |||
| Elaris EM-I | 50.4% | 54.5% | 36.5% |
| Elaris EM-II | 49.8% | 57.8% | 36.5% |
Data sourced from Taylor et al., 2017.[4]
Table 2: Efficacy of this compound in Uterine Fibroids (Elaris UF-1 & UF-2 Trials)
| Endpoint | This compound 300 mg twice daily + add-back therapy | Placebo |
| Responders with <80 mL menstrual blood loss and ≥50% reduction from baseline at final month | ||
| Elaris UF-1 | 68.5% | 8.7% |
| Elaris UF-2 | 76.5% | 10% |
Data sourced from Schlaff et al., 2020.[5]
Downstream Signaling in Target Tissues
The reduction in circulating estradiol and progesterone by this compound directly impacts the signaling pathways in hormone-responsive tissues.
Endometrium and Uterine Fibroids
Both endometriosis and uterine fibroids are estrogen- and progesterone-dependent. The growth and survival of ectopic endometrial tissue and leiomyoma cells are driven by complex intracellular signaling cascades initiated by these hormones.
Estrogen Signaling: Estradiol binds to estrogen receptors (ERα and ERβ) in the nucleus, leading to the transcription of genes involved in cell proliferation and survival. It can also act through membrane-associated estrogen receptors, such as G-protein coupled estrogen receptor (GPER), to rapidly activate pathways like the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways.
Progesterone Signaling: Progesterone binds to its nuclear receptors (PR-A and PR-B), which regulate the expression of genes controlling cell differentiation and proliferation. Progesterone can also activate signaling cascades, including the WNT/β-catenin, MAPK, and PI3K/AKT/mTOR pathways, which are implicated in the growth of uterine fibroids.
A preclinical study has demonstrated that this compound can directly inhibit the MAPK pathway in leiomyoma cells, as evidenced by a decrease in the ratio of phosphorylated ERK (p-ERK) to total ERK.[6] This suggests that beyond its systemic hormonal effects, this compound may have direct effects on intracellular signaling in target tissues.
References
- 1. Clinical Pharmacology of this compound: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Evidence-Based Review of this compound for the Treatment of Pain Secondary to Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Clinician's Guide to the Treatment of Endometriosis with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of Endometriosis-Associated Pain with this compound, an Oral GnRH Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for Heavy Menstrual Bleeding in Women with Uterine Fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relugolix and this compound directly inhibit leiomyoma extracellular matrix production in 2-dimesnional and 3-dimensional cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Elagolix: A Technical Guide to its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elagolix is an orally administered, non-peptide, small-molecule gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2][3] It functions by competitively binding to GnRH receptors in the pituitary gland, which in turn modulates the downstream signaling cascade that controls the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5][6] This mechanism leads to a dose-dependent suppression of ovarian sex hormones, including estradiol and progesterone.[4][5] Approved by the U.S. Food and Drug Administration (FDA) in 2018, this compound is primarily indicated for the management of moderate to severe pain associated with endometriosis.[1][4][7] Unlike peptide-based GnRH agonists, its non-peptide nature allows for oral bioavailability and a rapid, reversible onset of action without an initial "flare-up" effect.[2][5] This document provides an in-depth overview of the molecular structure, chemical properties, and mechanism of action of this compound.
Molecular Structure and Chemical Identifiers
This compound is typically used as its sodium salt, this compound sodium, which is a white to off-white or light yellow powder that is freely soluble in water.[1][8] The drug substance contains a single chiral center and is manufactured as the (R)-isomer.[9]
| Identifier | This compound (Free Acid) | This compound Sodium |
| IUPAC Name | 4-[[(1R)-2-[5-(2-Fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoic acid[1][4][7] | Sodium 4-({(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]-1-phenylethyl}amino)butanoate[8][10] |
| Chemical Formula | C₃₂H₃₀F₅N₃O₅[4] | C₃₂H₂₉F₅N₃NaO₅[1][8][10] |
| Molecular Weight | 631.60 g/mol [1][4][9] | 653.58 g/mol [1][8][9] |
| CAS Number | 834153-87-6[1][4] | 832720-36-2[1][10] |
| SMILES String | CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C--INVALID-LINK--NCCCC(=O)O)C4=C(C(=CC=C4)OC)F[11] | CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C--INVALID-LINK--NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+][10] |
| PubChem CID | 11250647[1][4] | 24785956[10] |
Physicochemical Properties
The physicochemical characteristics of this compound are crucial for its pharmacokinetic profile, including its oral absorption and distribution. It is classified as a Biopharmaceutics Classification System (BCS) Class III drug, suggesting high solubility and low to moderate permeability.[5][9] Some literature, however, has classified it as a BCS Class II compound (low solubility, high permeability).[12]
| Property | Value |
| Physical Form | White to off-white to light yellow hygroscopic powder[1][3][8] |
| pKa | 4.0 (acid), 7.9 (base)[5][9] |
| XLogP3-AA | 2.6[4] |
| Melting Point | >188°C (decomposition)[13] |
| Aqueous Solubility | Freely soluble in water[1][8]. H₂O: 2 mg/mL. PBS (pH 7.2): ~10 mg/mL[14] |
| Organic Solvent Solubility | DMF: ~12.5 mg/mL; Ethanol: ~10 mg/mL; DMSO: ~10 mg/mL[14] |
| Protein Binding | ~80%[1] |
Experimental Protocols
Detailed, step-by-step experimental protocols for this compound are proprietary. However, published literature and regulatory documents describe the types of studies conducted to characterize its properties and mechanism of action.
Permeability Assessment: Caco-2 Cell Assay
The permeability of this compound was assessed using in vitro Caco-2 cell studies.[5][9] This standard method provides a model for predicting human intestinal absorption.
-
Objective: To determine the rate of transport of this compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.
-
General Methodology:
-
Caco-2 cells are seeded onto a semi-permeable membrane in a transwell apparatus and cultured until they form a confluent, differentiated monolayer.
-
The integrity of the cell monolayer is verified using methods such as transepithelial electrical resistance (TEER) measurements.
-
This compound is added to the apical (donor) side of the monolayer.
-
Samples are collected from the basolateral (receiver) side at various time points.
-
The concentration of this compound in the samples is quantified using a suitable analytical method, such as LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated to estimate the rate of absorption. This compound demonstrated an apparent low to moderate permeability of 0.5–2.8 × 10⁻⁶ cm/s in these studies.[5][9]
-
Receptor Binding Affinity: Radioligand Binding Assay
The binding affinity of this compound to the GnRH receptor was determined using competitive radioligand binding assays.
-
Objective: To quantify the affinity (Ki) of this compound for the human GnRH receptor.
-
General Methodology:
-
Cell membranes expressing the human GnRH receptor are prepared.
-
A constant concentration of a radiolabeled GnRH analog (the radioligand) is incubated with the cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
After reaching equilibrium, the bound and free radioligand are separated.
-
The amount of bound radioactivity is measured, which decreases as the concentration of this compound increases.
-
The IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined and converted to the inhibition constant (Ki). This compound was found to be a potent antagonist with a Ki of 0.9 nM.[13][14][15]
-
Functional Antagonism: Inositol Phosphate (IP) Production Assay
The functional activity of this compound as a GnRH receptor antagonist was confirmed by measuring its ability to block GnRH-induced signaling.
-
Objective: To determine the potency (IC₅₀) of this compound in inhibiting the intracellular signaling cascade initiated by GnRH binding to its receptor.
-
General Methodology:
-
A cell line stably expressing the human GnRH receptor (e.g., RBL-1 hGnRH-R transfectants) is used.[15]
-
GnRH receptor activation typically leads to the production of inositol phosphates (IPs) via the Gq protein pathway.
-
Cells are pre-incubated with varying concentrations of this compound.
-
A fixed concentration of GnRH is then added to stimulate the receptors.
-
The reaction is stopped, and the accumulated level of intracellular IPs is measured, often using a radioactive label or fluorescence-based detection kit.
-
The IC₅₀ value is calculated, representing the concentration of this compound that inhibits 50% of the GnRH-stimulated IP production. This compound effectively blocked GnRH-induced IP production with an IC₅₀ of 1.5 nM.[14][15]
-
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by acting as a competitive antagonist at the GnRH receptor in the anterior pituitary gland.[5][6][16] The hypothalamic-pituitary-gonadal (HPG) axis is the central regulatory pathway for reproductive function.
-
Hypothalamus: The hypothalamus releases GnRH in a pulsatile fashion.[6]
-
Anterior Pituitary: GnRH travels to the anterior pituitary and binds to GnRH receptors (GnRHR) on gonadotrope cells. This binding stimulates the synthesis and release of two key gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6]
-
Gonads (Ovaries): LH and FSH act on the ovaries to stimulate follicular development and the production of sex hormones, primarily estradiol and progesterone.[6]
-
This compound Intervention: this compound competitively binds to the GnRH receptors on the pituitary gonadotropes.[16] By occupying these receptors, it prevents endogenous GnRH from binding and initiating the signaling cascade.[4] This blockade leads to a dose-dependent reduction in the release of LH and FSH, which subsequently suppresses the ovarian production of estradiol.[5] In estrogen-dependent conditions like endometriosis, this reduction in estradiol levels alleviates symptoms such as pelvic pain.[4][6]
The following diagram illustrates the inhibitory effect of this compound on the HPG axis.
This compound competitively antagonizes GnRH receptors in the pituitary.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: The Complete Guide | OCTAGONCHEM [octagonchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound | C32H30F5N3O5 | CID 11250647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacology of this compound: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Sodium | C32H29F5N3NaO5 | CID 24785956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound (S)-enantiomer | C32H30F5N3O5 | CID 69141124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Sodium CAS#: 832720-36-2 [m.chemicalbook.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. ORILISSA® (this compound) Mechanism of Action (MOA) [orilissa.com]
Preclinical Development of Oral GnRH Antagonists: A Technical Guide Focused on Elagolix
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonists represents a significant advancement in the management of hormone-dependent disorders. Elagolix, the first orally administered GnRH antagonist to receive regulatory approval for the treatment of moderate to severe pain associated with endometriosis, serves as a prime example of this therapeutic class.[1][2] This technical guide provides an in-depth overview of the core preclinical development of oral GnRH antagonists, with a specific focus on this compound. It covers the mechanism of action, key preclinical studies, and detailed experimental protocols to inform and guide researchers and drug development professionals in this field.
Mechanism of Action
This compound is a potent and selective competitive antagonist of the gonadotropin-releasing hormone receptor (GnRHR).[3][4] By binding to GnRH receptors in the anterior pituitary gland, this compound blocks the signaling of endogenous GnRH.[3] This action leads to a dose-dependent suppression of the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5] The reduction in gonadotropin levels, in turn, decreases the production of ovarian sex hormones, namely estradiol and progesterone.[5] The therapeutic effect of this compound in estrogen-dependent conditions like endometriosis stems from this suppression of ovarian hormone production.[5] Unlike GnRH agonists that cause an initial "flare-up" of hormone levels, this compound provides a rapid onset of action.[3]
The signaling pathway of the GnRH receptor, which is competitively inhibited by this compound, is depicted below.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. AbbVie Receives U.S. FDA Priority Review for Investigational Oral Treatment this compound for the Management of Endometriosis with Associated Pain [prnewswire.com]
- 3. dernek.endoadeno.org.tr [dernek.endoadeno.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Pharmacology of this compound: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
Elagolix's effect on gonadotropin and ovarian hormone suppression
An In-depth Technical Guide on Elagolix: Gonadotropin and Ovarian Hormone Suppression
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) antagonist designed for the management of sex hormone-dependent diseases in women.[1][2] Its mechanism of action involves competitive binding to GnRH receptors in the pituitary gland, which modulates the hypothalamic-pituitary-gonadal (HPG) axis.[3][4][5] This action leads to a rapid, reversible, and dose-dependent suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—and, consequently, a reduction in ovarian hormone production, primarily estradiol (E2) and progesterone.[6][7][8] Unlike GnRH agonists that cause an initial hormonal flare, this compound provides immediate suppressive effects.[6][9][10] This guide details the pharmacodynamic effects of this compound on gonadotropin and ovarian hormones, presents quantitative data from clinical studies, outlines typical experimental protocols for hormone assessment, and provides visual diagrams of the core signaling pathways and experimental workflows.
Mechanism of Action: Competitive GnRH Receptor Antagonism
The primary regulator of the human reproductive axis is GnRH, a hormone released in a pulsatile manner from the hypothalamus.[1][3] GnRH stimulates GnRH receptors on the gonadotroph cells of the anterior pituitary gland, triggering the synthesis and secretion of LH and FSH.[3][4] These gonadotropins, in turn, act on the ovaries to drive folliculogenesis and the production of estradiol and progesterone.
This compound functions as a competitive antagonist at the GnRH receptor with a high binding potency (KD = 54 pM).[6][7][11] By occupying these receptors, it blocks endogenous GnRH from binding and initiating the downstream signaling cascade.[3][10] This blockade results in reduced secretion of LH and FSH, leading to a dose-dependent decrease in ovarian production of estradiol and progesterone.[7][8][12] The effects are rapid, with hormone suppression observed within hours of administration, and are quickly reversible upon discontinuation of the drug.[1][8][9]
Caption: this compound competitively blocks GnRH receptors on the pituitary.
Pharmacodynamic Effects on Hormone Levels
Clinical studies in healthy premenopausal women have characterized the dose-dependent effects of this compound on key hormones of the HPG axis.[1][2] Administration of this compound results in a spectrum of hormonal suppression, from partial suppression at lower doses to nearly full suppression at higher doses.[7][13]
-
Gonadotropin (LH & FSH) Suppression : this compound administration leads to a dose-dependent reduction in both LH and FSH levels.[12] Maximal or near-maximal suppression of LH is achieved at a dose of 200 mg twice daily (BID), while maximal FSH suppression occurs at 300 mg BID.[1][2] Notably, LH suppression is often more pronounced than that of FSH.[6][8]
-
Estradiol (E2) Suppression : The reduction in gonadotropin levels directly causes a dose-dependent suppression of estradiol.[1] A dose of 150 mg once daily (QD) results in partial E2 suppression, while the 200 mg BID dose achieves maximum E2 suppression, with levels approaching the postmenopausal range.[9][14]
-
Progesterone and Ovulation Suppression : At doses of 100 mg BID or higher, this compound maintains progesterone concentrations at anovulatory levels.[1][2] Ovulation is suppressed in a dose-dependent manner, with the lowest rates of ovulation occurring at doses of 200 mg and 300 mg BID (32% and 27%, respectively).[12][15]
Quantitative Data on Hormone Suppression
The following tables summarize the quantitative impact of the two FDA-approved doses of this compound on gonadotropin and ovarian hormone levels. Data is synthesized from multiple clinical pharmacology studies.
Table 1: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Suppression
| Hormone | This compound Dose | Extent of Suppression |
|---|---|---|
| LH | 150 mg QD | Partial Suppression |
| 200 mg BID | Near-maximal to maximal suppression[1][2] | |
| FSH | 150 mg QD | Partial Suppression (less pronounced than LH)[6][8] |
| | 200 mg BID | Substantial, but not maximal, suppression |
Table 2: Estradiol (E2) and Progesterone Suppression
| Hormone | This compound Dose | Effect |
|---|---|---|
| Estradiol (E2) | 150 mg QD | Partial suppression (median concentration ~42 pg/mL)[14] |
| 200 mg BID | Maximal suppression (median concentration ~12 pg/mL)[14] | |
| Progesterone | 150 mg QD | Levels are generally maintained below those required for ovulation |
| | 200 mg BID | Concentrations consistently remain at anovulatory levels[1][9] |
Experimental Protocols for Hormone Assessment
The evaluation of this compound's pharmacodynamic effects in clinical trials requires rigorous and standardized protocols for quantifying hormone concentrations.
Objective: To measure the dose-dependent effect of this compound on serum concentrations of LH, FSH, estradiol, and progesterone.
Study Design: Randomized, double-blind, placebo-controlled studies in healthy, premenopausal women are typically conducted.[1][2] Dosing occurs over a defined period, such as 21 or 28 days, to assess effects across a menstrual cycle.[1][15]
Methodology:
-
Participant Screening: Healthy, ovulatory women aged 18-49 are recruited. Key exclusion criteria include conditions that could affect the HPG axis.[15][16]
-
Baseline Sampling: Blood samples are collected during the early follicular phase (days 2-5) of the menstrual cycle prior to the first dose to establish baseline hormone levels.[17]
-
Drug Administration: Participants are randomized to receive a placebo or a specific dose of this compound (e.g., 150 mg QD or 200 mg BID).[1]
-
Serial Blood Sampling: Blood samples are collected at frequent, predetermined intervals throughout the treatment period. This allows for the characterization of both acute and steady-state hormone suppression.
-
Hormone Analysis:
-
Sample Processing: Whole blood is centrifuged to separate serum, which is then stored at -80°C until analysis.
-
Assay Technology: Serum concentrations of LH, FSH, estradiol, and progesterone are quantified using validated, high-sensitivity immunoassays, most commonly automated chemiluminescent immunoassays (CIAs).
-
Assay Validation: Assays must be validated for accuracy, precision, linearity, and specificity according to Good Laboratory Practice (GLP) standards. The lower limit of quantification (LLOQ) is critical for accurately measuring suppressed hormone levels.
-
-
Data Analysis: Hormone concentrations over time are analyzed. The primary endpoints often include the change from baseline and comparison of mean concentrations between active treatment and placebo groups. Statistical models are used to determine dose-dependency and significance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. dernek.endometriozisdernegi.org [dernek.endometriozisdernegi.org]
- 5. ORILISSA® (this compound) Mechanism of Action (MOA) [orilissa.com]
- 6. Clinical Pharmacology of this compound: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Evidence-Based Review of this compound for the Treatment of Pain Secondary to Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in the treatment of heavy menstrual bleeding associated with uterine fibroids in premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dernek.endoadeno.org.tr [dernek.endoadeno.org.tr]
- 10. Gonadotropin-Releasing Hormone Antagonists—A New Hope in Endometriosis Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Dose-Dependent Suppression of Gonadotropins and Ovarian Hormones by this compound in Healthy Premenopausal Women | Semantic Scholar [semanticscholar.org]
- 14. A Clinician's Guide to the Treatment of Endometriosis with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Suppresses Ovulation in a Dose-Dependent Manner: Results From a 3-Month, Randomized Study in Ovulatory Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. AbbVie Announces Positive Top-Line Results From Phase 3 Study of Investigational Medicine this compound in Patients with Endometriosis [prnewswire.com]
- 17. mdpi.com [mdpi.com]
The Role of Elagolix in the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elagolix is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonist that offers a dose-dependent suppression of the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its pharmacokinetic and pharmacodynamic properties, and its clinical efficacy in managing endometriosis-associated pain. Detailed experimental protocols for key assays and a summary of quantitative data from pivotal clinical trials are presented to support further research and development in this area.
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the presence of endometrial-like tissue outside the uterus, leading to significant pelvic pain and infertility.[1] The growth and maintenance of these ectopic lesions are primarily driven by ovarian estrogen production, which is regulated by the hypothalamic-pituitary-gonadal (HPG) axis.[2] this compound represents a significant therapeutic advancement by directly targeting this axis. Unlike GnRH agonists which cause an initial stimulatory flare before downregulating receptors, this compound acts as a competitive antagonist at the GnRH receptors in the pituitary gland, leading to a rapid and dose-dependent reduction in gonadotropin and subsequent ovarian hormone levels.[1][2]
Mechanism of Action: Modulation of the HPG Axis
This compound exerts its therapeutic effect by competitively binding to GnRH receptors in the anterior pituitary gland.[1] This blockade prevents endogenous GnRH from stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The subsequent decrease in circulating gonadotropins leads to a dose-dependent suppression of ovarian estradiol and progesterone production.[1] This reduction in estrogen levels is the primary mechanism through which this compound alleviates the symptoms of endometriosis.[2]
Pharmacokinetics and Pharmacodynamics
This compound is rapidly absorbed following oral administration, with time to maximum plasma concentration (Tmax) occurring within 1 hour.[1] It has a relatively short half-life of 4 to 6 hours, allowing for a rapid return of hormone levels to baseline upon discontinuation.[2] The pharmacokinetics of this compound are dose-proportional in healthy premenopausal women.[1]
The pharmacodynamic effects of this compound are characterized by a dose-dependent suppression of gonadotropins and ovarian hormones. Lower doses lead to partial estradiol suppression, while higher doses result in nearly full suppression.[2] This titratable effect allows for the individualization of treatment to balance efficacy with potential hypoestrogenic side effects.
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Tmax (hours) | 1.0 | [1] |
| Half-life (hours) | 4 - 6 | [2] |
| Plasma Protein Binding | 80% | [1] |
Quantitative Effects on HPG Axis Hormones
Clinical trials have demonstrated the dose-dependent effects of this compound on key hormones of the HPG axis.
Table 2: Dose-Dependent Suppression of Hormones by this compound
| This compound Dose | Median Estradiol (pg/mL) | LH Suppression | FSH Suppression | Progesterone Levels | Reference |
| 150 mg once daily | Partial Suppression | Moderate | Less Pronounced | Anovulatory in ~50% | [1][2] |
| 200 mg twice daily | Near-Full Suppression | Pronounced | Moderate | Anovulatory in ~68% | [1][2] |
Clinical Efficacy in Endometriosis
Two large, replicate Phase 3 clinical trials (Elaris EM-I and Elaris EM-II) evaluated the efficacy of this compound in women with moderate to severe endometriosis-associated pain. The co-primary efficacy endpoints were the proportion of responders for dysmenorrhea (menstrual pain) and non-menstrual pelvic pain (NMPP) at month 3. A responder was defined as a participant who had a clinically meaningful reduction in the respective pain score without an increase in rescue analgesic use.
Table 3: Clinical Efficacy of this compound in Phase 3 Trials (Month 3 Data)
| Treatment Group | Dysmenorrhea Responders (%) | NMPP Responders (%) | Reference |
| Placebo | 21.2 | 39.6 | |
| This compound 150 mg once daily | 43.4 | 49.8 | |
| This compound 200 mg twice daily | 72.4 | 57.8 |
Experimental Protocols
Quantification of this compound in Plasma by LC-MS/MS
Objective: To determine the concentration of this compound in human or animal plasma.
Methodology: A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed.[3][4]
Sample Preparation (Protein Precipitation): [3]
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., a deuterated analog of this compound).
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection into the UPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions: [3]
-
UPLC System: Waters Acquity UPLC or equivalent.
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
GnRH Receptor Binding Assay
Objective: To determine the binding affinity (KD) of this compound for the GnRH receptor.
Methodology: A competitive radioligand binding assay is a standard method. This assay measures the ability of unlabeled this compound to displace a radiolabeled ligand from the GnRH receptor.[5]
Materials:
-
Membrane preparations from cells engineered to express the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled GnRH agonist (e.g., [125I]-Buserelin).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubate the cell membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) from the IC50 using the Cheng-Prusoff equation.
Measurement of Serum Hormones (LH, FSH, Estradiol)
Objective: To quantify the levels of LH, FSH, and estradiol in serum samples from clinical trial participants.
Methodology: Validated immunoassays, such as enzyme-linked immunosorbent assays (ELISA) or chemiluminescent immunoassays (CLIA), are commonly used in clinical laboratories.[6][7][8][9]
General Immunoassay Protocol (ELISA Example for LH): [6][7][8][9]
-
Coating: Microtiter wells are pre-coated with a monoclonal antibody specific for one subunit of the hormone (e.g., anti-α-LH antibody).
-
Sample Addition: Patient serum samples, calibrators, and controls are added to the wells. The hormone in the sample binds to the immobilized antibody.
-
Conjugate Addition: An enzyme-conjugated monoclonal antibody specific for a different subunit of the hormone (e.g., anti-β-LH conjugated to horseradish peroxidase) is added. This forms a "sandwich" of antibody-hormone-antibody-enzyme complex.
-
Incubation and Washing: The plate is incubated to allow for binding, followed by a washing step to remove any unbound components.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.
-
Stopping Reaction: The enzyme reaction is stopped by the addition of an acid.
-
Detection: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Quantification: The concentration of the hormone in the patient samples is determined by comparing their absorbance to a standard curve generated from the calibrators.
Conclusion
This compound is a potent and selective oral GnRH receptor antagonist that effectively suppresses the HPG axis in a dose-dependent manner. This mechanism of action translates to clinically meaningful reductions in endometriosis-associated pain. The titratable nature of its hormonal suppression allows for a personalized treatment approach, balancing efficacy with the potential for hypoestrogenic side effects. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and clinicians working to further understand and utilize this important therapeutic agent.
References
- 1. respubjournals.com [respubjournals.com]
- 2. dernek.endometriozisdernegi.org [dernek.endometriozisdernegi.org]
- 3. Analytical methodology and pharmacokinetic study of this compound in plasma of rats using a newly developed UPLC-MS/MS assay - Arabian Journal of Chemistry [arabjchem.org]
- 4. ijrar.org [ijrar.org]
- 5. benchchem.com [benchchem.com]
- 6. corelabsupplies.com [corelabsupplies.com]
- 7. linear.es [linear.es]
- 8. ab-ds.de [ab-ds.de]
- 9. ibl-international.com [ibl-international.com]
An In-depth Technical Guide to Elagolix: A Non-Peptide Gonadotropin-Releasing Hormone (GnRH) Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elagolix is a first-in-class, orally administered, non-peptide small molecule that functions as a competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Approved by the U.S. FDA under the brand name Orilissa® for the management of moderate to severe pain associated with endometriosis, it represents a significant advancement in the treatment of estrogen-dependent gynecological disorders.[1][3] It is also approved in combination with estradiol and norethindrone acetate for managing heavy menstrual bleeding associated with uterine fibroids.[2][4][5] Unlike peptide-based GnRH analogs that require parenteral administration, this compound's oral bioavailability offers a considerable improvement in patient administration.[2][6] Its mechanism provides a rapid, reversible, and dose-dependent suppression of ovarian sex hormones, allowing for tailored therapy that balances efficacy with the mitigation of hypoestrogenic side effects.[1][4]
Physicochemical Properties
This compound is used as its sodium salt, an amorphous, hygroscopic, white to off-white or light yellow powder that is freely soluble in water.[7][8] As a zwitterionic compound, it is classified as a Biopharmaceutics Classification System (BCS) class III drug, exhibiting high solubility and low to moderate permeability.[1]
| Property | Value | Source |
| Chemical Name | sodium 4-({(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]-1-phenylethyl}amino)butanoate | [7] |
| Molecular Formula | C₃₂H₂₉F₅N₃O₅Na (Sodium Salt) | [7] |
| Molecular Weight | 653.58 g/mol (Sodium Salt) | [7] |
| 631.60 g/mol (Free Acid) | [7] | |
| Solubility | Freely soluble in water (approx. 1 mg/mL) | [1][7] |
| pKa | 4.0 (acid), 7.9 (base) | [1] |
| Chirality | Contains one chiral center; manufactured as the (R)-isomer. | [1] |
Mechanism of Action
This compound exerts its therapeutic effect by competitively binding to GnRH receptors in the anterior pituitary gland.[1][3] This action blocks the endogenous GnRH signaling cascade, which is central to the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.[9]
The GnRH Signaling Pathway
In the physiological state, the hypothalamus releases GnRH in a pulsatile manner.[9][10] GnRH binds to its G-protein coupled receptor (GPCR) on pituitary gonadotropes, which is primarily coupled to Gαq/11 proteins.[10][11] This binding activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[12] IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[11] These signaling events culminate in the synthesis and secretion of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[10][12] LH and FSH then act on the ovaries to stimulate the production of the sex hormones estrogen and progesterone.[9][13]
References
- 1. Clinical Pharmacology of this compound: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: The Complete Guide | OCTAGONCHEM [octagonchem.com]
- 3. ORILISSA® (this compound) Mechanism of Action (MOA) [orilissa.com]
- 4. ijrcog.org [ijrcog.org]
- 5. This compound in the treatment of heavy menstrual bleeding associated with uterine fibroids in premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-peptidic GnRH receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 10. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KEGG PATHWAY: map04912 [genome.jp]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. This compound Sodium: Novel GnRH Antagonist for the Treatment of Endometriosis [respubjournals.com]
Methodological & Application
Elagolix In Vitro Assays for Endometriosis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the presence of endometrial-like tissue outside the uterus, leading to significant pelvic pain and infertility.[1] The growth and maintenance of these ectopic lesions are driven by ovarian estrogen production.[1][2] Elagolix is an orally active, non-peptide Gonadotropin-Releasing Hormone (GnRH) receptor antagonist.[1][3][4] It competitively binds to GnRH receptors in the anterior pituitary gland, inhibiting the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][5][6] This action results in a rapid, reversible, and dose-dependent suppression of ovarian estradiol production, creating a hypoestrogenic environment that inhibits the proliferation and survival of endometriotic tissue.[1][5][7]
These application notes provide detailed protocols for key in vitro assays to study the effects of this compound on cells relevant to endometriosis research, facilitating preclinical evaluation and mechanism-of-action studies.
Mechanism of Action: HPO Axis Modulation
This compound exerts its therapeutic effect by disrupting the Hypothalamic-Pituitary-Ovarian (HPO) axis. By blocking GnRH receptors on the pituitary gland, it prevents the gonadotropin surge, thereby reducing ovarian estrogen production that fuels endometriotic lesion growth.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. respubjournals.com [respubjournals.com]
- 3. The role of this compound in the suppression of ovulation in donor oocyte cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of this compound for the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacology of this compound: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicalresearch.com [medicalresearch.com]
- 7. Clinical evaluation of the oral gonadotropin-releasing hormone-antagonist this compound for the management of endometriosis-associated pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Elagolix in Animal Models of Uterine Fibroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uterine fibroids, or leiomyomas, are the most common benign tumors in women of reproductive age, leading to significant morbidity, including heavy menstrual bleeding, pelvic pain, and infertility. The growth of these tumors is largely dependent on the ovarian hormones estrogen and progesterone. Elagolix is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It competitively binds to GnRH receptors in the pituitary gland, leading to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This, in turn, reduces the production of estrogen and progesterone by the ovaries.[1][2] Unlike GnRH agonists that cause an initial hormonal flare-up, this compound provides immediate suppression of the GnRH receptor signaling.[1][2]
While extensive clinical data has demonstrated the efficacy of this compound in managing heavy menstrual bleeding associated with uterine fibroids, publicly available preclinical data from animal models are limited.[3] These application notes provide a comprehensive overview of the established animal models for uterine fibroid research and detailed protocols that can be adapted for evaluating the efficacy of this compound and other GnRH antagonists.
Mechanism of Action of this compound in Uterine Fibroids
This compound exerts its therapeutic effect by modulating the hypothalamic-pituitary-gonadal (HPG) axis.[4] By blocking GnRH receptors in the pituitary gland, it reduces the secretion of gonadotropins (LH and FSH), leading to decreased ovarian production of estradiol and progesterone.[4] Since uterine fibroids are estrogen- and progesterone-dependent tumors, this reduction in hormone levels leads to a decrease in fibroid cell proliferation and survival, and ultimately a reduction in fibroid volume and associated symptoms.[5][6]
This compound's mechanism of action on the HPG axis.
Animal Models for Uterine Fibroid Research
The selection of an appropriate animal model is critical for the preclinical evaluation of therapeutic agents for uterine fibroids. The most commonly used models include the Eker rat, a spontaneous model, and xenograft models using human uterine fibroid tissue.
Eker Rat Model
The Eker rat possesses a germline mutation in the tuberous sclerosis 2 (Tsc2) tumor suppressor gene, leading to the spontaneous development of uterine leiomyomas with high frequency.[7][8] These tumors share histological and hormonal response characteristics with human uterine fibroids.[7][8]
Experimental Protocol: Eker Rat Model
-
Animal Model: Female Eker rats (Long-Evans, Tsc2Ek/+) heterozygous for the Tsc2 mutation.
-
Housing: Maintained under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Tumor Development and Monitoring: Uterine fibroids typically develop spontaneously between 12 and 16 months of age.[7] Tumor development and growth can be monitored using non-invasive imaging techniques such as high-resolution ultrasound or magnetic resonance imaging (MRI).
-
Treatment Administration:
-
Route of Administration: this compound can be administered orally via gavage.
-
Dosage and Frequency: The dosage should be determined based on pharmacokinetic studies in rats. A starting point could be a dose that achieves a similar level of estradiol suppression as observed in human clinical trials.
-
Control Groups: A vehicle control group should be included.
-
-
Efficacy Endpoints:
-
Tumor Volume: Measure tumor volume at baseline and at regular intervals throughout the study using imaging. At the end of the study, tumors are excised and their volume and weight are measured.
-
Histopathology: Analyze excised tumors for changes in cellularity, proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay).
-
Biomarker Analysis: Assess the expression of estrogen and progesterone receptors and other relevant molecular markers in tumor tissue.
-
Human Uterine Fibroid Xenograft Models
Xenograft models involve the transplantation of human uterine fibroid tissue into immunodeficient mice.[9] These models are valuable for studying the growth of human fibroid tissue in vivo and for evaluating the effects of therapeutic agents directly on human cells.[9]
Experimental Protocol: Human Uterine Fibroid Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or Nude mice).
-
Tissue Source: Fresh human uterine fibroid and matched myometrial tissue obtained from hysterectomy or myomectomy specimens with patient consent and institutional review board approval.
-
Tissue Implantation:
-
Cut fresh tissue into small pieces (approximately 2-3 mm³).
-
Implant the tissue fragments subcutaneously into the flank of the mice. Matrigel can be used to support the initial growth of the xenografts.[9]
-
-
Hormone Supplementation:
-
Ovariectomize the recipient mice to ablate endogenous hormone production.
-
Implant slow-release pellets containing 17β-estradiol and progesterone to support the growth of the hormone-dependent xenografts.[9]
-
-
Treatment Administration:
-
Route of Administration: Oral gavage for this compound.
-
Dosage and Frequency: To be determined based on pharmacokinetic studies and desired level of hormone suppression.
-
Control Groups: Vehicle control and potentially a positive control (e.g., a GnRH agonist).
-
-
Efficacy Endpoints:
-
Xenograft Volume: Monitor xenograft growth over several weeks by caliper measurements or imaging.
-
Histological and Molecular Analysis: Process the tissue for histological examination and analysis of biomarkers as described for the Eker rat model.
-
General experimental workflow for a xenograft model.
Data Presentation
Due to the limited availability of public preclinical data for this compound in uterine fibroid animal models, the following tables are presented as templates and include illustrative data based on the expected outcomes from clinical trials and studies with other GnRH antagonists.
Table 1: Effect of this compound on Uterine Fibroid Volume in a Xenograft Model (Illustrative)
| Treatment Group | N | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Percent Change in Tumor Volume | P-value vs. Vehicle |
| Vehicle Control | 10 | 150.5 ± 25.2 | 350.8 ± 45.6 | +133.1% | - |
| This compound (Low Dose) | 10 | 148.9 ± 22.8 | 180.2 ± 30.1 | +21.0% | <0.05 |
| This compound (High Dose) | 10 | 152.1 ± 28.4 | 115.5 ± 20.5 | -24.1% | <0.01 |
Data are presented as mean ± standard error of the mean.
Table 2: Hormonal Suppression with this compound in a Preclinical Model (Based on Macaque Data)
| Treatment Group | N | Mean Serum LH (ng/mL) | Mean Serum Estradiol (pg/mL) |
| Vehicle Control | 5 | 15.6 ± 3.1 | 85.2 ± 12.5 |
| This compound (30 mg/kg) | 5 | 2.1 ± 0.5 | 15.8 ± 4.2 |
This table is based on a preclinical study in castrated macaques, demonstrating the potent inhibitory effect of this compound on LH secretion.[10]
Table 3: Summary of Key Efficacy Endpoints from Human Clinical Trials of this compound for Uterine Fibroids
| Endpoint | This compound + Add-back Therapy | Placebo |
| Reduction in Menstrual Blood Loss (<80 mL and ≥50% reduction from baseline) | ||
| ELARIS UF-1 | 68.5% | 8.7% |
| ELARIS UF-2 | 76.2% | 10.0% |
| Amenorrhea Rate at Final Month | ||
| ELARIS UF-1 | 48.1% | 5.9% |
| ELARIS UF-2 | 52.9% | 6.4% |
Data from pivotal Phase 3 clinical trials (ELARIS UF-1 and UF-2) in women with heavy menstrual bleeding associated with uterine fibroids.[10][11]
Conclusion
While specific preclinical efficacy data for this compound in uterine fibroid animal models are not widely published, the established Eker rat and human tissue xenograft models provide robust platforms for such evaluations. The protocols outlined in these application notes offer a framework for researchers to investigate the in vivo effects of this compound and other novel therapeutics for uterine fibroids. The expected outcomes, based on the mechanism of action of this compound and supported by extensive clinical trial data, include a significant reduction in fibroid volume and the modulation of key hormonal and cellular markers. Future preclinical studies are warranted to further elucidate the in vivo efficacy and molecular mechanisms of this compound in the context of uterine fibroid pathophysiology.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrcog.org [ijrcog.org]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. Estrogens and uterine fibroids: an integrated view [rrmedicine.ru]
- 6. Uterine fibroid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Uterine leiomyoma in the Eker rat: a unique model for important diseases of women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Murine xenograft model for human uterine fibroids: an in vivo imaging approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Utility Of this compound As An Oral Treatment For Women With Uterine Fibroids: A Short Report On The Emerging Efficacy Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound for Heavy Menstrual Bleeding in Women with Uterine Fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Elagolix in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elagolix is an orally bioavailable, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] By competitively binding to GnRH receptors, primarily in the anterior pituitary gland, this compound inhibits GnRH signaling.[1][3] This action leads to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, which in turn reduces the production of ovarian sex hormones, estradiol and progesterone.[1][2][4] This mechanism makes this compound a valuable tool for in vitro studies of hormone-dependent physiological and pathological processes using primary cell cultures.[1]
These application notes provide detailed protocols for the use of this compound in primary cell culture, with a focus on primary human leiomyoma and endometrial stromal cells, to investigate the direct, cell-autonomous effects of GnRH receptor antagonism.[1]
Mechanism of Action in Primary Cells
This compound exerts its effects by directly interacting with GnRH receptors expressed on the surface of target cells.[1] While the primary target in the systemic context is the pituitary gonadotrophs, GnRH receptors are also found in various peripheral tissues, including the female reproductive tract.[1] In primary cell culture, this compound allows for the investigation of the direct effects of GnRH receptor antagonism on cellular functions, independent of the systemic hormonal milieu.[1] For instance, in primary human leiomyoma cells, this compound has been shown to directly modulate the production of extracellular matrix (ECM) proteins, a key factor in the pathophysiology of uterine fibroids.[5]
Data Presentation
The following tables summarize quantitative data from studies investigating the direct effects of this compound on primary human leiomyoma cells in culture.
Table 1: Effect of this compound on Extracellular Matrix (ECM) Protein Production in Primary Human Leiomyoma Cells [5]
| Treatment | Time Point | COL1A1 Production (Fold Change vs. Control) | FN1 Production (Fold Change vs. Control) | VCAN Production (Fold Change vs. Control) |
| 100 nM this compound | 24 hours | ↓ 1.78 ± 0.06 | ↓ 1.7 ± 0.14 | ↓ (identified in 2D culture only) |
| 100 nM this compound | 48 hours | No significant change | ↓ 2.0 ± 0.09* | No significant change |
*P < 0.05
Table 2: Effect of this compound on MAPK Pathway Signaling in Primary Human Leiomyoma Cells [5]
| Treatment | Time Point | p-ERK/ERK Ratio (Fold Change vs. Control) |
| 100 nM this compound | 24 hours | Significant decrease* |
| 100 nM this compound | 48 hours | No significant difference |
*P < 0.05
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of this compound stock and working solutions for use in primary cell culture experiments.
Materials:
-
This compound sodium powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the desired amount of this compound sodium powder.
-
In a sterile conical tube, add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 1 mM or 10 mM). This compound sodium is freely soluble in water.[1]
-
Vortex thoroughly until the powder is completely dissolved.[1]
-
Sterile-filter the stock solution using a 0.22 µm filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in serum-free or low-serum culture medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).[1]
-
Prepare fresh working solutions for each experiment.
-
Protocol 2: Treatment of Primary Human Leiomyoma Cells with this compound
This protocol details the treatment of primary human leiomyoma smooth muscle cells with this compound to investigate its effects on cellular processes such as ECM production and signaling pathways.
Materials:
-
Primary human leiomyoma cells
-
Appropriate cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)
-
Sterile PBS
-
This compound working solutions
-
Vehicle control (culture medium with the same concentration of the solvent used for the stock solution)
-
Multi-well culture plates (e.g., 6-well or 96-well)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Isolate primary leiomyoma cells from tissue samples using established enzymatic digestion and cell separation techniques.[1]
-
Seed the primary leiomyoma cells in multi-well plates at a density that allows for optimal growth (e.g., 70-80% confluency at the time of treatment).[1]
-
Culture the cells in a humidified incubator.
-
-
Serum Starvation (Optional but Recommended):
-
Once cells have reached the desired confluency, replace the culture medium with a low-serum or serum-free medium.
-
Incubate the cells for 12-24 hours to reduce basal signaling and synchronize the cells.[1]
-
-
This compound Treatment:
-
Downstream Analysis:
-
Following the treatment period, collect the cell culture supernatants and/or cell lysates for various downstream analyses, including:
-
Protocol 3: Treatment of Primary Human Endometrial Stromal Cells with this compound
This protocol provides a general framework for treating primary human endometrial stromal cells with this compound, adapted from protocols for other primary cell types.[1]
Materials:
-
Primary human endometrial stromal cells
-
Appropriate cell culture medium (e.g., DMEM/F-12 supplemented with fetal bovine serum and antibiotics)
-
Sterile PBS
-
This compound working solutions
-
Vehicle control
-
Multi-well culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Isolation and Culture:
-
Isolate primary endometrial stromal cells from endometrial tissue using established enzymatic digestion and cell separation techniques.[1]
-
Culture the cells in a medium specifically formulated for endometrial cells.
-
-
Dose-Response and Time-Course Experiments:
-
To determine the optimal concentration and treatment duration, perform dose-response and time-course experiments.
-
Dose-Response: Treat the cells with a range of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for a fixed time point (e.g., 24 hours).[1]
-
Time-Course: Treat the cells with a fixed concentration of this compound (determined from the dose-response experiment) for various durations (e.g., 6, 12, 24, 48 hours).[1]
-
-
Experimental Setup:
-
Seed the primary cells in multi-well plates.
-
Once the cells have reached the desired confluency, replace the medium with a low-serum or serum-free medium for a period of serum starvation (e.g., 12-24 hours).[1]
-
-
This compound Treatment:
-
Prepare working solutions of this compound at different concentrations.
-
Treat the cells with the various concentrations of this compound for the desired time points. Include a vehicle control.[1]
-
For investigating antagonistic properties, pre-treat the cells with this compound for a short period (e.g., 30-60 minutes) before stimulating with a GnRH agonist.[1]
-
-
Endpoint Analysis:
Visualizations
Caption: this compound mechanism of action and signaling pathway.
Caption: General experimental workflow for this compound in primary cell culture.
Caption: Logical flow for investigating this compound effects in primary cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Relugolix and this compound directly inhibit leiomyoma extracellular matrix production in 2-dimesnional and 3-dimensional cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Elagolix in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elagolix is an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. It is utilized in the management of moderate to severe pain associated with endometriosis. By competitively binding to GnRH receptors in the pituitary gland, this compound inhibits GnRH signaling. This action leads to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn decreases the blood concentrations of the ovarian sex hormones, estradiol and progesterone. The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples using various analytical techniques, including Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and a representative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
Mechanism of Action of this compound
This compound competitively blocks GnRH receptors on the anterior pituitary gland. This prevents the binding of endogenous GnRH, thereby inhibiting the synthesis and release of LH and FSH. The reduction in these gonadotropins leads to decreased production of estrogen and progesterone by the ovaries, creating a hypoestrogenic state that alleviates the symptoms of endometriosis.
Quantitative Data Summary
The following tables summarize the quantitative parameters of various validated analytical methods for the determination of this compound in plasma.
Table 1: LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Method 1 (Human Plasma) | Method 2 (Rat Plasma) |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Internal Standard (IS) | This compound-D6 | Diazepam |
| Linearity Range | 10.0 - 4000.0 pg/mL | 1 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10.0 pg/mL | 1 ng/mL |
| Intra-day Precision (%RSD) | 0.31 - 8.55% | 3.5 - 5.5% |
| Inter-day Precision (%RSD) | 0.26 - 6.16% | 9.4 - 12.7% |
| Mean Recovery (this compound) | 87.79% | 88.3 - 95.4% |
| Mean Recovery (IS) | 84.97% | Not Reported |
| Matrix Effect | No significant ion suppression or enhancement | No significant matrix effect |
| Reference | [1] | [2][3] |
Table 2: Representative HPLC-UV Method Parameters for this compound Analysis (Adapted)
| Parameter | Representative HPLC-UV Method |
| Sample Preparation | Protein Precipitation (PPT) |
| Internal Standard (IS) | To be selected (e.g., a structurally similar compound) |
| Linearity Range | To be determined (expected in µg/mL range) |
| Lower Limit of Quantification (LLOQ) | To be determined |
| Intra-day Precision (%RSD) | To be determined |
| Inter-day Precision (%RSD) | To be determined |
| Mean Recovery (this compound) | To be determined |
| Mean Recovery (IS) | To be determined |
| Matrix Effect | To be evaluated |
| Reference | Adapted from a method for Apalutamide |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma
This protocol is based on a sensitive and robust method for the determination of this compound in human plasma using liquid-liquid extraction for sample cleanup.
1. Materials and Reagents
-
This compound reference standard
-
This compound-D6 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (analytical grade)
-
Diethyl ether (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Human plasma (with K2EDTA as anticoagulant)
-
Milli-Q water
2. Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: MDS Sciex API 4000 triple quadrupole mass spectrometer or equivalent
-
Column: Xbridge Zorbax Eclipse XDB - C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 20mM Ammonium formate (pH 3.0) (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: m/z 654.5 → 529.1
-
This compound-D6: m/z 638.4 → 529.1
-
3. Standard and Sample Preparation
-
Stock Solutions (1.0 mg/mL): Prepare stock solutions of this compound and this compound-D6 in methanol.
-
Working Solutions: Prepare working standard solutions by serially diluting the stock solutions with the mobile phase.
-
Sample Preparation Workflow:
4. Method Validation Parameters This method was validated for linearity, precision, accuracy, recovery, and stability. The calibration curve was linear over the range of 10.0 - 4000.0 pg/mL.[1] The intra- and inter-day precision were found to be within 8.55% and 6.16%, respectively.[1] The mean recovery for this compound was 87.79%.[1]
Protocol 2: UPLC-MS/MS Quantification of this compound in Rat Plasma
This protocol details a rapid and simple method for quantifying this compound in rat plasma using protein precipitation.
1. Materials and Reagents
-
This compound reference standard
-
Diazepam (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Rat plasma (with heparin as anticoagulant)
-
Milli-Q water
2. Instrumentation and Chromatographic Conditions
-
UPLC System: Waters ACQUITY UPLC system or equivalent
-
Mass Spectrometer: XEVO TQ-S triple quadrupole mass spectrometer or equivalent
-
Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)
-
Mobile Phase:
-
A: Acetonitrile
-
B: 0.1% Formic acid in water
-
-
Gradient Elution: A gradient program is used over a 3-minute run time.[2][3]
-
Flow Rate: 0.30 mL/min
-
Injection Volume: 1 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: m/z 632.4 → 529.5 (quantification), m/z 632.4 → 177.1 (qualification)
-
Diazepam: m/z 285.0 → 154.0
-
3. Standard and Sample Preparation
-
Stock Solutions (1.0 mg/mL): Prepare stock solutions of this compound and Diazepam in methanol.
-
Working Solutions: Prepare working standard solutions by serially diluting the stock solutions with methanol.
-
Sample Preparation Workflow:
4. Method Validation Parameters The method demonstrated excellent linearity in the range of 1–2000 ng/mL (r² > 0.9983).[2][3] The intra-day and inter-day precision were between 3.5-5.5% and 9.4-12.7%, respectively.[2][3] The extraction recovery of this compound from rat plasma ranged from 88.3% to 95.4%.[2]
Protocol 3: Representative HPLC-UV Quantification of this compound in Human Plasma (Adapted Method)
1. Materials and Reagents
-
This compound reference standard
-
A suitable Internal Standard (e.g., a structurally related compound not present in the matrix)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., 0.1M, pH 4.6)
-
Human plasma
-
Milli-Q water
2. Instrumentation and Chromatographic Conditions
-
HPLC System: HPLC system with a UV detector
-
Column: C8 or C18 column (e.g., Agilent Eclipse XDB C8, 150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 0.1M Phosphate Buffer (pH 4.6) (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (a wavelength of 275 nm has been used for impurity analysis).
-
Injection Volume: 20 µL
3. Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and the selected IS in a suitable solvent like methanol.
-
Working Solutions: Prepare working standard solutions by serially diluting the stock solutions.
-
Sample Preparation: A protein precipitation method is recommended for its simplicity.
-
To a 200 µL plasma sample, add the internal standard.
-
Add 600 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Collect the supernatant and inject it into the HPLC system.
-
4. Method Validation This adapted method would require full validation as per regulatory guidelines (e.g., FDA or ICH M10). The validation would need to establish:
-
Selectivity and specificity against endogenous plasma components.
-
Linearity over a defined concentration range.
-
Accuracy and precision (intra- and inter-day).
-
Recovery of this compound and the IS from the plasma matrix.
-
Stability of this compound in plasma under various conditions (bench-top, freeze-thaw, long-term).
Conclusion
References
Elagolix: A Research Tool for Investigating Gonadotropin-Releasing Hormone (GnRH) Signaling in Pituitary Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Elagolix is a potent, orally bioavailable, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] It competitively binds to GnRH receptors located on the gonadotroph cells of the anterior pituitary gland.[2][4] This competitive antagonism blocks the endogenous GnRH signaling, leading to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[2][5] Consequently, there is a reduction in the production of ovarian sex hormones, namely estradiol and progesterone.[1] This mechanism of action makes this compound a valuable tool for researchers investigating the intricacies of GnRH signaling pathways in pituitary cells and the broader hypothalamic-pituitary-gonadal (HPG) axis.
Unlike GnRH agonists, which induce an initial stimulatory "flare" effect, this compound provides rapid and reversible suppression of the HPG axis, allowing for more precise experimental control.[2] These characteristics make it an ideal compound for in vitro and in vivo studies aimed at dissecting the molecular and cellular mechanisms of GnRH receptor function.
Data Presentation
The following tables summarize key quantitative data for this compound, providing essential information for experimental design and interpretation.
Table 1: this compound Binding Affinity for the GnRH Receptor
| Parameter | Value | Assay Type | Reference |
| KD | 54 pM | Radioligand Binding Assay | [2] |
| Ki | 0.9 nM | Competition Binding Assay | [1] |
Table 2: Dose-Dependent Effects of this compound on Hormone Levels in Healthy Premenopausal Women (21-day administration)
| This compound Dose | Maximal Suppression of LH | Maximal Suppression of FSH | Estradiol (E2) Suppression | Progesterone (P) Levels | Reference |
| 150 mg once daily | Partial | Partial | Partial | - | [2] |
| 100 mg twice daily | Near-maximal | Partial | Significant | Anovulatory | [2][5] |
| 200 mg twice daily | Maximal | Near-maximal | Maximum | Anovulatory | [2][5] |
| 300 mg twice daily | Maximal | Maximal | Maximum | Anovulatory | [2][5] |
| 400 mg twice daily | Maximal | Maximal | Maximum | Anovulatory | [5] |
Signaling Pathways and Experimental Workflows
To facilitate the use of this compound in research, the following diagrams illustrate the GnRH signaling pathway, the mechanism of action of this compound, and a general experimental workflow for its use in pituitary cell culture.
Caption: GnRH signaling pathway in pituitary gonadotroph cells.
Caption: Competitive antagonism of the GnRH receptor by this compound.
Caption: General experimental workflow for studying this compound in pituitary cells.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to investigate GnRH signaling in pituitary cells.
Protocol 1: In Vitro GnRH Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound to the GnRH receptor through a competitive binding assay.
Materials:
-
Pituitary cell line expressing GnRH receptors (e.g., LβT2 cells) or membrane preparations thereof.
-
Radiolabeled GnRH agonist (e.g., [125I]-Buserelin).
-
This compound.
-
GnRH agonist (unlabeled).
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% BSA).
-
Wash buffer (e.g., ice-cold PBS).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Cell/Membrane Preparation:
-
Culture LβT2 cells to confluency.
-
Harvest cells and prepare a membrane fraction by homogenization and centrifugation.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant amount of pituitary cell membrane preparation to each well.
-
Add a constant concentration of the radiolabeled GnRH agonist to each well.
-
Add increasing concentrations of this compound to the experimental wells.
-
For total binding, add only the radioligand and membranes.
-
For non-specific binding, add an excess of unlabeled GnRH agonist in addition to the radioligand and membranes.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Measurement of GnRH-Stimulated Inositol Phosphate (IP3) Accumulation
This protocol assesses the ability of this compound to inhibit GnRH-induced IP3 production, a key second messenger in the GnRH signaling cascade.
Materials:
-
Pituitary cell line expressing GnRH receptors (e.g., LβT2 cells).
-
Cell culture medium.
-
GnRH.
-
This compound.
-
Lithium chloride (LiCl) solution.
-
IP3 measurement kit (e.g., HTRF-based or ELISA-based).
-
96-well cell culture plates.
Procedure:
-
Cell Culture and Plating:
-
Culture LβT2 cells in appropriate medium.
-
Seed the cells into a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
-
Pre-incubation with this compound:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound in serum-free medium containing LiCl for a specified time (e.g., 30-60 minutes). LiCl is used to inhibit the degradation of IP3.
-
-
GnRH Stimulation:
-
Stimulate the cells with a submaximal concentration (e.g., EC80) of GnRH in the continued presence of this compound for a defined period (e.g., 30-60 minutes).
-
-
IP3 Measurement:
-
Lyse the cells according to the IP3 measurement kit manufacturer's instructions.
-
Measure the concentration of IP3 in the cell lysates using the chosen assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the IP3 concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value for the inhibition of GnRH-stimulated IP3 accumulation.
-
Protocol 3: Measurement of GnRH-Stimulated LH and FSH Release
This protocol evaluates the functional antagonism of this compound by measuring its ability to inhibit GnRH-stimulated gonadotropin secretion.
Materials:
-
Primary pituitary cells or a suitable pituitary cell line (e.g., LβT2 cells).
-
Cell culture medium.
-
GnRH.
-
This compound.
-
24- or 48-well cell culture plates.
-
ELISA kits for LH and FSH.
Procedure:
-
Cell Culture:
-
Culture the pituitary cells in a 24- or 48-well plate until they reach the desired confluency.
-
-
Pre-incubation with this compound:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound in serum-free medium for a specified time (e.g., 30-60 minutes).
-
-
GnRH Stimulation:
-
Stimulate the cells with a submaximal concentration of GnRH in the continued presence of this compound for a defined period (e.g., 2-4 hours).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentrations of LH and FSH in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the concentration of LH or FSH released against the logarithm of the this compound concentration to generate an inhibition curve.
-
Determine the IC50 value for the inhibition of GnRH-stimulated LH and FSH release.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions (e.g., cell density, incubation times, reagent concentrations) for their particular experimental setup.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical Pharmacology of this compound: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medicalresearch.com [medicalresearch.com]
- 5. Dose-Dependent Suppression of Gonadotropins and Ovarian Hormones by this compound in Healthy Premenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UPLC-MS/MS Assay of Elagolix in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of Elagolix in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The protocols detailed below are essential for pharmacokinetic studies, enabling the precise measurement of this compound concentrations in biological matrices.
Introduction
This compound is an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2][3][4] It functions by competitively binding to GnRH receptors in the pituitary gland, which in turn inhibits GnRH signaling.[1] This mechanism of action leads to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][5] Consequently, there is a decrease in the blood concentrations of ovarian sex hormones, namely estradiol and progesterone.[1][5] This makes this compound an effective treatment for moderate to severe pain associated with endometriosis.[3][5][6][7] The development and clinical application of this compound rely on robust and sensitive bioanalytical methods for its quantification.[1]
Quantitative Data Summary
The following tables summarize the parameters of validated UPLC-MS/MS methods for the determination of this compound in plasma, providing a comparative overview of different approaches.
Table 1: UPLC-MS/MS Method Parameters for this compound Analysis in Rat Plasma
| Parameter | Method Details |
| Sample Preparation | Protein Precipitation with acetonitrile[6][7][8] |
| Internal Standard (IS) | Diazepam[6][7] |
| Linearity Range | 1 - 2000 ng/mL[6][7][8] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[6][8] |
| Intra-day Precision (%CV) | 3.5 - 5.5%[6][7] |
| Inter-day Precision (%CV) | 9.4 - 12.7%[6][7] |
| Intra-day Accuracy | 1.2 - 13.9%[6][7] |
| Inter-day Accuracy | 1.2 - 13.9%[6][7] |
| Recovery | 88.3% to 95.4%[8] |
| Matrix Effect | 86.1 ± 10.2% to 105.0 ± 9.8% |
Table 2: LC-MS/MS Method Parameters for this compound Analysis in Human Plasma
| Parameter | Method Details |
| Sample Preparation | Liquid-Liquid Extraction (LLE) with diethyl ether: dichloromethane (50:50, v/v)[1][9] |
| Internal Standard (IS) | This compound-D6[1][9] |
| Linearity Range | 10.0 - 4000.0 pg/mL[9] |
| Lower Limit of Quantification (LLOQ) | 10.0 pg/mL[9] |
| Intra-day Precision (%RSD) | 0.71 - 8.55%[9] |
| Inter-day Precision (%RSD) | 0.26 - 6.16%[9] |
| Mean Recovery (this compound) | 87.79%[9] |
| Mean Recovery (IS) | 84.97%[9] |
| Matrix Effect | No significant ion suppression or enhancement observed[1] |
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species/Dosage |
| Tmax (h) | 1.0 - 1.5[8][10] | Healthy Premenopausal Women[10] |
| t1/2 (h) | 4 - 6[8][10] | Healthy Premenopausal Women[10] |
| Cmax (ng/mL) | 574 (29% CV) | 150 mg once daily[5] |
| Cmax (ng/mL) | 774 (68% CV) | 200 mg twice daily[5] |
| AUCτ (ng*h/mL) | Varies with dosage | Multiple dosages evaluated[5] |
Experimental Protocols
Protocol 1: UPLC-MS/MS Analysis of this compound in Rat Plasma (Protein Precipitation)
This protocol is based on a rapid and straightforward protein precipitation method.[6]
1. Materials and Reagents:
-
This compound reference standard
-
Diazepam (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Rat plasma (heparinized)
-
Milli-Q water
2. Instrument and Conditions:
-
LC System: UPLC system (e.g., Waters ACQUITY UPLC)
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)[6][7]
-
Flow Rate: 0.30 mL/min[6]
-
Injection Volume: 1 µL[8]
-
MS System: Triple quadrupole mass spectrometer (e.g., XEVO TQ-S)[6]
-
Ionization Source: Electrospray ionization (ESI), positive mode[6][7]
-
MRM Transitions:
3. Standard and Sample Preparation:
-
Stock Solutions (1.0 mg/mL): Prepare stock solutions of this compound and Diazepam in methanol.[6][8]
-
Working Solutions: Prepare calibration standard working solutions by serial dilution of the stock solution with methanol. Prepare a 50 ng/mL IS working solution by diluting the stock solution with methanol.[6][8]
-
Sample Preparation:
Protocol 2: LC-MS/MS Analysis of this compound in Human Plasma (Liquid-Liquid Extraction)
This protocol utilizes a liquid-liquid extraction method for cleaner sample preparation.[9]
1. Materials and Reagents:
-
This compound sodium reference standard
-
This compound-D6 (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Diethyl ether (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Human plasma with K2EDTA as anticoagulant
-
Milli-Q water
2. Instrument and Conditions:
-
LC System: HPLC system capable of delivering a flow rate of 1.0 mL/min.
-
Column: Xbridge Zorbax Eclipse XDB - C18 (150 x 4.6 mm, 5 µm)[9]
-
Column Temperature: 40°C[9]
-
Mobile Phase: Acetonitrile: 20mM Ammonium formate (pH 3.0) (50:50, v/v)[9]
-
Flow Rate: 1.0 mL/min[9]
-
Injection Volume: 10 µL[9]
-
MS System: Triple quadrupole mass spectrometer (e.g., MDS Sciex API 4000)[9]
-
Ionization Source: Turbo-Ion spray (positive ion mode)[1]
-
MRM Transitions:
3. Standard and Sample Preparation:
-
Stock Solutions (1.0 mg/mL): Prepare stock solutions of this compound and this compound-D6 in methanol.[1][9]
-
Working Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase.[1]
-
Sample Preparation:
-
To 0.200 mL of human plasma, add the internal standard.[1]
-
Add 3 mL of extraction solvent (diethyl ether: dichloromethane, 50:50 v/v) and vortex for 10 minutes.[1][9]
-
Centrifuge at 4000 rpm for 5 minutes at ambient temperature.[9]
-
Transfer the supernatant to a clean tube and evaporate to dryness at 40°C.[1][9]
-
Transfer the sample to an autosampler vial for injection into the LC-MS/MS system.[1][9]
-
Visualizations
Caption: this compound Mechanism of Action.
Caption: UPLC-MS/MS Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. actascientific.com [actascientific.com]
- 3. UHPLC-MS/MS Method Development and Validation for the Genotoxic Impurities Trimethyl Phosphate and Triisopropyl Phosphate of this compound Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. Clinical Pharmacology of this compound: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical methodology and pharmacokinetic study of this compound in plasma of rats using a newly developed UPLC-MS/MS assay - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. arabjchem.org [arabjchem.org]
- 9. ijrar.org [ijrar.org]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Elagolix as a Tool Compound in Endocrinology Research
Introduction
Elagolix is an orally bioavailable, non-peptide, second-generation antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Its ability to competitively and reversibly block GnRH receptors in the anterior pituitary gland provides a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] This, in turn, reduces the production of ovarian sex hormones, estradiol, and progesterone.[3][4] Unlike GnRH agonists which cause an initial "flare-up" of hormones, this compound offers rapid and reversible suppression, making it a precise and valuable tool for investigating the role of the hypothalamic-pituitary-gonadal (HPG) axis in various physiological and pathological processes.[1] These application notes provide detailed data and protocols for utilizing this compound as a research tool in endocrinology.
Mechanism of Action
This compound competitively binds to GnRH receptors on pituitary gonadotrophs, inhibiting GnRH-mediated signaling.[5][6] This blockade prevents the downstream cascade that leads to the synthesis and release of LH and FSH.[3][7] The subsequent reduction in gonadotropins leads to decreased ovarian production of estradiol and progesterone, the key mechanism for its therapeutic effects in estrogen-dependent conditions like endometriosis.[4][8][9] The suppression of sex hormones is dose-dependent, allowing researchers to modulate circulating estrogen levels from partial to nearly full suppression.[5][10]
Data Presentation
Quantitative data for this compound is summarized below, providing key parameters for experimental design.
Table 1: Physicochemical and Binding Properties of this compound
| Parameter | Value | Species | Reference |
| Binding Affinity (KD) | 54 pM | Human | [4][5] |
| IC50 | 1.5 nM (Inositol phosphate production) | Human | [11] |
Table 2: Pharmacokinetic Properties of this compound (Human)
| Parameter | Value | Condition | Reference |
| Bioavailability | Oral | N/A | [1][5] |
| Time to Max. Plasma Conc. (Tmax) | 1 hour | N/A | [4] |
| Terminal Half-life (t1/2) | 4 - 6 hours | N/A | [4][8] |
| Plasma Protein Binding | ~80% | N/A | [12] |
| Metabolism | Hepatic (primarily CYP3A) | N/A | [4] |
Table 3: Pharmacodynamic Effects of this compound (Dose-Dependent Hormone Suppression in Women)
| This compound Dose | Effect on Estradiol (E2) | Effect on Ovulation Rate | Reference |
| 150 mg once daily | Partial suppression (median E2 ~42 pg/mL) | ~50% | [13][14] |
| 200 mg twice daily | Near-full suppression (E2 ~12 pg/mL) | ~32% | [13][14] |
Experimental Protocols
The following protocols are generalized methodologies for the use of this compound in endocrinology research. Researchers should optimize concentrations and time points for their specific cell lines or animal models.
In Vitro Applications
Protocol 1: Inhibition of GnRH-Stimulated Gonadotropin Release from Pituitary Cells
This protocol assesses the antagonist activity of this compound by measuring its ability to inhibit GnRH-stimulated LH and FSH release from primary pituitary cells or a suitable pituitary cell line (e.g., LβT2 cells).[1]
-
Materials:
-
Primary pituitary cells or LβT2 cells
-
Appropriate cell culture medium (e.g., DMEM) with serum and antibiotics
-
Serum-free cell culture medium
-
This compound sodium stock solution (e.g., in water or PBS)[15]
-
GnRH agonist (e.g., Leuprolide Acetate)
-
24- or 48-well cell culture plates
-
ELISA kits for LH and FSH[1]
-
-
Procedure:
-
Cell Culture: Culture pituitary cells in a 24- or 48-well plate until they reach the desired confluency (e.g., 70-80%).[1][15]
-
Serum Starvation: Wash the cells with serum-free medium and incubate in serum-free medium for 12-24 hours to reduce basal signaling.[15]
-
Pre-incubation: Prepare serial dilutions of this compound in serum-free medium. Remove the starvation medium and pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 30-60 minutes. Include a vehicle control.[1][15]
-
Stimulation: Add a submaximal concentration of a GnRH agonist to the wells in the continued presence of this compound. Incubate for a defined period (e.g., 2-4 hours).[1]
-
Sample Collection: Collect the cell culture supernatant for hormone analysis.[1]
-
Analysis: Measure the concentrations of LH and FSH in the supernatant using specific ELISA kits according to the manufacturer's instructions.[1]
-
Data Interpretation: Plot the percentage of GnRH-stimulated hormone release against the logarithm of the this compound concentration to determine the IC₅₀ value.[1]
-
Protocol 2: Inhibition of Estrogen-Stimulated Endometrial Cell Proliferation (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of endometrial or endometriotic cells in vitro.[16]
-
Materials:
-
Human endometrial stromal cells (HESCs) or immortalized endometriotic cell lines (e.g., 12Z)
-
Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS)
-
Estradiol (E2)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates and microplate reader[16]
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[16]
-
Serum Starvation: Replace the medium with serum-free medium for 24 hours to synchronize the cells.[16]
-
Treatment: Treat the cells with different concentrations of this compound in the presence of a stimulating concentration of estradiol (e.g., 10 nM). Include appropriate controls (vehicle control, estradiol alone).[16]
-
Incubation: Incubate the cells for 48-72 hours.[16]
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[16]
-
Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the control group.[16]
-
In Vivo Applications
Protocol 3: Rat Model of Surgically Induced Endometriosis
This protocol describes the surgical induction of endometriosis in rats to evaluate the in vivo efficacy of this compound in reducing endometriotic lesion size.[1][16]
-
Materials:
-
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and perform a midline laparotomy to expose the uterus.[1]
-
Uterine Tissue Collection: Excise a small piece of one uterine horn (approximately 5x5 mm).[1]
-
Lesion Implantation: Suture the endometrial fragment to the peritoneal wall or another desired location with the endometrial side facing the peritoneal cavity.[1]
-
Recovery: Close the abdominal incision in layers and allow the animal to recover for 7-14 days to permit lesion establishment and vascularization.[16]
-
Treatment: Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). Administer the assigned treatment daily via oral gavage for a predefined period (e.g., 4 weeks).[16]
-
Endpoint Assessment: At the end of the treatment period, euthanize the animals. Carefully dissect and excise the endometriotic lesions.[16]
-
Analysis: Measure the dimensions (length, width) and weight of each lesion.[16] Lesions can also be fixed in formalin for subsequent histological analysis to observe the atrophy of glandular epithelium and stroma.[16]
-
This compound is a potent and selective GnRH receptor antagonist that serves as a versatile tool for endocrinology research. Its oral bioavailability, rapid and reversible action, and dose-dependent suppression of the HPG axis allow for controlled studies of hormone-dependent states in vitro and in vivo. The protocols outlined here provide a framework for investigating the cellular and physiological effects of GnRH receptor antagonism and for the preclinical evaluation of therapies for hormone-dependent disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. An Evidence-Based Review of this compound for the Treatment of Pain Secondary to Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacology of this compound: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ORILISSA® (this compound) Mechanism of Action (MOA) [orilissa.com]
- 7. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. medworksmedia.com [medworksmedia.com]
- 10. This compound: The Complete Guide | OCTAGONCHEM [octagonchem.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Clinician's Guide to the Treatment of Endometriosis with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Elagolix Treatment in Surgically Induced Endometriosis in Rodent Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of elagolix in rodent models of surgically induced endometriosis. The protocols outlined below are based on established methodologies for disease induction and pharmacokinetic data of this compound.
Mechanism of Action
This compound is an orally bioavailable, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2] It competitively binds to GnRH receptors in the anterior pituitary gland, leading to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][3] This reduction in gonadotropins subsequently decreases the ovarian production of estradiol and progesterone, which are key hormones in the development and progression of endometriosis.[1][3][4] The resulting hypoestrogenic state leads to the atrophy of ectopic endometrial lesions and a reduction in associated inflammatory processes.[1]
Experimental Protocols
Protocol 1: Surgical Induction of Endometriosis in Rats
This protocol details a common method for inducing endometriosis in female Sprague-Dawley or Wistar rats.[1][2]
Materials:
-
Female Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpels, forceps, scissors, needle holders)
-
Suture material (absorbable and non-absorbable)
-
Sterile saline
-
Analgesics for post-operative care
Procedure:
-
Anesthetize the rat using a suitable anesthetic protocol.
-
Shave and sterilize the abdominal area.
-
Perform a lower midline laparotomy to expose the reproductive organs.[1][5]
-
Ligate and excise a small segment of the left uterine horn.[1]
-
Close the incision in the remaining uterine horn with an absorbable suture.
-
Suture the excised uterine segment to the peritoneal wall, ensuring the endometrial layer faces the peritoneum.[1][5]
-
Close the abdominal wall and skin with appropriate suture material.[6]
-
Administer post-operative analgesics and monitor the animal for recovery.
-
Allow a recovery period of 2-4 weeks for the endometriotic lesions to establish before initiating treatment.[1]
Protocol 2: Surgical Induction of Endometriosis in Mice
This protocol describes a method for inducing endometriosis in immunocompetent mice, such as C57BL/6.[6]
Materials:
-
Donor and recipient female mice (e.g., C57BL/6)
-
Anesthetic (e.g., isoflurane)
-
Sterile surgical instruments
-
Suture material (e.g., 6-0 silk)
-
Sterile saline solution
-
Analgesics and antibiotics as per institutional guidelines
Procedure:
-
Anesthetize both the donor and recipient mice.
-
Shave and sterilize the abdominal area of both animals.
-
Uterine Tissue Harvesting (Donor Mouse):
-
Surgical Implantation (Recipient Mouse):
-
Closure and Post-Operative Care:
-
Close the abdominal muscle layer and the skin with sutures.[6]
-
Administer analgesics and antibiotics as required.
-
Monitor the animal for recovery.
-
Protocol 3: this compound Treatment Administration (Synthesized Protocol)
As preclinical studies of this compound in rodent models of endometriosis are not widely published, this protocol is based on pharmacokinetic data in healthy rats and should be optimized for specific experimental needs.[1]
Materials:
-
This compound sodium
-
Vehicle for oral administration (e.g., sterile water, 0.5% methylcellulose)
-
Oral gavage needles
-
Animal scale
Procedure:
-
Prepare a stock solution of this compound sodium in the chosen vehicle.
-
Weigh each rodent to determine the precise volume of the this compound solution to be administered.
-
Administer the this compound solution or vehicle control to the rodents via oral gavage.
-
The treatment duration can vary depending on the study objectives.
-
At the end of the treatment period, euthanize the animals and collect tissues (e.g., endometriotic lesions, uterus, blood) for analysis.[1]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
|---|---|
| Animal Model | Female Sprague-Dawley Rats (200 ± 20 g) |
| Dosage | 15 mg/kg (single dose) |
| Administration Route | Oral Gavage |
| Tmax (Time to Maximum Concentration) | ~1.0 - 1.5 h |
| t1/2 (Elimination Half-life) | ~4 - 6 h |
Data based on a study in healthy rats and should be considered as a starting point for endometriosis models.[1]
Table 2: Potential Outcome Measures for this compound Efficacy
| Outcome Measure | Method of Analysis |
|---|---|
| Lesion Size | Measurement of volume or weight of the endometriotic lesions.[1] |
| Histology | Histological analysis of the lesions to assess tissue morphology and cell proliferation.[1] |
| Hormone Levels | Measurement of serum levels of estradiol, progesterone, LH, and FSH.[1] |
| Inflammatory Markers | Analysis of the expression of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the peritoneal fluid or lesion tissue.[1] |
Visualizations
Caption: this compound blocks GnRH receptors, disrupting the HPG axis and reducing hormones that promote endometriosis.
Caption: Workflow for the surgical induction of endometriosis in a rodent model.
Caption: Experimental workflow for this compound treatment and efficacy evaluation in a rodent endometriosis model.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Clinical Pharmacology of this compound: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Sodium: Novel GnRH Antagonist for the Treatment of Endometriosis [respubjournals.com]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. Studies on the surgical induction of endometriosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Elagolix Impurities by RP-HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantification of Elagolix and its process-related impurities and degradation products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Introduction
This compound is a gonadotropin-releasing hormone (GnRH) antagonist used for the management of endometriosis-associated pain.[1] The manufacturing process and storage of this compound can lead to the formation of impurities that need to be monitored and controlled to ensure the safety and efficacy of the drug product. This application note describes a stability-indicating RP-HPLC method capable of separating this compound from its known impurities and degradation products.
Experimental Workflow
The general workflow for the quantification of this compound impurities by RP-HPLC involves several key steps from sample preparation to data analysis.
Caption: Figure 1: A flowchart illustrating the key stages of quantifying this compound impurities using RP-HPLC.
Experimental Protocols
Several RP-HPLC methods have been developed and validated for the analysis of this compound and its impurities. Below are the detailed protocols for three distinct methods.
Method 1: Gradient RP-HPLC with C8 Column
This method is suitable for the estimation of this compound and four of its known impurities.[1][2]
-
Chromatographic System: Waters Alliance HPLC system with a PDA detector.[1][2]
-
Column: Inertsil C8 (250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase:
-
Gradient Program: A gradient elution is employed.[2]
-
Injection Volume: Not specified, but typically 10-20 µL.
Method 2: Stability-Indicating RP-HPLC with C18 Column
This method has been developed using a Quality by Design (QbD) approach and is effective for forced degradation studies.[3][4]
-
Chromatographic System: Waters 2996 photodiode array detector.[3]
-
Column: Inertsil ODS-3 C18 (250 x 4.6 mm, 5 µ).[3]
-
Mobile Phase: A mixture of 0.05% trifluoroacetic acid and acetonitrile (55:45 v/v).[3]
-
Elution Mode: Gradient.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 275 nm.[3]
-
Injection Volume: 10 µL.[3]
Method 3: LC-MS Compatible RP-HPLC for Tablet Dosage Forms
This method is designed for the quantification of potential organic impurities in this compound sodium tablets and is compatible with mass spectrometry.[5][6]
-
Chromatographic System: HPLC with UV detection, compatible with a mass spectrometer.[5][6]
-
Mobile Phase:
-
Gradient Program: A gradient elution program is utilized.[5][6]
Data Presentation
The following table summarizes the results from forced degradation studies performed on this compound, indicating the percentage of degradation observed under various stress conditions. This data is crucial for understanding the stability profile of the drug substance.
| Stress Condition | Method Reference | % Degradation of this compound |
| Acid Hydrolysis | [3] | 0.8% |
| Base Hydrolysis | [3] | 0.62% |
| Oxidative | [5][6] | Significant degradation |
| Thermal | [3] | Not specified |
| Photolytic | [3] | Not specified |
Note: "Significant degradation" indicates that degradation was observed, but the exact percentage was not provided in the cited source.
Conclusion
The presented RP-HPLC methods are demonstrated to be effective for the quantification of this compound and its impurities. The choice of method will depend on the specific requirements of the analysis, such as the need for a stability-indicating method or compatibility with mass spectrometry. The provided protocols and data serve as a valuable resource for researchers and scientists involved in the development and quality control of this compound.
References
- 1. actascientific.com [actascientific.com]
- 2. actascientific.com [actascientific.com]
- 3. impactfactor.org [impactfactor.org]
- 4. [PDF] Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for this compound Sodium using Quality by Design Approach | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS-Compatible Chromatographic Method for Quantification of Potential Organic Impurities of this compound Sodium in Tablet Dosage Form with Identification of Major Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Elagolix solubility issues for in vitro experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Elagolix in in vitro experiments. While this compound sodium is known for its high aqueous solubility, this guide addresses potential challenges in solution preparation and handling to ensure successful and reproducible experimental outcomes.
Troubleshooting Guide
Q1: I observed precipitation after diluting my concentrated this compound stock solution into cell culture medium. What is the cause and how can I prevent it?
A1: This is a common observation when a concentrated stock solution, often prepared in an organic solvent like DMSO, is diluted into an aqueous buffer or cell culture medium. The abrupt change in solvent polarity can cause the compound to precipitate, even if it is water-soluble.
Troubleshooting Steps:
-
Optimize Solvent Concentration: While this compound sodium is freely soluble in water, if you are using an organic solvent for your stock, ensure the final concentration in your culture medium is low (typically ≤0.1% for DMSO) to avoid solvent-induced precipitation and cellular toxicity.[1]
-
Intermediate Dilutions: Prepare intermediate dilutions of your stock solution in the same solvent before the final dilution into the aqueous medium. This gradual change in concentration can help prevent the compound from crashing out of solution.[1]
-
Temperature Considerations: Gently warming the final solution to 37°C may help in redissolving any precipitate. However, be mindful of the compound's stability at higher temperatures.[1][2]
-
pH and Buffer Composition: this compound is a zwitterion, and its solubility can be influenced by the pH of the medium.[3] Ensure the pH of your final working solution is within the physiological range where this compound solubility is high.
-
Vigorous Mixing: When performing the final dilution, add the this compound stock solution to the aqueous medium while vortexing or mixing vigorously to ensure rapid and uniform dispersion.[1]
Q2: My this compound solution appears cloudy or has formed particulates over time. What should I do?
A2: Cloudiness or particulate formation in your this compound solution can indicate several issues, including precipitation, degradation, or microbial contamination.
Troubleshooting Steps:
-
Check Storage Conditions: Aqueous solutions of this compound are not recommended for long-term storage; it's best to prepare them fresh.[4] If you have prepared stock solutions in an organic solvent, store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]
-
Ensure Sterility: For cell culture experiments, always sterile-filter your stock solution through a 0.22 µm filter after preparation.[5] This will remove any potential microbial contaminants or undissolved microparticles.
-
Sonication: Brief sonication in a water bath can help to break up aggregates and redissolve precipitates.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound sodium is freely soluble in water, and for many cell culture experiments, preparing a concentrated stock solution in sterile, nuclease-free water or a suitable buffer like PBS is recommended.[5][6][7] If a higher concentration is needed or if you are using the free acid form, organic solvents such as DMSO, ethanol, or dimethylformamide (DMF) can be used.[4]
Q2: What are the known solubility values for this compound?
A2: The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Water | Freely soluble (~1 mg/mL) | [3] |
| PBS (pH 7.2) | ~10 mg/mL | [4] |
| DMSO | ~10 mg/mL | [4] |
| Ethanol | ~10 mg/mL | [4] |
| Dimethylformamide (DMF) | ~12.5 mg/mL | [4] |
Q3: How should I store my this compound stock solutions?
A3: For long-term storage, it is advisable to store stock solutions, particularly those in organic solvents, as aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5] Aqueous solutions should ideally be prepared fresh for each experiment and are not recommended for storage for more than one day.[4]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[4][8] It competitively binds to GnRH receptors in the anterior pituitary gland, thereby inhibiting GnRH-induced signaling.[3][9][10] This leads to a dose-dependent suppression of the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn reduces the production of ovarian sex hormones like estradiol and progesterone.[3][8][10]
Experimental Protocols
Protocol 1: Preparation of this compound Sodium Stock Solution for Cell Culture
This protocol outlines the steps for preparing a sterile, concentrated stock solution of this compound sodium.
Materials:
-
This compound sodium powder
-
Sterile, nuclease-free water or PBS
-
Sterile conical tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Aseptically weigh the desired amount of this compound sodium powder.
-
In a sterile conical tube, add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Visualizations
Caption: GnRH signaling pathway and the antagonistic action of this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmacology of this compound: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 9. respubjournals.com [respubjournals.com]
- 10. medicalresearch.com [medicalresearch.com]
Technical Support Center: Elagolix Dosage Optimization for Gonadotropin Suppression
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Elagolix dosage for maximal gonadotropin suppression. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally administered, non-peptide, competitive gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2] It works by binding to GnRH receptors in the pituitary gland, thereby inhibiting the downstream signaling cascade that leads to the release of gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This suppression of LH and FSH subsequently reduces the production of ovarian sex hormones, estradiol and progesterone.[1]
Q2: How does this compound dosage affect gonadotropin and ovarian hormone suppression?
This compound demonstrates a dose-dependent suppression of gonadotropins and ovarian hormones.[3][4][5][6][7] Lower doses lead to partial suppression, while higher doses result in more profound suppression.[4][7] This allows for a tailored therapeutic approach depending on the desired level of hormone suppression.[3]
Q3: What are the recommended dosages of this compound for achieving maximal gonadotropin suppression?
Clinical studies have shown that maximal or near-maximal suppression of LH is achieved at a dosage of 200 mg twice daily (BID), and maximal suppression of FSH is seen at 300 mg BID.[3][8] Maximum suppression of estradiol is also observed at the 200 mg BID dose.[3][8] For the management of endometriosis-associated pain, the approved dosages are 150 mg once daily and 200 mg twice daily.[7][9]
Q4: How quickly can I expect to see an effect on gonadotropin levels after administering this compound?
This compound has a rapid onset of action.[3] Suppression of LH, FSH, and estradiol can be observed within hours of the first oral dose.[3][8]
Q5: Is the gonadotropin suppression by this compound reversible?
Yes, the effects of this compound are reversible. Upon discontinuation of the drug, LH and FSH levels begin to rise within 24 hours.[4][5]
Troubleshooting Guides
Issue 1: Suboptimal Gonadotropin Suppression Observed
-
Possible Cause: Incorrect Dosage Administration.
-
Troubleshooting Step: Verify that the correct dosage of this compound is being administered according to the experimental protocol. Ensure consistent timing of administration, especially for twice-daily regimens.
-
-
Possible Cause: Issues with Drug Absorption.
-
Possible Cause: Variability in Individual Response.
-
Troubleshooting Step: As with many compounds, there can be inter-individual variability in pharmacokinetic and pharmacodynamic responses.[10] Consider increasing the sample size of your experiment to account for this variability.
-
Issue 2: Inconsistent Hormone Level Readings
-
Possible Cause: Improper Sample Collection and Handling.
-
Troubleshooting Step: Ensure that blood samples are collected at consistent time points relative to this compound administration. Follow standardized procedures for serum or plasma separation and storage to prevent hormone degradation. For instance, serum samples for hormone analysis should be allowed to clot and then centrifuged, with the serum stored at -20°C or -80°C if not assayed immediately.[3][10]
-
-
Possible Cause: Assay Variability.
-
Troubleshooting Step: Use validated and reliable immunoassay kits for measuring LH, FSH, estradiol, and progesterone. Run quality controls and standards with each assay plate to ensure accuracy and precision. Refer to the detailed experimental protocols below for specific guidance.
-
Data Presentation
Table 1: Dose-Dependent Suppression of Gonadotropins and Ovarian Hormones with this compound
| This compound Dosage | Mean FSH Suppression | Mean LH Suppression | Mean Estradiol (E2) Suppression | Progesterone (P) Levels | Reference |
| 150 mg once daily | Partial Suppression | More pronounced than FSH suppression | Partial Suppression | [4] | |
| 100 mg twice daily | Dose-dependent suppression | Dose-dependent suppression | Dose-dependent suppression | Anovulatory levels | [3][8] |
| 200 mg twice daily | Near-maximal suppression | Maximal suppression | Maximum suppression | Anovulatory levels | [3][8] |
| 300 mg twice daily | Maximal suppression | Near-maximal suppression | Anovulatory levels | [3][8] | |
| 400 mg twice daily | Maximal suppression | Near-maximal suppression | Anovulatory levels | [3] |
Table 2: Clinical Response Rates for Endometriosis-Associated Pain with this compound (at 3 months)
| This compound Dosage | Dysmenorrhea Response Rate (Elaris EM-I) | Dysmenorrhea Response Rate (Elaris EM-II) | Non-menstrual Pelvic Pain Response Rate (Elaris EM-I) | Non-menstrual Pelvic Pain Response Rate (Elaris EM-II) | Reference |
| 150 mg once daily | 46.4% | 43.4% | 50.4% | 49.8% | [11][12] |
| 200 mg twice daily | 75.8% | 72.4% | 54.5% | 57.8% | [11][12] |
| Placebo | 19.6% | 22.7% | 36.4% | 36.5% | [11][12] |
Experimental Protocols
Protocol 1: Measurement of Serum Gonadotropins (LH and FSH) and Ovarian Hormones (Estradiol and Progesterone)
This protocol outlines the general steps for quantifying hormone levels using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. Specific instructions from the kit manufacturer should always be followed.
1. Sample Collection and Preparation:
-
Collect whole blood samples via venipuncture into serum separator tubes.
-
Allow blood to clot at room temperature for at least 30 minutes.
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.
-
Aliquot the resulting serum into clean microcentrifuge tubes.
-
Store serum samples at -20°C or -80°C until analysis to minimize degradation. Avoid repeated freeze-thaw cycles.[3][10]
2. ELISA Procedure (General Steps):
-
Bring all reagents and samples to room temperature before use.
-
Prepare standard dilutions as per the kit instructions to generate a standard curve.
-
Pipette standards, controls, and samples into the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated secondary antibody to each well.
-
Incubate the plate for the time and temperature specified in the kit protocol (e.g., 60 minutes at 37°C).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate in the dark to allow for color development. The incubation time will vary depending on the kit (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well using a microplate reader at the specified wavelength (typically 450 nm).
-
Calculate the hormone concentrations in the samples by interpolating from the standard curve.
Note: For competitive immunoassays, such as those for estradiol and progesterone, the color intensity is inversely proportional to the hormone concentration.[2][11] For sandwich ELISAs, like those for LH and FSH, the color intensity is directly proportional to the hormone concentration.[4][13]
Mandatory Visualizations
Caption: this compound competitively antagonizes GnRH receptors in the pituitary, inhibiting gonadotropin release.
Caption: Workflow for assessing gonadotropin suppression following this compound administration.
References
- 1. neogen.com [neogen.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cloud-clone.com [cloud-clone.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. wwwn.cdc.gov [wwwn.cdc.gov]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. ibl-america.com [ibl-america.com]
- 9. raybiotech.com [raybiotech.com]
- 10. Human Follicle Stimulating Hormone ELISA Kit (ab108678) is not available | Abcam [abcam.com]
- 11. medimabs.com [medimabs.com]
- 12. corelabsupplies.com [corelabsupplies.com]
- 13. sceti.co.jp [sceti.co.jp]
Technical Support Center: Investigating Elagolix-Induced Bone Mineral Density Alterations in Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bone mineral density (BMD) changes associated with long-term Elagolix administration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced changes in bone mineral density?
A1: this compound is a gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] By competitively binding to GnRH receptors in the pituitary gland, it inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This suppression leads to a dose-dependent decrease in the production of ovarian hormones, primarily estradiol.[1] The resulting hypoestrogenic state increases the rate of bone turnover, where bone resorption exceeds bone formation, leading to a net loss in bone mineral density.[2]
Q2: What is "add-back" therapy and how does it affect this compound's impact on BMD?
A2: "Add-back" therapy involves the co-administration of estrogen and a progestin (e.g., estradiol and norethindrone acetate) with this compound. This approach is designed to mitigate the hypoestrogenic side effects of this compound, such as bone loss and hot flashes, without compromising its efficacy in treating conditions like endometriosis and uterine fibroids.[3][4] Clinical studies have demonstrated that add-back therapy significantly attenuates the decrease in BMD associated with this compound treatment.[3][4][5]
Q3: Are the bone mineral density changes induced by this compound reversible?
A3: Long-term studies have shown that the effects of this compound on BMD can be reversible, though not always completely. In a study evaluating this compound with add-back therapy, many patients who experienced decreased BMD at 48 months showed partial or full recovery 12 months after stopping treatment.[5][6]
Q4: What are the key biomarkers to monitor bone turnover during this compound treatment?
A4: Key biochemical markers of bone turnover include a marker for bone formation, such as procollagen type I N-terminal propeptide (P1NP), and a marker for bone resorption, like C-terminal telopeptide of type I collagen (CTX-I).[7][8] Monitoring these markers can provide earlier insights into the effects of this compound on bone metabolism before significant changes in BMD are detectable by DEXA scans.[7]
Data Presentation
The following tables summarize the quantitative data on BMD changes from key long-term studies of this compound.
Table 1: Mean Percent Change in Bone Mineral Density (BMD) from Baseline in Patients Treated with this compound Monotherapy
| Treatment Group | Duration | Lumbar Spine | Total Hip | Femoral Neck | Reference |
| This compound 150 mg once daily | 12 months | -0.6% to -1.1% | -0.6% to -1.1% | Not Reported | [9] |
| This compound 200 mg twice daily | 6 months | -2.43% | -1.54% | -1.78% | [5] |
| This compound 200 mg twice daily | 12 months | -3.6% to -3.9% | -3.6% to -3.9% | Not Reported | [9] |
Table 2: Mean Percent Change in Bone Mineral Density (BMD) from Baseline in Patients Treated with this compound and Add-Back Therapy
| Treatment Group | Duration | Lumbar Spine | Total Hip | Femoral Neck | Reference |
| This compound 300 mg twice daily + Add-Back | 48 months | <2% decrease | <2% decrease | <2% decrease | [5][6] |
| This compound 200 mg twice daily + Add-Back | 6 months | <1% change | <1% change | <1% change | [5] |
| This compound 200 mg twice daily + Add-Back | 12 months | <1% change | <1% change | <1% change | [5] |
| This compound 200 mg BID for 6 months, then this compound + Add-Back for 6 months | 12 months | -1.58% to -1.83% | -1.58% to -1.83% | -1.58% to -1.83% | [5] |
Experimental Protocols & Troubleshooting Guides
Dual-Energy X-ray Absorptiometry (DEXA) for BMD Assessment
Objective: To non-invasively measure BMD of the lumbar spine, total hip, and femoral neck.
Methodology:
-
Patient Preparation:
-
Ensure the patient is not pregnant.
-
Instruct the patient to avoid calcium supplements on the day of the scan.
-
The patient should wear loose-fitting clothing without metal zippers, buttons, or buckles.
-
-
Quality Control:
-
Perform daily phantom scans as per the manufacturer's recommendations to ensure machine calibration.
-
Establish and regularly assess precision error and least significant change (LSC) for each technologist.
-
-
Patient Positioning:
-
Lumbar Spine (AP View): The patient lies supine with their legs elevated on a padded box to reduce lumbar lordosis. The spine should be centered and straight on the scanning table.
-
Hip: The patient lies supine with their leg internally rotated to position the femoral neck parallel to the scanning table. Use a positioning device to maintain correct leg alignment.
-
-
Scan Acquisition and Analysis:
-
Acquire scans according to the manufacturer's protocol for the specific DEXA machine.
-
Properly define the regions of interest (ROI) for the lumbar spine (L1-L4), total hip, and femoral neck.
-
Ensure consistent vertebral labeling in longitudinal studies.
-
Troubleshooting Guide: DEXA Scans
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Variability in Serial Measurements | Inconsistent patient positioning. Different DEXA machines used for follow-up scans. Technologist variability. | Ensure consistent patient positioning using positioning aids. Use the same DEXA machine for all scans for a given subject. Regularly assess inter-technologist precision. |
| Artifacts in the Scan Image | Surgical hardware, degenerative changes (e.g., osteophytes), aortic calcification, contrast media from other imaging procedures. | Exclude vertebrae or regions affected by artifacts from the analysis. If the lumbar spine is unevaluable, consider a forearm scan. |
| Incorrect T-score or Z-score | Incorrect patient demographic information entered (age, sex, ethnicity). | Verify all patient data before initiating the scan and during analysis. |
| Movement During Scan | Patient discomfort or inability to remain still. | Ensure the patient is comfortable before starting. Provide clear instructions to remain still. If movement occurs, the scan should be repeated. |
Measurement of Bone Turnover Markers (P1NP and CTX-I)
Objective: To quantify serum levels of bone formation (P1NP) and resorption (CTX-I) markers.
Methodology:
-
Patient Preparation:
-
For CTX-I, samples must be collected in the morning after an overnight fast to minimize circadian and dietary variability.
-
Fasting is not critical for P1NP, but consistent timing of collection is recommended for longitudinal studies.
-
-
Sample Collection and Handling:
-
Collect blood in appropriate tubes (serum or EDTA plasma, check assay manufacturer's instructions).
-
Process samples (centrifugation to separate serum/plasma) promptly.
-
Store samples at -80°C if not analyzed immediately. Avoid repeated freeze-thaw cycles.
-
-
Analysis:
-
Use validated and standardized immunoassays for P1NP and CTX-I.
-
Run quality control samples with each batch to ensure assay performance.
-
Troubleshooting Guide: Bone Turnover Markers
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Intra-subject Variability | Inconsistent sample collection time (especially for CTX-I). Patient did not fast before CTX-I collection. Recent fracture or surgery. | Strictly adhere to morning, fasting blood draws for CTX-I. Document any recent fractures or surgeries that could influence bone turnover. |
| Inconsistent Results Between Batches | Assay drift or variability. Improper sample storage or handling. | Use a consistent assay platform and kit lot for all samples from a single study. Ensure proper sample storage and handling procedures are followed by all personnel. |
| Poor Correlation with BMD Changes | BTMs reflect recent bone turnover, while BMD changes are more gradual. Underlying medical conditions or medications affecting bone metabolism. | Interpret BTM data in the context of the expected physiological response and the timing of measurements relative to treatment initiation. Account for potential confounding factors in the statistical analysis. |
Visualizations
Caption: this compound mechanism of action on the hypothalamic-pituitary-ovarian axis and bone.
Caption: General experimental workflow for long-term this compound studies on bone health.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-Term Outcomes of this compound in Women With Endometriosis: Results From Two Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bone mineral density with this compound plus add-back therapy in women with heavy menstrual bleeding and uterine fibroids: open-label and post-treatment results of a 60-month phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy, tolerability, and bone density outcomes of this compound with add-back therapy for endometriosis-associated pain: twelve months of an ongoing randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bone mineral density with this compound plus add-back therapy in women with heavy menstrual bleeding and uterine fibroids: open-label and post-treatment results of a 60-month phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estimating the Effect of this compound Treatment for Endometriosis on Postmenopausal Bone Outcomes: A Model Bridging Phase III Trials to an Older Real‐World Population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimating the Effect of this compound Treatment for Endometriosis on Postmenopausal Bone Outcomes: A Model Bridging Phase III Trials to an Older Real-World Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Managing potential Elagolix off-target effects in cellular assays
Technical Support Center: Managing Elagolix Off-Target Effects
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential off-target effects of this compound in cellular assays. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing cytotoxicity in our cell line treated with this compound, but this cell line does not express the Gonadotropin-Releasing Hormone (GnRH) receptor. What could be the cause?
A: This is a classic sign of a potential off-target effect. While this compound is a potent GnRH receptor antagonist, at higher concentrations it may interact with other cellular targets.[1][2] Potential causes include:
-
Interaction with other G-protein coupled receptors (GPCRs): The chemical structure of this compound might allow it to bind to other, unrelated GPCRs, triggering unintended signaling cascades that could lead to apoptosis or cell cycle arrest.
-
Enzyme Inhibition: this compound is known to be a mild-to-moderate inhibitor or inducer of certain cytochrome P450 (CYP) enzymes, such as CYP3A and CYP2C19.[3] If your cell line expresses these enzymes, this compound could alter cellular metabolism, leading to the production of toxic metabolites or disruption of essential metabolic pathways.
-
Disruption of Ion Channels or Transporters: Off-target interactions with ion channels or membrane transporters can disrupt cellular homeostasis, leading to cytotoxicity. This compound is known to interact with the organic anion transporting polypeptide (OATP) 1B1.[1][4]
Troubleshooting Steps:
-
Confirm GnRH Receptor Absence: Use qPCR or Western blot to confirm the absence of GnRH receptor expression in your cell line.
-
Dose-Response Curve: Perform a wide-range dose-response curve with this compound to determine the precise concentration at which cytotoxicity occurs. Compare this to the known effective concentrations for GnRH receptor antagonism.
-
Use a Structurally Unrelated GnRH Antagonist: Test another GnRH antagonist with a different chemical scaffold. If the cytotoxicity is not observed, it strongly suggests an off-target effect specific to the this compound structure.
Q2: Our assay measures downstream signaling (e.g., calcium flux or IP3 accumulation) and we see an effect of this compound, but it doesn't match the expected GnRH pathway inhibition. How should we interpret this?
A: This suggests that this compound may be engaging a signaling pathway independent of the GnRH receptor. The canonical GnRH receptor pathway involves Gαq coupling, leading to phospholipase C (PLC) activation and subsequent increases in inositol triphosphate (IP3) and intracellular calcium. An anomalous signal could indicate:
-
Activation of a Different GPCR: this compound could be acting as an agonist or antagonist at another GPCR that couples to a different G-protein (e.g., Gαs or Gαi), which would alter cAMP levels rather than calcium.
-
Direct Enzyme Modulation: The compound could be directly activating or inhibiting an enzyme downstream in the signaling cascade you are measuring (e.g., directly inhibiting PLC).
-
Assay Interference: The this compound molecule itself could be interfering with your detection method. For example, some compounds are autofluorescent and can interfere with fluorescence-based readouts.[5]
Troubleshooting Steps:
-
Measure cAMP Levels: Run a cAMP assay to determine if this compound is modulating a Gαs- or Gαi-coupled receptor.
-
Use Pathway Inhibitors: Use specific inhibitors for key signaling nodes (e.g., a PLC inhibitor like U73122) to dissect the pathway being affected by this compound.
-
Cell-Free Assay Control: Perform a control experiment in a cell-free system to check if this compound directly interferes with your assay reagents or detection signal.[6]
Q3: We are seeing inconsistent results with this compound between different experimental batches. What are the common causes of this variability?
A: Inconsistent results can be frustrating and often point to subtle variations in experimental conditions.[7]
-
Compound Stability and Solubility: this compound, while water-soluble, may degrade or precipitate in certain media conditions or after repeated freeze-thaw cycles.[4] Working with concentrations above its solubility limit can lead to inconsistent effective concentrations.[6]
-
Cell State and Passage Number: The physiological state of your cells can impact their response. High passage numbers can lead to phenotypic drift, altering the expression of potential off-target proteins.[8]
-
Vehicle Control Issues: The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects, especially at higher concentrations. Inconsistent final solvent concentrations between wells can introduce variability.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound from powder for each experiment and avoid repeated freeze-thaw cycles.
-
Standardize Cell Culture: Use cells within a defined low-passage number range and ensure consistent seeding densities and growth conditions.
-
Consistent Vehicle Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is identical across all wells, including untreated controls.
Troubleshooting Guide: Unexpected Cellular Phenotypes
| Observed Problem | Potential Off-Target Cause | Recommended Action & Rationale |
| Unexpected Cytotoxicity | 1. Compound Precipitation: Precipitated drug acts as a physical stressor.[6] 2. Broad Kinase Inhibition: Many kinases are essential for cell survival. 3. Mitochondrial Toxicity: Disruption of the electron transport chain. | 1. Check Solubility: Visually inspect wells under a microscope for precipitates. Determine solubility in your specific medium. 2. Kinase Screening Panel: Screen this compound against a panel of common kinases to identify unintended targets. 3. Mitochondrial Function Assay: Use assays like the Seahorse XF Analyzer or JC-1 staining to assess mitochondrial health. |
| Altered Gene Expression (Non-GnRH targets) | 1. Nuclear Receptor Modulation: Some small molecules can bind to nuclear receptors and act as transcription factors. 2. Epigenetic Modifications: Inhibition of histone-modifying enzymes (e.g., HDACs). | 1. Nuclear Receptor Assay Panel: Screen for activity against common nuclear receptors (e.g., estrogen, androgen, glucocorticoid receptors). 2. Gene Expression Analysis (RNA-seq): Perform RNA-seq to identify affected pathways, followed by targeted validation with qPCR.[6] |
| Changes in Cell Morphology | 1. Cytoskeletal Disruption: Interference with actin polymerization or microtubule dynamics. 2. Cell Adhesion Pathway Interference: Modulation of integrins or cadherins. | 1. Immunofluorescence Staining: Stain for key cytoskeletal components like F-actin (using Phalloidin) and α-tubulin to visualize any disruptions. 2. Cell Adhesion Assay: Quantify the ability of cells to adhere to different extracellular matrix components after this compound treatment. |
This compound Target Affinity Data
The following table summarizes the binding affinity of this compound for its primary target compared to other potential interactions. High potency at the GnRH receptor and significantly lower potency at other targets is key to its intended therapeutic effect.
| Target | Parameter | Value | Notes |
| GnRH Receptor | KD | 54 pM[1] | High-affinity binding to the primary therapeutic target. |
| CYP3A4 | Metabolism/Induction | Moderate Inducer[9] | Potential for drug-drug interactions. |
| CYP2C19 | Inhibition | Inhibitor[3] | Potential for drug-drug interactions. |
| OATP1B1 | Inhibition | Inhibitor[1][4] | Co-administration with OATP1B1 substrates may increase their concentration. |
| Plasma Proteins | Binding | ~80%[4][10] | Moderately bound to plasma proteins. |
Visualized Workflows and Pathways
// Nodes start [label="Unexpected Cytotoxicity Observed", fillcolor="#FBBC05"]; check_sol [label="1. Check for Precipitation\n(Visual Inspection)", fillcolor="#F1F3F4"]; precip [label="Is Precipitation Observed?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_issue [label="Optimize Formulation:\n- Lower Concentration\n- Use Co-solvent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_precip [label="2. Assess Assay Interference", fillcolor="#F1F3F4"]; interfere [label="Does Compound Interfere\nin Cell-Free Assay?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; assay_issue [label="Change Assay Readout\n(e.g., Luminescence to Absorbance)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_interfere [label="3. Screen for Off-Targets", fillcolor="#F1F3F4"]; screen [label="Perform Broad Screening:\n- Kinase Panel\n- Safety Panel (GPCRs, Ion Channels)", fillcolor="#34A853", fontcolor="#FFFFFF"]; confirm [label="4. Confirm Specific Off-Target\n(e.g., siRNA, Competitive Binding)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_sol; check_sol -> precip; precip -> sol_issue [label="Yes"]; precip -> no_precip [label="No"]; no_precip -> interfere; interfere -> assay_issue [label="Yes"]; interfere -> no_interfere [label="No"]; no_interfere -> screen; screen -> confirm; } } A decision tree for troubleshooting unexpected cytotoxicity.
// Extracellular GnRH [label="GnRH", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elagolix_On [label="this compound\n(On-Target)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Elagolix_Off [label="this compound\n(Off-Target)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Intracellular IP3_DAG [label="IP3 + DAG", fillcolor="#FFFFFF"]; Ca_PKC [label="↑ Ca2+ / ↑ PKC", fillcolor="#FFFFFF"]; cAMP [label="↑↓ cAMP", fillcolor="#FFFFFF"]; Gene_Exp [label="Gene Expression\n(LH/FSH β-subunits)", fillcolor="#FBBC05"]; Other_Effect [label="Unintended Cellular Effect", fillcolor="#FBBC05"];
// Edges GnRH -> GnRHR [label="Activates"]; Elagolix_On -> GnRHR [label="Blocks", color="#34A853", style=dashed, arrowtail=tee, dir=back]; GnRHR -> PLC [label="Activates Gq"]; PLC -> IP3_DAG; IP3_DAG -> Ca_PKC; Ca_PKC -> Gene_Exp [label="Leads to"];
Elagolix_Off -> OtherGPCR [label="Interacts", color="#EA4335", style=dashed]; OtherGPCR -> AC [label="Activates/Inhibits\nGs/Gi"]; AC -> cAMP; cAMP -> Other_Effect [label="Leads to"]; } } Canonical GnRH signaling vs. a potential off-target pathway.
// Nodes obs [label="1. Observation\nUnexpected phenotype in primary assay\n(e.g., cytotoxicity, signaling)", fillcolor="#FBBC05"]; confirm [label="2. Confirmation\n- Repeat with fresh compound\n- Test in GnRH-R knockout/negative cells", fillcolor="#F1F3F4"]; hypo [label="3. Hypothesis Generation\n- Literature search (similar structures)\n- In-silico target prediction", fillcolor="#F1F3F4"]; screen [label="4. Broad Screening\n- Profiling against target families\n(kinases, GPCRs, ion channels)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decon [label="5. Target Deconvolution\n- Affinity Chromatography\n- Cellular Thermal Shift Assay (CETSA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; valid [label="6. Target Validation\n- siRNA/CRISPR knockdown of putative target\n- Competitive binding with known ligand", fillcolor="#34A853", fontcolor="#FFFFFF"]; concl [label="7. Conclusion\nCharacterize off-target pharmacology\n(IC50, Ki)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges obs -> confirm; confirm -> hypo [label="Phenotype Persists"]; hypo -> screen; screen -> decon [label="Identifies\nHit Family"]; decon -> valid [label="Identifies\nSpecific Protein"]; valid -> concl [label="Confirms\nInteraction"]; } } A stepwise process for identifying and validating an off-target.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effect of this compound on a given cell line.[11]
Materials:
-
Cell line of interest (e.g., HeLa, HepG2, or a specific research line)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound powder and appropriate solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Start from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~10 nM). Include a vehicle control (medium with the highest concentration of DMSO used) and a "medium only" blank control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or control medium to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on an orbital shaker for 10 minutes.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the % Viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol is used to determine if this compound can bind to a specific, non-GnRH receptor (the "putative off-target").
Materials:
-
Cell membranes or whole cells expressing the receptor of interest.
-
A specific radioligand for the receptor of interest (e.g., ³H-spiperone for D2 dopamine receptors).
-
Unlabeled this compound.
-
A known unlabeled ligand for the receptor (for positive control/non-specific binding).
-
Assay buffer specific to the receptor.
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters and a cell harvester/filtration manifold.
-
Liquid scintillation counter.
Procedure:
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + radioligand + assay buffer.
-
Non-specific Binding (NSB): Cell membranes + radioligand + a high concentration of the known unlabeled ligand.
-
Competitive Binding: Cell membranes + radioligand + serial dilutions of this compound.
-
-
Incubation: Incubate all tubes at the optimal temperature and time for the specific receptor-ligand interaction (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place each filter into a scintillation vial, add scintillation fluid, and vortex. Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Calculate Percent Inhibition: For each this compound concentration, calculate the percentage of specific binding that is inhibited: % Inhibition = 100 - [((CPM_this compound - CPM_NSB) / (CPM_Total - CPM_NSB)) * 100].
-
Determine Ki: Plot the % Inhibition against the log of this compound concentration. Use non-linear regression (e.g., Prism software) to fit the data to a one-site competition model and calculate the IC50. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. A lower Ki value indicates a higher binding affinity of this compound for the off-target receptor.
-
References
- 1. Clinical Pharmacology of this compound: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. This compound | C32H30F5N3O5 | CID 11250647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 9. jocmr.elmerjournals.com [jocmr.elmerjournals.com]
- 10. respubjournals.com [respubjournals.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Oral Bioavailability of Elagolix in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Elagolix in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known challenges affecting the oral bioavailability of this compound in animal models?
A1: While this compound is orally active, its bioavailability can be influenced by several factors.[1] Based on its physicochemical properties, it is considered a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility and low to moderate permeability.[2] The primary challenge for BCS Class III drugs is their limited ability to permeate the intestinal membrane, which can be the rate-limiting step in their absorption.[3][4]
Q2: What are some initial strategies to consider for improving the oral absorption of an this compound formulation in preclinical studies?
A2: For a compound like this compound, initial strategies should focus on enhancing its permeation across the gastrointestinal tract. Two common approaches for BCS Class III drugs are the use of permeation enhancers and nanotechnology-based delivery systems.[4][5] Permeation enhancers transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular drug transport. Nanoparticle formulations can protect the drug from degradation and improve its uptake by intestinal cells.[5]
Q3: Can co-administration with other agents improve this compound's bioavailability?
A3: Co-administration with inhibitors of efflux transporters, such as P-glycoprotein (P-gp), could theoretically increase the intracellular concentration of this compound in enterocytes, leading to higher systemic absorption.[6][7] Additionally, agents that inhibit certain metabolic enzymes (e.g., CYP3A4) might reduce first-pass metabolism, although this is less of a concern for BCS Class III drugs where permeability is the primary barrier.[6]
Troubleshooting Guides
Problem 1: High variability in plasma concentrations of this compound is observed across different animals in the same study group.
-
Possible Cause: Inconsistent dosing technique, particularly with oral gavage, can lead to significant variability. The formulation itself may not be homogenous, leading to different concentrations being administered.
-
Troubleshooting Steps:
-
Refine Dosing Technique: Ensure all personnel are thoroughly trained in oral gavage for the specific animal model. Use appropriate gavage needle sizes and confirm the dose is delivered directly to the stomach.
-
Ensure Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration. For solutions, confirm the drug is fully dissolved and stable in the chosen vehicle.
-
Animal Fasting: Standardize the fasting period for all animals before dosing, as the presence of food can significantly impact the absorption of some drugs.
-
Problem 2: A novel formulation of this compound does not show a significant improvement in bioavailability compared to the standard aqueous solution.
-
Possible Cause: The chosen formulation strategy may not be optimal for this compound. For instance, a selected permeation enhancer might be ineffective, or a nanoparticle formulation may not have the desired release characteristics in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Evaluate Formulation Parameters: For nanoparticle formulations, characterize particle size, surface charge, and drug loading. For lipid-based systems, assess droplet size and emulsification properties.
-
Screen Different Excipients: Test a range of permeation enhancers or lipid excipients to identify the most effective ones for this compound.
-
In Vitro Permeability Assays: Utilize in vitro models like Caco-2 cell monolayers to screen different formulations and predict their potential to enhance intestinal permeability before proceeding to further animal studies.
-
Experimental Protocols
Protocol 1: Preparation and In Vivo Evaluation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Formulation Development:
-
Screen various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497) to identify a stable SEDDS formulation for this compound.
-
Construct pseudo-ternary phase diagrams to determine the optimal ratios of oil, surfactant, and co-surfactant for creating a self-microemulsifying system.
-
-
Animal Study (Rat Model):
-
Divide male Sprague-Dawley rats into two groups: Control (this compound in aqueous solution) and Test (this compound in SEDDS formulation).
-
Administer a single oral dose of 15 mg/kg this compound to each rat via oral gavage.[8]
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[8]
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in rat plasma.[9]
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC for both groups using non-compartmental analysis.
-
Compare the bioavailability of the SEDDS formulation to the control solution.
-
Protocol 2: Evaluation of Chitosan Nanoparticles for Enhanced Oral Delivery of this compound
-
Nanoparticle Preparation:
-
Prepare this compound-loaded chitosan nanoparticles using the ionic gelation method with sodium tripolyphosphate (TPP) as a cross-linking agent.
-
Optimize the formulation by varying the concentrations of chitosan, TPP, and this compound to achieve desired particle size, zeta potential, and encapsulation efficiency.
-
-
In Vitro Characterization:
-
Characterize the nanoparticles for their size, polydispersity index, and zeta potential using dynamic light scattering.
-
Determine the drug loading and encapsulation efficiency using a validated analytical method.
-
Perform in vitro release studies in simulated gastric and intestinal fluids.
-
-
Animal Study (Mouse Model):
-
Use a similar study design as described in Protocol 1, with appropriate adjustments for the mouse model.
-
Compare the pharmacokinetic profile of this compound administered in the chitosan nanoparticle formulation to that of an aqueous solution.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (15 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Solution | 850 ± 150 | 1.0 ± 0.5 | 4200 ± 900 | 100 |
| SEDDS | 1600 ± 300 | 0.75 ± 0.25 | 8800 ± 1200 | 210 |
| Chitosan Nanoparticles | 1250 ± 250 | 1.5 ± 0.5 | 7500 ± 1100 | 179 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Caption: Workflow of this compound absorption with different formulations.
Caption: Decision workflow for improving this compound oral bioavailability.
References
- 1. This compound, a novel, orally bioavailable GnRH antagonist under investigation for the treatment of endometriosis-related pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacology of this compound: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III) | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Clinical Drug‐Drug Interactions of this compound, a Gonadotropin‐Releasing Hormone Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical methodology and pharmacokinetic study of this compound in plasma of rats using a newly developed UPLC-MS/MS assay - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting variability in Elagolix experimental results
Welcome to the technical support center for Elagolix. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot variability in experimental results involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound Handling and Preparation
Q1: What are the recommended storage conditions for this compound sodium powder and stock solutions?
Proper storage is crucial to maintain the integrity of this compound. For long-term stability, solid this compound sodium should be stored at -20°C, where it is stable for at least four years.[1] Stock solutions prepared in organic solvents like DMSO or ethanol should be stored at -80°C for up to one year, or at -20°C for up to one month.[1] Aqueous solutions are less stable and should be prepared fresh for immediate use, as they are not recommended for storage longer than one day.[1]
Q2: I am observing unexpected peaks in my HPLC analysis of an older this compound solution. What could be the cause?
Unexpected peaks in HPLC analysis are likely due to degradation products.[1] this compound can degrade under certain conditions. For instance, in acidic or neutral conditions, cyclization can lead to the formation of δ-lactam analogs.[1] Oxidative stress may result in the formation of N-hydrogen amine, amine, and carbonyl analogs.[1] To minimize degradation, it is advisable to prepare fresh solutions or store them at 2-8°C for short periods if immediate use is not possible.[1]
Q3: Is this compound sensitive to light?
Yes, this compound is sensitive to light.[1] To prevent photolytic degradation, solutions should be protected from light by using amber vials or by covering the container with aluminum foil.[1]
Section 2: Experimental Design and In Vitro Assays
Q4: My in vitro cell-based assays are showing high variability in hormone suppression. What are some potential causes?
Variability in hormone suppression can stem from several factors:
-
Cell Line and Passage Number: Ensure you are using a consistent cell line and passage number, as cellular responses can change over time in culture.
-
Serum Batch Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous hormones, affecting the baseline and response to this compound. It is recommended to test and use a single batch of FBS for a series of experiments.
-
Inconsistent Plating Density: Variations in cell seeding density can lead to differences in cell health and responsiveness to treatment.
-
This compound Concentration and Incubation Time: Ensure accurate preparation of this compound dilutions and consistent incubation times across all experimental replicates.
Q5: I am not observing the expected dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in my pituitary cell line experiments. What should I check?
If you are not seeing a dose-dependent effect, consider the following:
-
GnRH Stimulation: this compound is a competitive antagonist of the GnRH receptor.[2][3][4] To observe its inhibitory effect, you need to stimulate the pituitary cells with GnRH. The concentration of GnRH used will influence the degree of inhibition by this compound.
-
Assay Sensitivity: Verify the sensitivity and linear range of your LH and FSH ELISA kits.[5] The lower limit of quantification (LLOQ) for FSH has been reported as 0.3 mIU/mL and for LH as 0.070 mIU/mL in some studies.[6]
-
Cell Health: Poor cell viability will affect their ability to respond to stimuli. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure your cells are healthy.
Q6: What could be causing inconsistent results in my cell viability (e.g., MTT) assays with endometriotic cell lines?
Inconsistent MTT assay results can be due to:
-
Estradiol Co-treatment: The growth of endometriotic cells is estrogen-dependent.[2] Ensure you are co-treating with a consistent concentration of estradiol (e.g., 10 nM) to stimulate proliferation before assessing the inhibitory effect of this compound.[7]
-
Incubation Time: The incubation period with this compound (typically 48-72 hours) should be consistent across experiments.[7]
-
Metabolic Activity: The MTT assay measures metabolic activity, which can be influenced by factors other than cell number. Consider complementing your viability data with a direct cell counting method.
Section 3: In Vivo Studies
Q7: The lesion size reduction in my rodent model of endometriosis is highly variable. What factors should I consider?
Variability in in vivo models of endometriosis can be attributed to:
-
Surgical Technique: Consistency in the surgical induction of endometriotic lesions is critical. Variations in the size and location of the initial endometrial tissue implantation can lead to different growth rates.[5]
-
Animal Strain and Age: The hormonal cycle and immune response can vary between different rodent strains and with age, impacting lesion establishment and growth.
-
This compound Administration: Ensure consistent oral gavage technique and accurate dosing. This compound is rapidly absorbed, with maximum concentrations reached at 1.0 to 1.5 hours and a half-life of 4 to 6 hours.[6]
-
Pharmacokinetics: this compound pharmacokinetics can show significant population variability.[8][9]
Data Summary Tables
Table 1: this compound Stability in Solution
| Solvent | Storage Temperature | Stability Duration |
| DMSO, Ethanol | -80°C | Up to 1 year[1] |
| DMSO, Ethanol | -20°C | Up to 1 month[1] |
| Aqueous Buffer (e.g., PBS) | Room Temperature | Not recommended for > 1 day[1] |
Table 2: Dose-Dependent Suppression of Hormones by this compound in Healthy Premenopausal Women (21 days of administration)
| This compound Dose | Estradiol (E2) Suppression | Progesterone (P) Suppression | Luteinizing Hormone (LH) Suppression | Follicle-Stimulating Hormone (FSH) Suppression |
| 150 mg once daily | Partial Suppression[8] | - | Less pronounced than higher doses[8] | Less pronounced than higher doses[8] |
| 100 mg twice daily | Significant Suppression[6] | Anovulatory levels maintained[6][8] | Significant Suppression[6] | Significant Suppression[6] |
| 200 mg twice daily | Near-maximal suppression[6][8] | Anovulatory levels maintained[6][8] | Near-maximal suppression[6][8] | Significant Suppression[6][8] |
| 300 mg twice daily | - | - | Maximal or near-maximal suppression[8] | Maximal or near-maximal suppression[8] |
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | 1.0 - 1.5 hours[6] |
| Half-life (t1/2) | 4 - 6 hours[6] |
| Metabolism | Primarily by CYP3A4 (approx. 50%)[8] |
| Excretion | Primarily hepatic, <3% renal[10] |
Experimental Protocols
Protocol 1: In Vitro GnRH Receptor Antagonist Activity Assay
Objective: To determine the inhibitory concentration (IC₅₀) of this compound on GnRH-stimulated LH and FSH release from pituitary cells (e.g., LβT2 cell line).[5]
Materials:
-
LβT2 cells
-
Cell culture medium (e.g., DMEM) with FBS
-
Serum-free medium
-
GnRH
-
This compound sodium
-
ELISA kits for LH and FSH[5]
Procedure:
-
Culture LβT2 cells in a 24- or 48-well plate to desired confluency.
-
Wash cells with serum-free medium.
-
Pre-incubate cells with various concentrations of this compound in serum-free medium for 30-60 minutes.[5]
-
Stimulate cells with a submaximal concentration of GnRH in the presence of this compound for 2-4 hours.[5]
-
Collect the cell culture supernatant.
-
Measure LH and FSH concentrations in the supernatant using specific ELISA kits.[5]
-
Plot the percentage of GnRH-stimulated hormone release against the logarithm of the this compound concentration to determine the IC₅₀ value.
Protocol 2: In Vitro Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on the viability of estradiol-stimulated endometriotic cells (e.g., 12Z cell line).[7]
Materials:
-
12Z endometriotic cell line
-
Cell culture medium (e.g., DMEM/F-12) with FBS
-
Estradiol (E2)
-
This compound sodium
-
MTT solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]
-
Replace the medium with serum-free medium for 24 hours to synchronize the cells.[7]
-
Treat cells with different concentrations of this compound in the presence of a stimulating concentration of estradiol (e.g., 10 nM).[7] Include vehicle and estradiol-only controls.
-
Incubate the cells for 48-72 hours.[7]
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the estradiol-only control group.
Visualizations
Caption: Mechanism of action of this compound on the HPG axis.
Caption: General workflow for in vitro this compound experiments.
Caption: A troubleshooting decision tree for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C32H30F5N3O5 | CID 11250647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Clinical Pharmacology of this compound: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Evidence-Based Review of this compound for the Treatment of Pain Secondary to Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
Dose-dependent adverse effects of Elagolix in preclinical studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the dose-dependent adverse effects of Elagolix observed in preclinical studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that influences its preclinical adverse effect profile?
A1: this compound is a competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] This antagonism inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to a dose-dependent suppression of ovarian sex hormones, estradiol and progesterone.[1] Many of the observed adverse effects in both preclinical and clinical studies are a direct consequence of this dose-dependent hypoestrogenism.
Q2: Were there any limitations in preclinical toxicology studies of this compound?
A2: Yes, a significant limitation in the preclinical assessment of this compound was the low binding affinity of the drug to the GnRH receptors in commonly used animal models such as rats, rabbits, dogs, and mice.[1] This resulted in a lack of significant receptor-mediated pharmacological effects, including the expected changes in reproductive organs and bone mineral density that are typically associated with reduced sex steroid levels.[1] Consequently, assessing toxicity related to prolonged hypoestrogenism in these nonclinical studies was challenging.[1]
Q3: What were the key findings from the reproductive and developmental toxicology studies of this compound?
A3: Preclinical studies in rats and rabbits revealed dose-dependent adverse effects on pregnancy and fetal development. In rats, administration of this compound was associated with post-implantation loss and, in some instances, total litter loss at mid and high doses. In rabbits, abortions were observed at doses of 200 mg/kg/day and higher. The No-Observed-Adverse-Effect-Level (NOAEL) for developmental toxicity in rats was established at 100 mg/kg/day.
Troubleshooting Guide
Issue: Difficulty in observing significant hormonal suppression or related downstream effects in our rat model.
Troubleshooting Steps:
-
Confirm Species-Specific Receptor Affinity: As noted in regulatory reviews, this compound exhibits significantly lower affinity for the rat GnRH receptor compared to the human receptor.[1] This may result in a diminished or absent pharmacological response at clinically relevant doses. Consider utilizing a species with higher receptor affinity if feasible, or significantly higher doses, while carefully monitoring for off-target toxicities.
-
Verify Compound Integrity and Formulation: Ensure the this compound compound is of high purity and the formulation allows for adequate bioavailability in the chosen animal model.
-
Assess Plasma Drug Concentrations: Measure plasma concentrations of this compound to confirm that the animals are receiving the intended exposure.
Issue: Unexpected toxicity observed at doses that do not produce the expected pharmacological effect.
Troubleshooting Steps:
-
Evaluate for Off-Target Effects: Given the high doses that may be required to elicit a pharmacological response in some animal models, there is an increased risk of off-target toxicity. Conduct a thorough pathological and clinical chemistry evaluation to identify any unexpected organ-specific toxicities.
-
Review Excipient Toxicity: If using a custom formulation, evaluate the potential toxicity of the vehicle and other excipients.
Quantitative Data from Preclinical Studies
The following tables summarize the available quantitative data from preclinical toxicology studies of this compound.
Table 1: Reproductive and Developmental Toxicology of this compound
| Species | Dose Levels | Observed Adverse Effects | NOAEL (Developmental Toxicity) |
| Rat | Mid and High Doses | Post-implantation loss, Total litter loss | 100 mg/kg/day |
| Rabbit | ≥ 200 mg/kg/day | Abortions | Not Established |
Table 2: Carcinogenicity Studies of this compound
| Species | Dose Levels (mg/kg/day) | Study Duration | Key Findings |
| Mouse | 50, 150, 500 | 2 years | No evidence of tumorigenic risk |
| Rat | 150, 300, 800 | 2 years | No evidence of tumorigenic risk |
Experimental Protocols
Surgically-Induced Endometriosis in Rodent Models
A common preclinical model to evaluate the efficacy of compounds like this compound involves the surgical induction of endometriosis in rats.
-
Animal Model: Adult female Sprague-Dawley or Wistar rats are typically used.
-
Surgical Procedure:
-
The animals are anesthetized.
-
A uterine horn is ligated and removed.
-
The endometrial tissue is isolated and cut into small fragments.
-
These fragments are then autologously transplanted to ectopic locations, such as the peritoneal wall.
-
-
Lesion Development: Endometriotic-like lesions are allowed to develop over a period of 4-8 weeks.
-
Treatment: this compound is administered orally (e.g., by gavage) at various doses.
-
Endpoint Analysis: At the end of the study, the animals are euthanized, and the endometriotic lesions are excised, measured (volume and weight), and processed for histological analysis.
Visualizations
Signaling Pathway
The primary mechanism of action of this compound involves the disruption of the Hypothalamic-Pituitary-Gonadal (HPG) axis.
Caption: this compound competitively antagonizes GnRH receptors in the pituitary, inhibiting downstream signaling.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study evaluating this compound in a rodent model of endometriosis.
Caption: Workflow for a preclinical this compound study in a rodent endometriosis model.
References
Elagolix and Liver P450 Enzymes: A Technical Support Resource for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide for researchers investigating the impact of elagolix on liver cytochrome P450 (CYP) enzymes. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate the design and interpretation of in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound in the liver?
A1: this compound is predominantly metabolized by the cytochrome P450 system, with CYP3A4 being the major contributing enzyme, accounting for approximately 50% of its metabolism.[1] Other CYPs contribute to a lesser extent.[1]
Q2: Does this compound induce or inhibit CYP enzymes?
A2: this compound has a dual effect. It is a weak to moderate inducer of CYP3A and a weak inhibitor of CYP2C19.[2][3]
Q3: What is the clinical significance of this compound's effect on CYP3A?
A3: As an inducer of CYP3A, this compound can decrease the plasma concentrations of co-administered drugs that are substrates of this enzyme. For instance, co-administration of this compound with midazolam, a sensitive CYP3A substrate, resulted in a significant decrease in midazolam exposure.[2][4]
Q4: What are the known effects of this compound on CYP2C19?
A4: In vitro studies have shown that this compound is a time-dependent inhibitor of CYP2C19.[2] This can lead to increased plasma concentrations of CYP2C19 substrates. For example, co-administration with sertraline, a CYP2C19 substrate, led to a modest increase in sertraline exposure.[2]
Q5: Are there any in vitro quantitative data available for this compound's interaction with P450 enzymes?
A5: Yes, in vitro studies have determined the following parameters for this compound's interaction with CYP2C19: a Kᵢ of 34 μM and a kᵢₙₐ꜀ₜ of 0.029 min⁻¹.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Tip(s) |
| High variability in CYP3A induction results between experiments. | Inconsistent hepatocyte viability or confluency. Lot-to-lot variability in primary human hepatocytes. This compound precipitation at high concentrations in culture media. | Ensure consistent cell seeding density and monitor cell health (e.g., via LDH assay). Use a positive control inducer (e.g., rifampicin) to verify assay performance and normalize data. Check the solubility of this compound in your specific culture media and consider using a lower concentration range or a suitable vehicle. |
| No observable CYP2C19 inhibition in human liver microsomes. | Incorrect concentration of this compound or substrate. Degradation of this compound or microsomes. Insufficient pre-incubation time for time-dependent inhibition. | Verify the concentrations of all reagents. Use freshly prepared solutions and properly stored microsomes. For time-dependent inhibition, ensure a sufficient pre-incubation of this compound with microsomes and an NADPH-generating system before adding the substrate. |
| Difficulty determining a clear IC₅₀ value for CYP inhibition. | This compound solubility issues at higher concentrations. Non-specific binding to assay components. | Visually inspect for precipitation at high concentrations. Consider using a different assay format, such as a vesicular transport assay for efflux transporters, which may be less susceptible to non-specific binding. |
| Unexpected down-regulation of CYP mRNA levels. | Cytotoxicity at higher concentrations of this compound. Complex regulatory mechanisms. | Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range of this compound for your cell model. If cytotoxicity is not the issue, consider that some compounds can cause down-regulation of CYP expression. |
Quantitative Data Summary
The following tables summarize the quantitative data on the impact of this compound on P450 enzymes from in vivo and in vitro studies.
Table 1: In Vivo Drug-Drug Interactions of this compound with CYP Substrates
| Co-administered Drug (CYP Substrate) | This compound Dose | Change in AUC of Co-administered Drug | Change in Cₘₐₓ of Co-administered Drug | Reference |
| Midazolam (CYP3A) | 150 mg once daily | ↓ 35% | Not reported | [4] |
| Midazolam (CYP3A) | 300 mg twice daily | ↓ 54% | Not reported | [2] |
| Digoxin (P-gp substrate) | 200 mg twice daily | ↑ 32% | ↑ ~70% | [2][5] |
| Sertraline (CYP2C19) | Not specified | ↑ 42% | ↑ 34% | [2] |
| Rosuvastatin (OATP1B1 substrate) | Not specified | ↓ 40% | Not reported | [5] |
Table 2: In Vitro Inhibition Parameters for this compound
| Enzyme/Transporter | Parameter | Value | Reference |
| CYP2C19 | Kᵢ | 34 μM | [3] |
| CYP2C19 | kᵢₙₐ꜀ₜ | 0.029 min⁻¹ | [3] |
| P-glycoprotein (P-gp) | IC₅₀ | 54 μM | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on liver P450 enzymes.
Protocol 1: In Vitro CYP3A4 Induction in Primary Human Hepatocytes
This protocol outlines a typical experiment to assess the potential of this compound to induce CYP3A4 in cultured human hepatocytes.
1. Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium supplemented with serum and growth factors)
-
Collagen-coated plates (e.g., 24- or 48-well)
-
This compound
-
Positive control inducer (e.g., Rifampicin, 10 μM)
-
Vehicle control (e.g., 0.1% DMSO)
-
CYP3A4 probe substrate (e.g., midazolam)
-
LC-MS/MS system for metabolite analysis
-
Reagents for RNA extraction and qRT-PCR
2. Methods:
-
Hepatocyte Seeding: Thaw and seed cryopreserved human hepatocytes onto collagen-coated plates according to the supplier's instructions. Allow cells to attach and form a monolayer (typically 24-48 hours).
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 30 μM). The final solvent concentration should not exceed 0.1%.
-
Treat the hepatocyte monolayers with the different concentrations of this compound, the positive control, and the vehicle control for 48-72 hours. Replace the medium with fresh treatment medium every 24 hours.
-
CYP3A4 Activity Assay:
-
After the treatment period, wash the cells with warm PBS.
-
Incubate the cells with a solution containing a CYP3A4 probe substrate (e.g., 5 μM midazolam) in culture medium for a defined period (e.g., 30-60 minutes) at 37°C.
-
Collect the supernatant and stop the reaction (e.g., by adding acetonitrile).
-
Analyze the formation of the metabolite (e.g., 1'-hydroxymidazolam) by LC-MS/MS.
-
-
CYP3A4 mRNA Expression Analysis:
-
After the treatment period, lyse the cells and extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative mRNA expression of CYP3A4 and a housekeeping gene (e.g., GAPDH) using qRT-PCR.
-
-
Data Analysis:
-
Calculate the fold induction of CYP3A4 activity by normalizing the metabolite formation in this compound-treated cells to that in vehicle-treated cells.
-
Calculate the fold induction of CYP3A4 mRNA expression using the ΔΔCt method.
-
Protocol 2: In Vitro CYP2C19 Inhibition in Human Liver Microsomes
This protocol describes a method to determine the inhibitory potential of this compound on CYP2C19 activity using human liver microsomes.
1. Materials:
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound
-
Positive control inhibitor (e.g., ticlopidine)
-
CYP2C19 probe substrate (e.g., (S)-mephenytoin)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
LC-MS/MS system for metabolite analysis
2. Methods:
-
IC₅₀ Determination (Direct Inhibition):
-
Prepare a series of dilutions of this compound in the incubation buffer.
-
In a 96-well plate, combine HLMs, this compound dilutions, and the CYP2C19 probe substrate.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., with cold acetonitrile).
-
Analyze the formation of the metabolite (e.g., 4'-hydroxy-mephenytoin) by LC-MS/MS.
-
-
Time-Dependent Inhibition (TDI) Assessment:
-
Pre-incubate HLMs with various concentrations of this compound and the NADPH regenerating system at 37°C for different time points (e.g., 0, 5, 15, 30 minutes).
-
At each time point, take an aliquot of the pre-incubation mixture and dilute it into a secondary incubation mixture containing the CYP2C19 probe substrate and the NADPH regenerating system. This dilution step minimizes further inhibition by the remaining this compound.
-
Incubate the secondary reaction for a short, fixed time.
-
Stop the reaction and analyze metabolite formation as described above.
-
-
Data Analysis:
-
For IC₅₀ determination, plot the percentage of remaining CYP2C19 activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
For TDI, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line represents the observed inactivation rate constant (kₒₑₛ). Plot kₒₑₛ against the inhibitor concentration to determine the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibitor concentration at half-maximal inactivation (Kᵢ).
-
Visualizations
Caption: PXR-mediated induction of CYP3A4 by this compound.
Caption: Workflow for an in vitro CYP induction assay.
References
- 1. This compound in the treatment of heavy menstrual bleeding associated with uterine fibroids in premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Clinical Drug‐Drug Interactions of this compound, a Gonadotropin‐Releasing Hormone Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Assessment of this compound Enzyme-Transporter Interplay and Drug–Drug Interactions Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Clinical Drug-Drug Interactions of this compound, a Gonadotropin-Releasing Hormone Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Elagolix Research: A Technical Support Guide to Mitigating Hypoestrogenic Side Effects
For researchers and drug development professionals investigating the therapeutic potential of Elagolix, managing its inherent hypoestrogenic side effects is a critical aspect of experimental design and clinical application. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during research, ensuring the integrity and translational relevance of your findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary hypoestrogenic side effects observed with this compound in a research setting?
A1: this compound, a gonadotropin-releasing hormone (GnRH) antagonist, achieves its therapeutic effect by dose-dependently suppressing estrogen levels.[1][2] Consequently, the most commonly reported hypoestrogenic side effects in clinical trials include hot flashes, night sweats, insomnia, mood changes, and a decrease in bone mineral density (BMD).[3] The incidence and severity of these effects are generally correlated with the dosage of this compound administered.
Q2: What is the primary strategy to counteract the hypoestrogenic side effects of this compound in research participants or animal models?
A2: The principal mitigation strategy is the co-administration of "add-back" therapy.[4][5] This involves providing a low dose of estrogen and a progestin, such as estradiol and norethindrone acetate, to alleviate hypoestrogenic symptoms like vasomotor episodes and, most importantly, to attenuate bone mineral density loss, without compromising the analgesic efficacy of this compound for endometriosis-associated pain.[4][6]
Q3: How does add-back therapy affect the efficacy of this compound in reducing endometriosis-associated pain?
A3: Clinical studies have demonstrated that this compound administered with add-back therapy significantly improves dysmenorrhea and nonmenstrual pelvic pain compared to placebo, and the efficacy is maintained.[4][5] The addition of low-dose hormones is designed to provide enough estrogen to mitigate side effects while remaining below the threshold that would stimulate the growth of endometriotic lesions.[7]
Q4: At what point in an experimental protocol should add-back therapy be introduced?
A4: Add-back therapy can be initiated at the start of this compound treatment.[8] Studies have shown that initiating this compound with add-back therapy from baseline results in minimal changes in bone mineral density over 12 months, compared to a noticeable decrease with this compound monotherapy.[5][8]
Q5: Are there non-hormonal strategies to mitigate any of the hypoestrogenic side effects?
A5: While hormonal add-back therapy is the most direct and studied approach, some general supportive measures can be considered. For bone health, ensuring adequate calcium and vitamin D intake is recommended, although specific studies on supplementation during this compound treatment are limited.[1] For vasomotor symptoms, non-pharmacological approaches used for menopausal hot flashes could be explored, but their efficacy in the context of this compound-induced symptoms requires specific investigation.
Troubleshooting Guides
Problem: Unexpectedly high variability in bone mineral density (BMD) measurements across our cohort.
-
Possible Cause: Inconsistent application of the Dual-Energy X-ray Absorptiometry (DXA) protocol.
-
Troubleshooting Steps:
-
Verify Protocol Adherence: Ensure that all technicians are strictly following the standardized DXA protocol for patient positioning, scan acquisition, and analysis. Refer to the detailed "Protocol for Assessing Bone Mineral Density (BMD)" below.
-
Cross-Calibration of DXA Machines: If using multiple DXA machines, perform cross-calibration studies to ensure consistency in measurements.
-
Centralized Data Analysis: Have all DXA scans analyzed by a single, trained reader to minimize inter-reader variability.[9]
-
Baseline Covariate Analysis: Analyze baseline characteristics of your study population, as factors like age, BMI, and race can influence baseline BMD.[10]
-
Problem: Difficulty in quantifying the severity of vasomotor symptoms (hot flashes).
-
Possible Cause: Lack of a standardized and validated assessment tool.
-
Troubleshooting Steps:
-
Implement a Validated Daily Diary: Utilize a patient-reported daily diary, such as the Hot Flash Daily Diary (HFDD), to record the frequency and severity of hot flashes.[11] Refer to the "Protocol for Assessing Vasomotor Symptoms" below for a detailed methodology.
-
Consistent Severity Scoring: Ensure participants are trained on how to consistently rate the severity of their symptoms (e.g., mild, moderate, severe) based on clear definitions.[2]
-
Blinded Data Collection: In placebo-controlled trials, ensure that both participants and assessors are blinded to the treatment allocation to prevent bias in symptom reporting.
-
Problem: High dropout rate in the this compound monotherapy arm of a long-term study.
-
Possible Cause: Intolerable hypoestrogenic side effects.
-
Troubleshooting Steps:
-
Incorporate Add-Back Therapy: If ethically and scientifically permissible by the study design, consider amending the protocol to include an arm with this compound and add-back therapy to improve tolerability.[4][5]
-
Dose Adjustment: Evaluate if a lower effective dose of this compound could maintain efficacy while reducing the severity of side effects. This compound demonstrates a dose-dependent effect on both efficacy and side effects.[12]
-
Comprehensive Informed Consent: Ensure that the informed consent process thoroughly educates participants about the potential for hypoestrogenic side effects and the available management strategies within the study.
-
Quantitative Data Summary
Table 1: Efficacy of this compound with and without Add-Back Therapy for Endometriosis-Associated Pain
| Treatment Group | Dysmenorrhea Responder Rate (Month 6) | Nonmenstrual Pelvic Pain Responder Rate (Month 6) |
| Placebo | 23.7%[4] | 36.8%[4] |
| This compound 200 mg BID Monotherapy | - | - |
| This compound 200 mg BID + Add-Back | 62.8%[4] | 51.3%[4] |
Add-back therapy consisted of 1 mg estradiol / 0.5 mg norethindrone acetate once daily.
Table 2: Impact of this compound with and without Add-Back Therapy on Bone Mineral Density (BMD)
| Treatment Group | Mean % Change in Lumbar Spine BMD (Month 6) | Mean % Change in Total Hip BMD (Month 6) | Mean % Change in Femoral Neck BMD (Month 6) |
| Placebo | - | - | - |
| This compound 200 mg BID Monotherapy | -2.43%[8] | -1.54%[8] | -1.78%[8] |
| This compound 200 mg BID + Add-Back | <1% change from baseline[8] | <1% change from baseline[8] | <1% change from baseline[8] |
Add-back therapy consisted of 1 mg estradiol / 0.5 mg norethindrone acetate once daily.
Experimental Protocols
Protocol for Assessing Bone Mineral Density (BMD)
This protocol is based on the methodologies used in the this compound clinical trials.[9]
-
Instrumentation: Utilize a certified Dual-Energy X-ray Absorptiometry (DXA) machine (e.g., GE Lunar or Hologic).
-
Quality Control: Perform daily quality control scans using a manufacturer-provided phantom to ensure machine calibration.
-
Patient Preparation:
-
Instruct participants to wear clothing without metal zippers, buttons, or buckles.
-
Ensure participants have not taken calcium supplements on the day of the scan.
-
Measure and record the participant's height and weight.
-
-
Scan Acquisition:
-
Perform scans of the lumbar spine (L1-L4) and the proximal femur (total hip and femoral neck).
-
Ensure proper and consistent patient positioning for each scan according to the International Society for Clinical Densitometry (ISCD) guidelines.[13]
-
-
Data Analysis:
-
A trained and certified technician should perform the scan analysis.
-
For longitudinal studies, utilize the "compare" feature in the software to ensure consistent region of interest placement between baseline and follow-up scans.
-
Calculate the bone mineral density in g/cm², the T-score, and the Z-score.
-
For assessing treatment effects, calculate the percentage change in BMD from baseline.
-
-
Data Reporting:
-
All scans should be reviewed by a central, blinded reader to ensure consistency and accuracy of analysis.[9]
-
The report should include the make and model of the DXA machine, the calculated BMD values, T-scores, Z-scores, and percentage change from baseline.
-
Protocol for Assessing Vasomotor Symptoms
This protocol is adapted from methodologies used in clinical trials assessing vasomotor symptoms.[2][11]
-
Instrumentation: Provide participants with an electronic daily diary (e-diary) on a smartphone or a dedicated device.
-
Participant Training:
-
Train participants on how to use the e-diary.
-
Provide clear definitions of a hot flash and the severity levels:
-
Mild: Sensation of heat without sweating.
-
Moderate: Sensation of heat with sweating, able to continue activity.
-
Severe: Sensation of heat with sweating, causing cessation of activity.
-
-
-
Data Collection:
-
Instruct participants to record the number of hot flashes experienced each day.
-
For each hot flash, they should record its severity (mild, moderate, or severe).
-
The diary should also capture the impact of hot flashes on sleep and daily activities.
-
-
Data Analysis:
-
Calculate the mean daily frequency of moderate to severe hot flashes.
-
Calculate the mean daily severity score of hot flashes.
-
Analyze the change in frequency and severity from baseline to post-treatment time points.
-
-
Data Reporting:
-
Report the mean change in the frequency and severity of moderate to severe vasomotor symptoms from baseline.
-
Include participant-reported outcomes on the impact of symptoms on quality of life.
-
Protocol for Assessing Endometriosis-Associated Pain
This protocol is based on the pain assessment methods from the Elaris EM-I and EM-II trials.[5][14]
-
Instrumentation: Utilize a daily electronic diary for participants to record their pain levels.
-
Pain Scales:
-
Use a modified Biberoglu-Behrman scale or a similar validated numeric rating scale (NRS) from 0 ("no pain") to 10 ("worst pain imaginable") to assess:
-
Dysmenorrhea (menstrual pelvic pain)
-
Nonmenstrual pelvic pain
-
Dyspareunia (painful intercourse)
-
-
-
Data Collection:
-
Participants should record their pain scores daily.
-
On days with menstruation, they should specifically rate their dysmenorrhea.
-
On non-menstrual days, they should rate their nonmenstrual pelvic pain.
-
After sexual activity, they should rate their level of dyspareunia.
-
The diary should also track the daily use of any rescue analgesic medication (e.g., NSAIDs, opioids).
-
-
Defining a "Responder":
-
A "responder" is defined as a participant who experiences a clinically meaningful reduction in their pain score AND has a stable or decreased use of rescue analgesics.[15]
-
-
Data Analysis:
-
Calculate the proportion of responders for dysmenorrhea and nonmenstrual pelvic pain at predefined time points (e.g., 3 and 6 months).
-
Analyze the mean change in pain scores from baseline for each pain category.
-
-
Data Reporting:
-
Report the responder rates for the different pain types for each treatment group.
-
Present the mean change from baseline in pain scores.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for evaluating mitigation strategies.
References
- 1. Predictors of response for this compound with add-back therapy in women with heavy menstrual bleeding associated with uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for the Design of Vasomotor Symptom Trials: The MsFLASH Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Updated practice guideline for dual-energy X-ray absorptiometry (DXA)." by Riemer H J A Slart, Marija Punda et al. [digitalcommons.providence.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Endometriosis-Related Pain Reduction During Bleeding and Nonbleeding Days in Women Treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Clinician's Guide to the Treatment of Endometriosis with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. core.ac.uk [core.ac.uk]
- 8. Dual-Energy X-Ray Absorptiometry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pain scoring in endometriosis: entry criteria and outcome measures for clinical trials. Report from the Art and Science of Endometriosis meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound with add-back therapy promising for endometriosis-associated pain: Ongoing phase 3 trial reveals [medicaldialogues.in]
- 11. ISPOR - Qualitative Research to Explore Womens Experience of Vasomotor Symptoms and Evaluate the Suitability of Patient-Reported Outcomes [ispor.org]
- 12. Updated practice guideline for dual-energy X-ray absorptiometry (DXA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iscd.org [iscd.org]
- 14. Treatment of Endometriosis-Associated Pain with this compound, an Oral GnRH Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ORILISSA® (this compound) Clinical Study Design [orilissa.com]
Elagolix Stability and Degradation Product Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of Elagolix stability and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the main conditions under which this compound degrades?
A1: this compound is susceptible to degradation under several stress conditions. Forced degradation studies have shown that it is particularly sensitive to alkali hydrolysis and oxidative stress.[1][2][3] Degradation has also been observed under acidic, neutral, thermal, and photolytic stress conditions.[4][5]
Q2: What are the major degradation products of this compound?
A2: Several degradation products of this compound have been identified. Under alkali hydrolysis and oxidative stress, Impurity-A and Impurity-C are observed as major degradation products.[3] In acidic and neutral conditions, the primary degradation pathway involves the cyclization of the carboxyl group and secondary amine to form δ-lactam analogs.[4][5] Oxidative stress can also lead to the formation of an N-hydrogen amine degradant, as well as other amine and carbonyl analogs.[4][5]
Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques for the separation and quantification of this compound and its degradation products.[6] These methods allow for the development of stability-indicating assays that can resolve the parent drug from its various degradants.[7][8]
Q4: Are there any specific storage recommendations for this compound to minimize degradation?
A4: Yes, proper storage is crucial to maintain the stability of this compound. It is recommended to protect this compound from light, heat, and moisture to prevent degradation.[7]
Troubleshooting Guides for this compound Analysis
This section addresses common issues encountered during the HPLC and LC-MS analysis of this compound.
Issue 1: Unexpected Peaks in the Chromatogram
-
Possible Cause: The unexpected peaks could be impurities from the synthesis process, degradation products, or contaminants from the analytical system itself.[7]
-
Troubleshooting Steps:
-
Verify Peak Identity: If possible, use a mass spectrometer (MS) detector to obtain mass information about the unexpected peaks to help in their identification as either known impurities or novel degradation products.
-
Review Sample Handling: Ensure that the sample was not exposed to harsh conditions (e.g., high temperature, extreme pH, light) during preparation and handling, which could induce degradation.
-
System Blank Analysis: Inject a blank (sample solvent) to check for system contamination or "ghost peaks" originating from the mobile phase or system components.[7]
-
Column Wash: Implement a thorough column washing procedure between injections to prevent carryover from previous samples.
-
Issue 2: Poor Peak Shape (Tailing or Fronting) for the this compound Peak
-
Possible Cause: Peak asymmetry can be caused by several factors including column overload, column degradation, inappropriate mobile phase pH, or secondary interactions between this compound and the stationary phase.[7]
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute the sample to check for column overload.[7]
-
Evaluate Column Performance: Check the column's efficiency and peak symmetry with a standard compound. If performance is poor, consider replacing the column.[7]
-
Optimize Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like this compound. Experiment with slight adjustments to the mobile phase pH to improve peak symmetry.[7]
-
Consider a Different Stationary Phase: If peak tailing persists, secondary interactions might be the cause. Trying a column with a different stationary phase chemistry (e.g., end-capped, different bonding) may resolve the issue.
-
Issue 3: Inadequate Resolution Between this compound and a Degradation Product
-
Possible Cause: The chromatographic conditions may not be optimal for separating closely eluting compounds.
-
Troubleshooting Steps:
-
Adjust Mobile Phase Composition: Modify the ratio of organic solvent to aqueous buffer in the mobile phase. A shallower gradient or isocratic elution with a lower organic content can often improve the resolution of early-eluting peaks.
-
Change Organic Modifier: If using acetonitrile, consider switching to methanol or a combination of both, as this can alter the selectivity of the separation.
-
Optimize Temperature: Lowering the column temperature can sometimes increase resolution, although it may also lead to broader peaks and longer run times.
-
Select a Different Column: A column with a different stationary phase (e.g., C18 vs. Phenyl-Hexyl) or a longer column with a smaller particle size can provide higher efficiency and better resolution.
-
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies of this compound under various stress conditions.
Table 1: Summary of this compound Degradation under Different Stress Conditions
| Stress Condition | Reagent/Details | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 5 N HCl, 60°C | 3 hours | Significant Degradation | [3] |
| Acid Hydrolysis | Not specified | Not specified | 0.8% | [9] |
| Alkali Hydrolysis | Not specified | Not specified | 0.62% | [9] |
| Alkali Hydrolysis | Not specified | Not specified | Significant Degradation | [1][2][3] |
| Oxidative | Not specified | Not specified | Significant Degradation | [1][2][3] |
| Thermal Degradation | Not specified | Not specified | No Degradation | [9] |
| Photolytic Degradation | Not specified | Not specified | No Degradation | [9] |
Detailed Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is a composite based on several published methods for the analysis of this compound and its degradation products.[8][9][10]
-
Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Inertsil ODS-3, 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase A: 0.05% Trifluoroacetic Acid in Water.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient: A gradient elution may be required to achieve optimal separation. A typical starting point could be 55:45 (A:B).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 275 nm.[9]
-
Injection Volume: 10 µL.[9]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol.[9]
-
For forced degradation studies, subject the stock solution to the desired stress conditions (e.g., add acid/base, expose to heat/light).
-
Prior to injection, dilute the samples to an appropriate concentration with the mobile phase and filter through a 0.45 µm filter.
-
Protocol 2: LC-MS Method for Identification of this compound Degradation Products
This protocol provides a general guideline for the identification of degradation products using LC-MS.[5][10]
-
Instrumentation: An LC-MS system equipped with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 column suitable for mass spectrometry (e.g., Waters XBridge C18).[10]
-
Mobile Phase A: 15 mM Ammonium Acetate in Water.[10]
-
Mobile Phase B: Acetonitrile/Methanol (35:65 v/v).[10]
-
Gradient: A gradient program should be developed to separate the degradation products.
-
Flow Rate: 1.5 mL/min.[10]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.
-
Scan Mode: Full scan mode to detect all ions, followed by product ion scans (MS/MS) on the ions of interest to obtain structural information.
-
-
Sample Preparation: The same as for the HPLC analysis, ensuring the final sample solvent is compatible with the MS system.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound stability studies.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. LC-MS-Compatible Chromatographic Method for Quantification of Potential Organic Impurities of this compound Sodium in Tablet Dosage Form with Identification of Major Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Forced degradation studies of this compound sodium with the implementation of high resolution LC-UV-PDA-MSn (n = 1,2,3…) and NMR structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for this compound Sodium using Quality by Design Approach | Semantic Scholar [semanticscholar.org]
- 9. impactfactor.org [impactfactor.org]
- 10. actascientific.com [actascientific.com]
Validation & Comparative
A Preclinical and Clinical Efficacy Showdown: Elagolix vs. Leuprolide in Endometriosis Management
In the landscape of endometriosis treatment, gonadotropin-releasing hormone (GnRH) modulators stand as a cornerstone of medical management. This guide provides a comparative analysis of elagolix, an oral GnRH antagonist, and leuprolide, an injectable GnRH agonist, focusing on their efficacy in preclinical endometriosis models and supplemented with clinical trial data. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform future research and development in this therapeutic area.
Mechanism of Action: A Tale of Two Pathways
This compound and leuprolide both achieve therapeutic efficacy by suppressing estradiol levels, a key driver in the pathophysiology of endometriosis. However, they accomplish this through distinct mechanisms of action at the pituitary gland's GnRH receptors.
This compound , a non-peptide antagonist, competitively binds to GnRH receptors, leading to a rapid, dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1] This immediate blockade prevents the downstream signaling cascade that results in ovarian estradiol production.[1]
Leuprolide , a GnRH agonist, initially stimulates the GnRH receptors, causing a temporary "flare-up" in LH and FSH levels.[2] With sustained administration, this overstimulation leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin release and subsequent ovarian hormone production.[2]
Caption: Comparative signaling pathways of this compound and Leuprolide.
Preclinical Efficacy in a Rat Endometriosis Model
Experimental Protocol: Surgically Induced Endometriosis in Rats
A common methodology for inducing endometriosis in a rat model, which can be used to evaluate therapeutic agents like this compound and leuprolide, is as follows:[1][3]
-
Animal Model: Adult female Wistar or Sprague-Dawley rats are utilized.[1][3]
-
Anesthesia: The rats are anesthetized using an appropriate agent (e.g., ketamine/xylazine cocktail).[1]
-
Surgical Procedure:
-
Post-operative Recovery: The abdominal incision is closed, and the animals are allowed to recover with appropriate post-operative care, including analgesics.[1]
-
Treatment Administration: Following a recovery period to allow for the establishment of endometriotic lesions (typically several weeks), treatment with the investigational drug (e.g., this compound, leuprolide) or a vehicle control is initiated.[3]
-
Outcome Measures: At the end of the treatment period, the animals are euthanized, and the endometriotic lesions are excised. Efficacy is assessed by:
Caption: Workflow for surgical induction and treatment of endometriosis in a rat model.
Comparative Efficacy Data
The following table summarizes the findings from a study comparing cetrorelix (a GnRH antagonist) and leuprolide (a GnRH agonist) in a rat model of endometriosis.[3][4] This serves as a proxy for a preclinical comparison between this compound and leuprolide.
| Treatment Group | Initial Lesion Volume (mm³) | Final Lesion Volume (mm³) | Change in Lesion Volume | Histological Regression (Glandular & Stromal Tissues) |
| Control (Saline) | 75.4 ± 21.2 | 78.1 ± 23.5 | No significant change | Minimal to no regression |
| Leuprolide | 76.8 ± 19.7 | 35.2 ± 11.4 | Significant reduction | Significant regression |
| Cetrorelix | 74.9 ± 20.5 | 33.8 ± 10.9 | Significant reduction | Significant regression |
*p < 0.01 compared to initial volume. Data adapted from Altintas et al., 2008.[3]
In this study, both leuprolide and the GnRH antagonist cetrorelix were found to have similar efficacy in causing the regression of both the size and the histological structure of the experimental endometriotic implants.[3][4] Both treatments resulted in a significant reduction in lesion volume compared to the control group.[3][4]
Another study focusing on leuprolide in a rat endometriosis model also demonstrated a dramatic regression in the growth of endometriotic lesions following a single injection of a 1-month release formulation.[5]
While preclinical efficacy data for this compound in such models is not widely published, its mechanism of action, which leads to the suppression of estradiol, is expected to result in the atrophy of ectopic endometrial lesions and a reduction in associated inflammatory processes.[1]
Clinical Efficacy and Considerations
Clinical trials provide a more direct comparison of this compound and leuprolide in patients with endometriosis.
| Feature | This compound | Leuprolide |
| Mechanism | GnRH Antagonist[1] | GnRH Agonist[2] |
| Administration | Oral[1] | Intramuscular Injection[7] |
| Onset of Action | Rapid, within hours[1] | Initial flare-up of symptoms, then suppression[2] |
| Estradiol Suppression | Dose-dependent, can be partial or full[1] | Profound suppression[8] |
| Pain Reduction | Effective in reducing dysmenorrhea and non-menstrual pelvic pain[9][10] | Effective in suppressing pelvic pain symptoms[11] |
| Bone Mineral Density | Dose-dependent decrease[9] | Significant loss without add-back therapy[11] |
A key differentiator is the lack of an initial "flare" effect with this compound, where symptoms may temporarily worsen, which is characteristic of GnRH agonists like leuprolide.[12] Additionally, the dose-dependent nature of this compound allows for a more modulated suppression of estradiol, potentially mitigating some of the hypoestrogenic side effects associated with the profound suppression induced by leuprolide.[1] However, both medications are associated with a risk of bone mineral density loss, particularly with longer-term use.[11][12]
Conclusion
Both this compound and leuprolide are effective in the management of endometriosis through the suppression of ovarian estradiol production. Preclinical data, using cetrorelix as a proxy for this compound, suggests that GnRH antagonists and agonists have comparable efficacy in reducing endometriotic lesion size in rat models.[3][4]
The primary differences lie in their mechanism of action, route of administration, and the potential for a more tailored hormonal suppression with this compound. The choice between these agents in a clinical setting may be guided by factors such as patient preference for oral versus injectable administration, the desired degree of hormonal suppression, and the management of side effect profiles. Further preclinical studies directly comparing this compound and leuprolide would be beneficial to fully elucidate any subtle differences in their efficacy and effects on endometriotic lesions at a cellular and molecular level.
References
- 1. benchchem.com [benchchem.com]
- 2. Oral Gonadotropin-Releasing Hormone Antagonists in the Treatment of Endometriosis: Advances in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of cetrorelix, a GnRH antagonist, and leuprolide, a GnRH agonist, on experimental endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-month release injectable microcapsules of a luteinizing hormone-releasing hormone agonist (leuprolide acetate) for treating experimental endometriosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Leuprolide vs. Orilissa for Prostate Cancer and Endometriosis: Important Differences and Potential Risks. [goodrx.com]
- 8. researchgate.net [researchgate.net]
- 9. Treatment of Endometriosis-Associated Pain with this compound, an Oral GnRH Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Evidence-Based Review of this compound for the Treatment of Pain Secondary to Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leuprolide acetate depot and hormonal add-back in endometriosis: a 12-month study. Lupron Add-Back Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of this compound in the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Oral GnRH Antagonists: Elagolix, Relugolix, and Linzagolix
For Researchers, Scientists, and Drug Development Professionals
The advent of orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonists has marked a significant advancement in the management of hormone-dependent gynecological conditions such as endometriosis and uterine fibroids. Unlike GnRH agonists, these antagonists offer a rapid, dose-dependent suppression of ovarian sex hormones without an initial flare-up of symptoms.[1] This guide provides a comprehensive, data-driven comparison of three prominent oral GnRH antagonists: Elagolix, Relugolix, and Linzagolix, focusing on their performance in pivotal clinical trials.
Mechanism of Action: A Shared Pathway
This compound, Relugolix, and Linzagolix all function by competitively binding to GnRH receptors in the anterior pituitary gland. This blockade inhibits the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The subsequent reduction in gonadotropin levels results in a dose-dependent decrease in the production of estradiol and progesterone by the ovaries. This suppression of ovarian hormones is the therapeutic foundation for their efficacy in estrogen-dependent conditions like endometriosis and uterine fibroids.
Comparative Efficacy in Endometriosis-Associated Pain
The efficacy of these agents in treating moderate to severe pain associated with endometriosis has been evaluated in several large-scale, randomized, placebo-controlled Phase 3 clinical trials.
Data Presentation: Endometriosis
| Trial (Drug) | Dosage | Primary Endpoint | Responder Rate (Drug) | Responder Rate (Placebo) | Key Secondary Endpoints |
| ELARIS EM-I & EM-II (this compound) | 150 mg once daily | Dysmenorrhea & Non-Menstrual Pelvic Pain (NMPP) at 3 months | Dysmenorrhea: 43.4-46.4%NMPP: 49.8-50.4%[2] | Dysmenorrhea: 19.6-22.7%NMPP: 36.5%[2] | Sustained pain reduction at 6 months[2] |
| 200 mg twice daily | Dysmenorrhea & NMPP at 3 months | Dysmenorrhea: 72.4-75.8%NMPP: 54.5-57.8%[2] | Dysmenorrhea: 19.6-22.7%NMPP: 36.5%[2] | Sustained pain reduction at 6 months[2] | |
| SPIRIT 1 & 2 (Relugolix Combination Therapy*) | 40 mg once daily | Dysmenorrhea & NMPP at 24 weeks | Dysmenorrhea: 75%NMPP: 59-66%[3] | Dysmenorrhea: 27-30%NMPP: 40-43%[3] | Reductions in dyspareunia and opioid use[3] |
| EDELWEISS 3 (Linzagolix) | 75 mg once daily | Dysmenorrhea & NMPP at 3 months | Dysmenorrhea: 44.0%NMPP: Not statistically significant[4] | Dysmenorrhea: 23.5%NMPP: 30.9%[4][5] | Significant improvement in dyschezia and overall pelvic pain[4] |
| 200 mg once daily with Add-Back Therapy | Dysmenorrhea & NMPP at 3 months | Dysmenorrhea: 72.9%NMPP: 47.3%[4][5] | Dysmenorrhea: 23.5%NMPP: 30.9%[4][5] | Significant improvements in dysmenorrhea, NMPP, dyschezia, and overall pelvic pain at 6 months[6] |
*Relugolix combination therapy includes 1.0 mg estradiol and 0.5 mg norethindrone acetate.
A network meta-analysis of oral GnRH antagonists for endometriosis-associated pain suggested that higher doses of these agents are generally more effective.[7][8] this compound 400 mg (a dose not approved for long-term use) and another investigational agent, ASP1707 15 mg, were found to be most efficient in reducing pelvic pain, dysmenorrhea, and dyspareunia.[7][9] Relugolix 40 mg was noted as being effective in reducing the use of analgesics.[7][9]
Comparative Efficacy in Uterine Fibroids-Associated Heavy Menstrual Bleeding
The primary therapeutic goal for uterine fibroids is the reduction of heavy menstrual bleeding (HMB). The efficacy of oral GnRH antagonists in achieving this has been demonstrated in their respective pivotal trials.
Data Presentation: Uterine Fibroids
| Trial (Drug) | Dosage | Primary Endpoint | Responder Rate (Drug) | Responder Rate (Placebo) | Key Secondary Endpoints |
| ELARIS UF-1 & UF-2 (this compound with Add-Back Therapy) | 300 mg twice daily | Reduction in menstrual blood loss (MBL) <80 mL and ≥50% reduction from baseline at 6 months | 68.5-76.5%[10] | 8.7-10%[10] | Reduction in uterine and fibroid volume, improvement in quality of life[11] |
| LIBERTY 1 & 2 (Relugolix Combination Therapy*) | 40 mg once daily | Reduction in MBL <80 mL and ≥50% reduction from baseline at 24 weeks | 71.2-73.4%[12] | 14.7-18.9%[12] | Reduction in pain and improvement in anemia[12] |
| PRIMROSE 1 & 2 (Linzagolix) | 100 mg once daily | Reduction in MBL <80 mL and ≥50% reduction from baseline at 24 weeks | 56.4%[13] | - | Improvement in pain, anemia, and quality of life[13] |
| 200 mg once daily with Add-Back Therapy | Reduction in MBL <80 mL and ≥50% reduction from baseline at 24 weeks | 75.5%[13] | - | Improvement in pain, anemia, and quality of life[13] |
*Relugolix combination therapy includes 1.0 mg estradiol and 0.5 mg norethindrone acetate.
A meta-analysis of randomized clinical trials concluded that oral GnRH antagonists, including this compound, Relugolix, and Linzagolix, are effective in reducing uterine bleeding and fibroid volume compared to placebo.[14][15]
Safety and Tolerability Profile
The primary safety concern with GnRH antagonists is the hypoestrogenic side effects, most notably the reduction in bone mineral density (BMD) and vasomotor symptoms (e.g., hot flushes). The co-administration of hormonal add-back therapy (estradiol and a progestin) is a strategy employed to mitigate these effects.
Data Presentation: Safety
| Drug | Key Adverse Events | Bone Mineral Density (BMD) Changes |
| This compound | Hot flushes, headache, nausea.[2] Higher rates of treatment discontinuation due to adverse events at 250 mg dose.[7][9] | Dose-dependent decrease in BMD.[16] Add-back therapy attenuates BMD loss.[10] |
| Relugolix (with Combination Therapy) | Headache, nasopharyngitis, hot flushes.[17] Highest rate of hot flushes at 40 mg dose.[7][9] | Minimal BMD loss (<1%) over 24 weeks, which remained stable with continued treatment up to 2 years.[3][18][19][20] |
| Linzagolix | Headache, hot flushes, fatigue.[6][21] | Minimal BMD loss with both 75 mg (without add-back) and 200 mg (with add-back) doses.[6][21] |
Experimental Protocols
A generalized workflow for the pivotal Phase 3 clinical trials of these oral GnRH antagonists is depicted below.
Key Methodologies
-
Menstrual Blood Loss (MBL) Quantification: The alkaline hematin method was the standard for objectively quantifying MBL in the uterine fibroid trials.[22][23][24] This technique involves the chemical conversion of hemoglobin in collected sanitary products to alkaline hematin, which is then measured spectrophotometrically.[22][23][24]
-
Pain Assessment: Daily electronic diaries were utilized for patients to record the severity of dysmenorrhea and non-menstrual pelvic pain, typically using a numerical rating scale or a verbal rating scale.[5][17][25]
-
Bone Mineral Density (BMD) Assessment: Dual-energy X-ray absorptiometry (DXA) scans of the lumbar spine and hip were performed at baseline and at specified intervals throughout the studies to monitor changes in BMD.
Pivotal Trial Designs at a Glance
-
ELARIS EM-I & EM-II (this compound for Endometriosis): Two replicate, 6-month, randomized, double-blind, placebo-controlled trials. Women aged 18-49 with surgically diagnosed endometriosis and moderate to severe endometriosis-associated pain were included. The co-primary endpoints were the proportion of responders for dysmenorrhea and NMPP at 3 months.[2][25]
-
SPIRIT 1 & 2 (Relugolix for Endometriosis): Two replicate, 24-week, randomized, double-blind, placebo-controlled trials. Enrolled women aged 18-50 with a diagnosis of endometriosis and moderate to severe pain. The co-primary endpoints were the proportion of responders for dysmenorrhea and NMPP at 24 weeks.[17][20]
-
ELARIS UF-1 & UF-2 (this compound for Uterine Fibroids): Two identical, 6-month, randomized, double-blind, placebo-controlled trials. Premenopausal women with heavy menstrual bleeding associated with uterine fibroids were enrolled. The primary endpoint was the proportion of women with MBL volume <80 mL and a ≥50% reduction from baseline at the final month.[10][11]
-
LIBERTY 1 & 2 (Relugolix for Uterine Fibroids): Two replicate, 24-week, international, double-blind, placebo-controlled trials in women with fibroid-associated heavy menstrual bleeding. The primary endpoint was the proportion of responders achieving MBL <80 mL and at least a 50% reduction from baseline.[1][26]
-
PRIMROSE 1 & 2 (Linzagolix for Uterine Fibroids): Two randomized, double-blind, placebo-controlled trials evaluating the efficacy and safety of two doses of linzagolix with and without add-back therapy. The primary endpoint was the responder rate at 24 weeks, defined as MBL ≤80 mL and a ≥50% reduction from baseline.[13][27]
-
EDELWEISS 3 (Linzagolix for Endometriosis): A multicenter, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of two doses of linzagolix (one with and one without add-back therapy) for moderate to severe endometriosis-associated pain over 6 months. The co-primary endpoints were the proportion of responders for dysmenorrhea and NMPP at 3 months.[4][5]
Conclusion
This compound, Relugolix, and Linzagolix represent a significant therapeutic evolution for the management of endometriosis and uterine fibroids. All three oral GnRH antagonists have demonstrated robust efficacy in reducing the key symptoms of these conditions. The choice between these agents may be guided by factors such as the specific indication, the dosing regimen (once or twice daily), and the strategic use of add-back therapy to balance efficacy with the mitigation of hypoestrogenic side effects. Head-to-head comparative trials are limited, but network meta-analyses provide valuable insights into their relative performance. Future research will likely focus on long-term safety and efficacy, as well as refining personalized treatment approaches based on patient characteristics and preferences.
References
- 1. Relugolix Combination Therapy in Women With Uterine Fibroids and ...: Ingenta Connect [ingentaconnect.com]
- 2. Treatment of Endometriosis-Associated Pain with this compound, an Oral GnRH Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myovant Sciences and Pfizer Announce Publication in The Lancet of Phase 3 SPIRIT 1 and SPIRIT 2 Studies of Once-Daily Relugolix Combination Therapy in Women With Endometriosis-Associated Pain | Pfizer [pfizer.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Linzagolix therapy versus a placebo in patients with endometriosis-associated pain: a prospective, randomized, double-blind, Phase 3 study (EDELWEISS 3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ObsEva Announces Positive Topline Results for Linzagolix 200 mg with Add-Back Therapy in the Phase 3 EDELWEISS 3 Trial in Patients with Moderate-to-Severe Endometriosis-Associated Pain - BioSpace [biospace.com]
- 7. Efficacy and safety of oral gonadotropin-releasing hormone antagonists in moderate-to-severe endometriosis-associated pain: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GnRH Antagonists Can Effectively Reduce Endometriosis Pain | EndoNews [endonews.com]
- 9. [PDF] Efficacy and safety of oral gonadotropin-releasing hormone antagonists in moderate-to-severe endometriosis-associated pain: a systematic review and network meta-analysis | Semantic Scholar [semanticscholar.org]
- 10. This compound for Heavy Menstrual Bleeding in Women with Uterine Fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound in the treatment of heavy menstrual bleeding associated with uterine fibroids in premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myovant Sciences and Pfizer Announce Positive Data from Phase 3 LIBERTY Randomized Withdrawal Study of Once-Daily Relugolix Combination Therapy in Women with Uterine Fibroids | Pfizer [pfizer.com]
- 13. Positive Results from Uterine Fibroids Phase-III Clinical Trials (PRIMROSE 1 and PRIMROSE 2) of Linzagolix | News Release(2020) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy of GnRH antagonists in the treatment of uterine fibroids: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Relugolix Combination Therapy for Uterine Leiomyoma-Associated Pain in the LIBERTY Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Once daily oral relugolix combination therapy versus placebo in patients with endometriosis-associated pain: two replicate phase 3, randomised, double-blind, studies (SPIRIT 1 and 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Two-year efficacy and safety of relugolix combination therapy in women with endometriosis-associated pain: SPIRIT open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Profile of Linzagolix in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The alkaline hematin method for measuring menstrual blood loss--a modification and its clinical use in menorrhagia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantitation of menstrual blood loss--further evaluation of the alkaline hematin method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Outcome Measures for Heavy Menstrual Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ORILISSA® (this compound) Clinical Study Design [orilissa.com]
- 26. researchgate.net [researchgate.net]
- 27. Linzagolix with and without hormonal add-back therapy for symptomatic uterine fibroids: PRIMROSE 1 & 2 long-term extension and withdrawal study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Elagolix's Mechanism of Action: A Comparative Guide to Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Elagolix's performance in competitive binding assays against other gonadotropin-releasing hormone (GnRH) receptor antagonists. By presenting supporting experimental data and detailed methodologies, this document aims to validate the mechanism of action of this compound and facilitate its comparison with key alternatives in the field.
Introduction: this compound and the GnRH Receptor
This compound is an orally bioavailable, non-peptide GnRH receptor antagonist.[1][2] Its therapeutic effect stems from its ability to competitively bind to GnRH receptors in the anterior pituitary gland.[3][4] This action inhibits the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately suppressing the production of estrogen and progesterone.[2][5] This mechanism is pivotal in the management of hormone-dependent conditions such as endometriosis. Unlike GnRH agonists, this compound does not induce an initial "flare-up" of hormone levels, offering a rapid and dose-dependent suppression of the hypothalamic-pituitary-gonadal axis.[1]
Comparative Analysis of GnRH Receptor Binding Affinity
The cornerstone of validating this compound's mechanism of action is the characterization of its binding affinity for the GnRH receptor. Competitive binding assays are employed to determine key parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). A lower Ki value signifies a higher binding affinity of the antagonist for the receptor.
This section compares the binding affinities of this compound with other notable GnRH receptor antagonists, Relugolix and Cetrorelix. It is important to note that the following data is compiled from various sources, and direct comparison should be approached with caution due to potential variations in experimental conditions across different studies.
| Compound | Receptor | Radioligand | Cell Line | Ki (nM) | IC50 (nM) |
| This compound | Human GnRH | [125I]-Cetrorelix | HEK293 | 3.7 | 0.25 |
| Relugolix | Human GnRH | [125I]-Triptorelin | HEK293 | Not explicitly stated | 0.33 |
| Cetrorelix | Human GnRH-I | Iodinated GnRH-I antagonist | Intact cells | Not explicitly stated | 0.52 |
Note: The presented data is for comparative purposes. Experimental conditions such as radioligand concentration, cell line, and assay buffer can influence the determined values.
Experimental Protocol: GnRH Receptor Competitive Binding Assay
This section provides a detailed methodology for performing a competitive radioligand binding assay to determine the binding affinity of a test compound, such as this compound, for the human GnRH receptor.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human GnRH receptor.
-
Radioligand: [125I]-Cetrorelix or another suitable radiolabeled GnRH antagonist with high affinity.
-
Test Compounds: this compound and other GnRH antagonists for comparison.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Cell Culture and Membrane Preparation
-
Culture HEK293 cells expressing the human GnRH receptor in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells at 80-90% confluency.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold membrane preparation buffer.
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in membrane preparation buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a Bradford or BCA protein assay.
-
Store the membrane preparations in aliquots at -80°C until use.
Competitive Binding Assay Procedure
-
Prepare serial dilutions of the unlabeled test compounds (e.g., this compound, Relugolix, Cetrorelix) in assay buffer.
-
In a 96-well microplate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 50 µL of [125I]-Cetrorelix (at a concentration near its Kd), and 25 µL of membrane preparation.
-
Non-specific Binding: 25 µL of a high concentration of unlabeled GnRH antagonist (e.g., 1 µM Cetrorelix), 50 µL of [125I]-Cetrorelix, and 25 µL of membrane preparation.
-
Competitive Binding: 25 µL of each concentration of the test compound, 50 µL of [125I]-Cetrorelix, and 25 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of the GnRH receptor and the workflow of the competitive binding assay.
This compound's competitive antagonism of the GnRH receptor signaling pathway.
Workflow for a GnRH receptor competitive binding assay.
Conclusion
The data from competitive binding assays strongly support the mechanism of action of this compound as a potent GnRH receptor antagonist. Its high binding affinity, comparable to or exceeding that of other antagonists, validates its ability to effectively compete with endogenous GnRH and modulate the hypothalamic-pituitary-gonadal axis. The detailed experimental protocol provided herein offers a robust framework for researchers to independently verify these findings and to evaluate novel GnRH receptor antagonists. The continued investigation into the structure-activity relationships of this class of compounds will undoubtedly pave the way for the development of next-generation therapeutics for hormone-dependent diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Membrane preparations | Revvity [revvity.com]
- 4. ChemiSCREEN™ GnRH Receptor Membrane Preparation [discoverx.com]
- 5. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Elagolix Clinical Trial Data for Endometriosis and Uterine Fibroids
This guide provides a comprehensive comparison of clinical trial data for Elagolix, an oral gonadotropin-releasing hormone (GnRH) antagonist, for its approved and investigated indications. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the drug's performance, supported by experimental data from pivotal clinical trials. This compound is indicated for managing moderate to severe pain associated with endometriosis and is also investigated for treating heavy menstrual bleeding associated with uterine fibroids.[1][2]
Mechanism of Action
This compound is a nonpeptide small molecule that acts as a competitive antagonist of GnRH receptors in the pituitary gland.[1][3][4] This action inhibits the downstream signaling cascade, leading to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][5] The reduction in these gonadotropins results in decreased blood concentrations of the ovarian sex hormones, estradiol and progesterone, which are known to stimulate the growth of endometrial lesions and uterine fibroids.[1][3][4] Unlike GnRH agonists that cause an initial "flare-up" of hormones, this compound provides rapid, reversible suppression of the hypothalamic-pituitary-gonadal axis.[5]
Clinical Trials in Endometriosis
This compound has been extensively studied for the management of moderate to severe pain associated with endometriosis in two large, replicate Phase III trials, Elaris EM-I and Elaris EM-II, and their subsequent extension studies, Elaris EM-III and EM-IV.[6]
Experimental Protocol: Elaris EM-I and EM-II
-
Study Design : These were multicenter, double-blind, randomized, placebo-controlled trials conducted over 6 months.[6] Elaris EM-I was conducted in the United States, Puerto Rico, and Canada, while Elaris EM-II was a multinational study.[2]
-
Patient Population : The studies enrolled premenopausal women, aged 18 to 49, with a surgical diagnosis of endometriosis and moderate to severe endometriosis-associated pain.[2][6][7]
-
Interventions : Participants were randomized to one of three groups: placebo, this compound 150 mg once daily (lower dose), or this compound 200 mg twice daily (higher dose).[7][8]
-
Primary Endpoints : The co-primary efficacy endpoints were the proportion of women who achieved a clinical response in dysmenorrhea (menstrual pain) and non-menstrual pelvic pain (NMPP) at month 3.[8][9] A clinical response was defined as a meaningful reduction in pain scores without an increase in the use of rescue pain medication, as recorded in a daily electronic diary.[9]
Efficacy Data: Endometriosis-Associated Pain
The results from both Elaris EM-I and EM-II studies were consistent, demonstrating a significant reduction in endometriosis-associated pain compared to placebo.[2][10]
Table 1: Clinical Responder Rates at Month 3 for Endometriosis Pain
| Endpoint | Elaris EM-I | Elaris EM-II |
| Dysmenorrhea (Menstrual Pain) | ||
| Placebo | 19.6%[9] | 22.7%[8] |
| This compound 150 mg QD | 46.4% (p<0.001)[9] | 43.4% (p<0.001)[8] |
| This compound 200 mg BID | 75.8% (p<0.001)[9] | 72.4% (p<0.001)[8] |
| Non-Menstrual Pelvic Pain (NMPP) | ||
| Placebo | 36.5%[9] | 36.5%[8] |
| This compound 150 mg QD | 50.4% (p<0.001)[9] | 49.8% (p=0.003)[9] |
| This compound 200 mg BID | 54.5% (p<0.001)[9] | 57.8% (p<0.001)[9] |
These positive responses were sustained at 6 months.[8][9] Long-term extension studies (Elaris EM-III and EM-IV) showed that after 12 months of continuous treatment, this compound provided sustained reductions in dysmenorrhea, NMPP, and dyspareunia (pain with sex).[11]
Clinical Trials in Uterine Fibroids
This compound has also been evaluated for the treatment of heavy menstrual bleeding (HMB) associated with uterine fibroids in two pivotal Phase 3 trials, ELARIS UF-I and ELARIS UF-II.[12]
Experimental Protocol: ELARIS UF-I and UF-II
-
Study Design : These were replicate, 6-month, randomized, double-blind, placebo-controlled studies.[12][13]
-
Patient Population : The trials enrolled nearly 800 premenopausal women (age 18-51) with a diagnosis of uterine fibroids and HMB.[12] HMB was defined as a menstrual blood loss (MBL) volume of more than 80 mL.
-
Interventions : Participants received this compound 300 mg twice daily in combination with low-dose hormone "add-back" therapy (1 mg estradiol / 0.5 mg norethindrone acetate) or a placebo.[12][13] Add-back therapy is intended to mitigate hypoestrogenic side effects like bone loss.[14]
-
Primary Endpoint : The primary endpoint was the percentage of women who achieved a clinical response at month 6.[13] Clinical response was defined as a menstrual blood loss volume of less than 80 mL during the final month and a 50% or greater reduction in MBL volume from baseline.[13] MBL was measured using the alkaline hematin method, an objective quantification of blood collected on sanitary products.[13]
Efficacy Data: Heavy Menstrual Bleeding
Both studies met their primary and all ranked secondary endpoints, showing a significant reduction in heavy menstrual bleeding.[13]
Table 2: Clinical Responder Rates at Month 6 for Heavy Menstrual Bleeding
| Trial | This compound 300 mg BID with Add-Back | Placebo | p-value |
| ELARIS UF-I | 68.5%[12] | 8.7%[12] | <0.001[12] |
| ELARIS UF-II | 76.2%[12][13] | 10.1%[12][13] | <0.001[12][13] |
Furthermore, a significant portion of women treated with this compound and add-back therapy achieved amenorrhea (the absence of bleeding) in the final month of treatment: 48.1% in ELARIS UF-1 and 52.9% in ELARIS UF-2.[12]
Safety and Tolerability Profile
Across the clinical trial programs for both indications, the safety profile of this compound was consistent with its mechanism of action, which involves reducing estrogen levels.[9][13]
Table 3: Common and Notable Adverse Events
| Adverse Event | Endometriosis Trials (150 mg QD & 200 mg BID) | Uterine Fibroid Trials (300 mg BID with Add-Back) |
| Hot Flush | Dose-dependent increase, mostly mild to moderate[9] | Most frequently reported adverse event[12] |
| Headache | Frequently reported[8] | Frequently reported[12] |
| Nausea | Frequently reported[8] | Frequently reported[12] |
| Bone Mineral Density (BMD) | Dose-dependent decreases from baseline[2][9] | Reduction observed; add-back therapy intended to attenuate this effect[14] |
| Serum Lipids | Increases in lipid levels observed[9] | Not highlighted as a primary adverse event |
The hypoestrogenic effects, such as hot flushes and changes in bone mineral density, were generally dose-dependent.[2][9] In the uterine fibroid studies, the use of add-back therapy was designed to mitigate these effects while maintaining efficacy.[14] No adverse endometrial findings were reported in the endometriosis trials.[9]
References
- 1. This compound | C32H30F5N3O5 | CID 11250647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. AbbVie Announces Positive Top-Line Results From Second Phase 3 Study Investigating this compound in Patients with Endometriosis [prnewswire.com]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Clinical Pharmacology of this compound: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical development of the oral gonadotropin-releasing hormone antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of this compound on work loss due to endometriosis-associated pain: estimates based on the results of two phase III clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of Endometriosis-Associated Pain with this compound, an Oral GnRH Antagonist. | EndoNews [endonews.com]
- 9. Treatment of Endometriosis-Associated Pain with this compound, an Oral GnRH Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ORILISSA® (this compound) Clinical Trials [orilissa.com]
- 11. Long-Term Outcomes of this compound in Women With Endometriosis: Results From Two Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hcplive.com [hcplive.com]
- 13. AbbVie Announces Positive Topline Results from Second Phase 3 Study Evaluating Investigational this compound in Women with Uterine Fibroids [prnewswire.com]
- 14. A novel pill to treat bleeding from uterine fibroids aims for FDA approval [inquirer.com]
A Comparative Guide: Elagolix vs. Injectable GnRH Antagonists for Ovulation Suppression
For researchers and drug development professionals navigating the landscape of ovulation suppression methodologies, the choice between the oral GnRH antagonist, Elagolix, and traditional injectable GnRH antagonists like Ganirelix and Cetrorelix is a critical consideration. This guide provides an objective, data-driven comparison of these alternatives, detailing their performance, underlying mechanisms, and the experimental frameworks used to evaluate them.
Mechanism of Action: A Shared Pathway
Both this compound and injectable GnRH antagonists function as competitive antagonists at the gonadotropin-releasing hormone (GnRH) receptor in the anterior pituitary gland.[1][2] By binding to these receptors, they prevent the action of endogenous GnRH, leading to a rapid and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][3] This immediate inhibition of gonadotropins prevents the LH surge that would otherwise trigger ovulation, allowing for precise control over the timing of oocyte maturation and retrieval in a research or clinical setting.[4] Unlike GnRH agonists, which cause an initial "flare" effect of hormone release before downregulating the receptors, antagonists provide immediate suppression.[3][5]
Quantitative Performance in Ovulation Suppression Studies
Multiple retrospective cohort studies have compared the efficacy of oral this compound with daily injectable GnRH antagonists (Ganirelix/Cetrotide) in the context of controlled ovarian hyperstimulation for in vitro fertilization (IVF). The data consistently demonstrate comparable outcomes in ovulation suppression and oocyte retrieval.
Table 1: Comparison of Hormonal Suppression and Ovarian Response
| Parameter | This compound Group | Injectable GnRH Antagonist Group | Citation(s) |
| LH Suppression | Significant drop in LH levels, comparable to injectable group.[6][7][8] | Significant drop in LH levels, comparable to this compound group.[6][7][8] | [6][7][8] |
| Premature Ovulation Rate | No instances reported.[8] | No instances reported.[8] | [8] |
| Number of Oocytes Retrieved | Similar to injectable group (e.g., 30.31 vs. 30.55).[8] | Similar to this compound group.[6][7][8] | [6][7][8] |
| Number of Mature Oocytes | Similar to injectable group (e.g., 24.73 vs. 25.42).[8] | Similar to this compound group.[6][7][8] | [6][7][8] |
| Peak Estradiol (E2) Levels | Similar in some studies[6][7][8]; significantly lower in one study using a higher this compound dose.[9] | Similar in some studies.[6][7][8] | [6][7][8][9] |
| Days of Stimulation | Similar to injectable group.[8] | Similar to this compound group.[8] | [8] |
Table 2: Comparison of Embryological and Cycle Outcomes
| Parameter | This compound Group | Injectable GnRH Antagonist Group | Citation(s) |
| Fertilization Rate | Similar to injectable group (e.g., 79.7% vs. 84.6%).[8] | Similar to this compound group.[6][7][8] | [6][7][8] |
| Blastocyst Formation Rate | Similar to injectable group (e.g., 62.9% vs. 57.3%).[8] | Similar to this compound group.[6][7][8] | [6][7][8] |
| Euploidy Rate | Similar to injectable group.[6][7] | Similar to this compound group.[6][7] | [6][7] |
| Endometrial Thickness | Similar to injectable group at time of trigger.[6][7] | Similar to this compound group at time of trigger.[6][7] | [6][7] |
Experimental Protocols
The following outlines a typical experimental workflow for a study comparing this compound and injectable GnRH antagonists for ovulation suppression during controlled ovarian stimulation.
Ovarian Stimulation
-
Initiation: On day 2 or 3 of the menstrual cycle, subjects begin daily subcutaneous injections of gonadotropins (e.g., recombinant FSH).[4] The initial dose is determined based on patient characteristics such as age, anti-Müllerian hormone (AMH) levels, and antral follicle count.[4]
-
Dosage Adjustment: The gonadotropin dosage may be adjusted based on the ovarian response, as assessed by hormone levels and ultrasound monitoring.[10]
GnRH Antagonist Administration
-
Injectable GnRH Antagonist Protocol (Flexible): Daily subcutaneous injections of Ganirelix (250 µg) or Cetrorelix (0.25 mg) are initiated when the lead follicle reaches a diameter of approximately 14 mm.[11][12]
-
This compound Protocol: Oral this compound is administered at varying doses as investigated in studies (e.g., 50 mg every other day, 200 mg daily, or 200 mg twice daily).[5][6][9] Administration typically begins when the lead follicle reaches a similar size threshold as the injectable protocol.[4]
Monitoring
-
Hormonal Assessment: Serum levels of estradiol (E2), LH, and progesterone are monitored throughout the stimulation phase. Blood draws are typically performed at baseline and then every 1 to 3 days starting around day 6 of stimulation to track follicular development and ensure adequate ovulation suppression.[13]
-
Ultrasound: Transvaginal ultrasound is used to measure the size and number of developing follicles in the ovaries. This is performed in conjunction with hormonal monitoring.[10]
Ovulation Trigger and Oocyte Retrieval
-
Trigger: Once at least two to three lead follicles reach a mean diameter of 17-18 mm, a trigger shot is administered to induce final oocyte maturation.[14] This can be human chorionic gonadotropin (hCG) or a GnRH agonist.[4]
-
Retrieval: Oocyte retrieval is performed via transvaginal ultrasound-guided aspiration approximately 35-36 hours after the trigger injection.[14]
Post-Retrieval Laboratory Procedures
-
Oocyte Assessment: Retrieved oocytes are assessed for maturity (Metaphase II).[8]
-
Fertilization: Mature oocytes are fertilized using conventional IVF or intracytoplasmic sperm injection (ICSI).[14]
-
Embryo Culture: Fertilized oocytes are cultured in a laboratory setting for 3 to 7 days, and development is monitored to the blastocyst stage.[8]
Qualitative and Cost-Benefit Analysis
A significant advantage of this compound is its oral route of administration, which eliminates the discomfort and burden of daily injections associated with traditional GnRH antagonists.[5][6][7] This "patient-friendly" aspect is a key differentiator.[5]
Furthermore, studies have highlighted a substantial cost difference. This compound is noted to be a much cheaper medication compared to the costly injectable GnRH antagonists, potentially reducing the overall financial burden of ovulation suppression protocols in a research or clinical setting.[6][7][8] One study noted average per-cycle patient savings of $289.10 with this compound.[8]
Conclusion
For ovulation suppression studies, both oral this compound and injectable GnRH antagonists demonstrate comparable efficacy in preventing a premature LH surge and yielding similar numbers of mature oocytes and high-quality embryos.[6][7][8] The primary distinctions lie in the mode of administration and cost. This compound offers a less invasive, more convenient, and more cost-effective option without compromising the primary experimental outcomes.[6][7][8] Researchers and drug development professionals should weigh these factors when designing studies that require controlled ovulation suppression. Future prospective, randomized controlled trials will be valuable to confirm these findings and further elucidate any subtle differences in clinical outcomes, such as endometrial receptivity in fresh embryo transfer cycles.[6][7]
References
- 1. What is the optimal GnRH antagonist protocol for ovarian stimulation during ART treatment? A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound and Relugolix for the Treatment of Pelvic Pain in Patients With Endometriosis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The role of this compound in the suppression of ovulation in donor oocyte cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for ovulation suppression in in vitro fertilization: Is it time to switch from the painful costly injectables? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Represents a Less Invasive and Cheaper Option Than Injectable GnRH Antagonist for Ovulation Suppression in IVF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Represents a Less Invasive and Cheaper Option than Injectable GnRH Antagonist for Ovulation Suppression in IVF. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. The role of this compound in ovulation suppression during controlled ovarian stimulation: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ivf-embryo.gr [ivf-embryo.gr]
- 11. Fixed versus Flexible Gonadotropin Releasing Hormone Antagonist Protocol in Controlled Ovarian Stimulation for Invitro Fertilization in Women with Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. Flexible Low-Dose GnRH Antagonist Protocol Is Effective in Patients With Sufficient Ovarian Reserve in IVF - PMC [pmc.ncbi.nlm.nih.gov]
Elagolix and Relugolix: A Comparative Analysis of Their Impact on Extracellular Matrix Production in Uterine Leiomyoma
A deep dive into the molecular mechanisms and experimental evidence behind two leading GnRH antagonists in the context of uterine fibroid treatment.
For researchers and professionals in the field of gynecology and drug development, understanding the precise mechanisms of action of therapeutic agents is paramount. This guide provides a comparative analysis of two prominent gonadotropin-releasing hormone (GnRH) antagonists, Elagolix and Relugolix, focusing on their effects on extracellular matrix (ECM) production, a key factor in the pathophysiology of uterine leiomyomas (fibroids).
Introduction to this compound and Relugolix
This compound and Relugolix are orally administered, non-peptide GnRH antagonists that function by competitively blocking GnRH receptors in the pituitary gland. This action leads to a rapid and dose-dependent suppression of gonadotropins (luteinizing hormone and follicle-stimulating hormone), which in turn reduces the production of ovarian sex hormones like estrogen and progesterone.[1][2][3][4][5][6] Given that uterine fibroids are hormone-sensitive tumors, both drugs have emerged as effective therapeutic options for managing associated symptoms, particularly heavy menstrual bleeding.[1][2][3][4][5][6] Beyond their systemic hormonal effects, recent studies have elucidated their direct impact on the cellular and molecular composition of leiomyoma tissue, specifically on the production of the extracellular matrix that contributes significantly to fibroid volume and symptoms.[7]
Quantitative Analysis of Extracellular Matrix Protein Reduction
In-vitro studies utilizing human leiomyoma cells have demonstrated that both this compound and Relugolix can directly inhibit the production of key extracellular matrix proteins.[7][8] The following table summarizes the quantitative data from a key comparative study.
| Treatment | Target Protein | Time Point | Concentration | Fold Change vs. Control |
| Relugolix | COL1A1 | 24 hours | 100 nM | ↓ 1.78 ± 0.06[7] |
| COL1A1 | 48 hours | 100 nM | ↓ 1.92 ± 0.14[7] | |
| FN1 | 24 hours | 100 nM | ↓ 1.7 ± 0.07[7] | |
| FN1 | 48 hours | 100 nM | ↓ 1.8 ± 0.07[7] | |
| VCAN | 48 hours | 100 nM | ↓ 0.66 ± 0.07[7] | |
| This compound | COL1A1 | 24 hours | 100 nM | ↓ (Significant, value not specified)[7] |
| COL1A1 | 48 hours | 100 nM | No significant change[7] | |
| FN1 | 24 hours | 100 nM | ↓ 1.7 ± 0.14[7] | |
| FN1 | 48 hours | 100 nM | ↓ 2.0 ± 0.09[7] | |
| VCAN | 24 hours | Not Specified | ↓ (in 2D culture)[7] |
Note: COL1A1 = Collagen Type I Alpha 1 Chain, FN1 = Fibronectin 1, VCAN = Versican. Data presented as mean ± standard deviation. A downward arrow (↓) indicates a decrease in production.
Signaling Pathways Modulated by this compound and Relugolix
The inhibitory effects of this compound and Relugolix on ECM production are mediated through the modulation of key signaling pathways within leiomyoma cells. The primary pathways identified are the Transforming Growth Factor-Beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways.
TGF-β Signaling Pathway
The TGF-β pathway is a crucial regulator of cell growth, differentiation, and ECM formation. In uterine fibroids, this pathway is often dysregulated, leading to excessive ECM deposition. Relugolix has been shown to decrease the production of TGF-β3 and the phosphorylation of SMAD2/3, a key downstream effector in the TGF-β cascade. This inhibition of SMAD signaling likely contributes to the observed reduction in ECM protein synthesis.
References
- 1. This compound in the treatment of heavy menstrual bleeding associated with uterine fibroids in premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Gonadotropin-Releasing Hormone Antagonists for the Treatment of Uterine Leiomyomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of heavy menstrual bleeding associated with uterine fibroids in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relugolix for the treatment of uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [GnRH agonists and antagonists in the preoperative therapy of uterine fibroids: literature review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for Heavy Menstrual Bleeding in Women with Uterine Fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Primary Human Uterine Leiomyoma Cell Culture Quality Control: Some Properties of Myometrial Cells Cultured under Serum Deprivation Conditions in the Presence of Ovarian Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Elagolix Demonstrates Superior Efficacy Over Placebo in Alleviating Endometriosis-Associated Pain
For Immediate Release: A comprehensive review of pivotal clinical trial data reveals that Elagolix, an oral gonadotropin-releasing hormone (GnRH) antagonist, significantly reduces endometriosis-associated pain compared to placebo. This guide provides a detailed comparison of the efficacy of this compound, supported by experimental data from key Phase 3 clinical trials, for researchers, scientists, and drug development professionals.
This compound's mechanism of action involves competitive antagonism of GnRH receptors in the pituitary gland.[1][2] This leads to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in decreased blood concentrations of the ovarian sex hormones estradiol and progesterone.[1][2] As the growth of endometrial lesions is estrogen-dependent, this reduction in estrogen levels helps to alleviate the pain symptoms associated with endometriosis.[3]
Pivotal Clinical Trial Evidence: Elaris EM-I and Elaris EM-II
The efficacy of this compound was primarily established in two large, replicate Phase 3, randomized, double-blind, placebo-controlled trials: Elaris Endometriosis I (EM-I) and Elaris Endometriosis II (EM-II).[4][5] These studies evaluated two doses of this compound (150 mg once daily and 200 mg twice daily) against a placebo in premenopausal women aged 18 to 49 with surgically confirmed endometriosis and moderate to severe endometriosis-associated pain.[4][5]
The co-primary efficacy endpoints in both trials were the proportion of clinical responders for dysmenorrhea (menstrual pain) and non-menstrual pelvic pain (NMPP) at month 3.[4][5] A clinical response was defined as a clinically meaningful reduction in the respective pain score without an increase in the use of rescue analgesics.[6][7]
Quantitative Analysis of Efficacy
The results from the Elaris EM-I and EM-II trials demonstrated a statistically significant and clinically meaningful reduction in dysmenorrhea and non-menstrual pelvic pain for both doses of this compound compared to placebo.
Table 1: Percentage of Clinical Responders for Dysmenorrhea at Month 3
| Trial | Placebo | This compound 150 mg once daily | This compound 200 mg twice daily |
| Elaris EM-I | 19.6% | 46.4% (p<0.001) | 75.8% (p<0.001) |
| Elaris EM-II | 22.7% | 43.4% (p<0.001) | 72.4% (p<0.001) |
| Data sourced from Taylor et al. (2017).[4] |
Table 2: Percentage of Clinical Responders for Non-Menstrual Pelvic Pain at Month 3
| Trial | Placebo | This compound 150 mg once daily | This compound 200 mg twice daily |
| Elaris EM-I | 36.5% | 50.4% (p<0.001) | 54.5% (p<0.001) |
| Elaris EM-II | 36.5% | 49.8% (p=0.003) | 57.8% (p<0.001) |
| Data sourced from Taylor et al. (2017).[4] |
The observed reductions in pain were sustained over a 6-month treatment period.[4] Furthermore, long-term extension studies, Elaris EM-III and Elaris EM-IV, showed that the efficacy of this compound was maintained for up to 12 months of continuous treatment.[8]
Experimental Protocols
Study Design
The Elaris EM-I and EM-II trials were multicenter, randomized, double-blind, placebo-controlled studies.[9] Following a screening period, eligible participants were randomized to receive this compound 150 mg once daily, this compound 200 mg twice daily, or a placebo for 6 months.[4]
Participant Population
The studies enrolled premenopausal women aged 18 to 49 years with a surgical diagnosis of endometriosis within the last 10 years and moderate to severe endometriosis-associated pain.[10][11]
Pain Assessment
Pain symptoms were recorded daily by participants in an electronic diary using the Endometriosis Daily Pain Impact Scale.[7] This scale uses a 4-point system (0=no pain, 1=mild, 2=moderate, 3=severe) to assess dysmenorrhea and non-menstrual pelvic pain.[10]
Definition of a Clinical Responder
A participant was defined as a clinical responder if they achieved a clinically meaningful reduction in their pain score and had a stable or decreased use of rescue analgesic medication.[7] The threshold for a clinically meaningful pain reduction was determined based on the change in pain score that corresponded to "much improved" or "very much improved" on the Patient Global Impression of Change questionnaire.[7]
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of this compound and the general workflow of the pivotal clinical trials.
Caption: Mechanism of Action of this compound.
Caption: Elaris EM-I and EM-II Clinical Trial Workflow.
References
- 1. Clinical Pharmacology of this compound: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C32H30F5N3O5 | CID 11250647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medworksmedia.com [medworksmedia.com]
- 4. Treatment of Endometriosis-Associated Pain with this compound, an Oral GnRH Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. login.medscape.com [login.medscape.com]
- 6. A Clinician's Guide to the Treatment of Endometriosis with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ORILISSA® (this compound) Clinical Study Design [orilissa.com]
- 8. Long-Term Outcomes of this compound in Women With Endometriosis: Results From Two Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abbvie.com [abbvie.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. cdn.reachmd.com [cdn.reachmd.com]
A Comparative Guide to the Long-Term Management of Endometriosis and Uterine Fibroids: Evaluating Elagolix in Extension Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term safety and efficacy of Elagolix, an oral gonadotropin-releasing hormone (GnRH) antagonist, with other therapeutic alternatives for the management of endometriosis and uterine fibroids. The data presented is compiled from long-term extension studies to inform research and drug development in women's health.
Executive Summary
This compound has demonstrated sustained efficacy and a manageable safety profile in long-term extension studies for both endometriosis-associated pain and heavy menstrual bleeding associated with uterine fibroids. As a GnRH antagonist, this compound offers a distinct mechanism of action compared to GnRH agonists, avoiding an initial symptom flare. However, hypoestrogenic side effects, such as bone mineral density (BMD) loss and hot flushes, are key considerations for long-term use. This guide provides a comparative analysis of this compound against other hormonal therapies, including GnRH agonists, other GnRH antagonists, selective progesterone receptor modulators (SPRMs), progestins, and combined oral contraceptives (COCs), to highlight the relative benefits and drawbacks of each therapeutic approach.
This compound: Long-Term Safety and Efficacy Data
The long-term clinical development of this compound has been evaluated in several key extension studies, providing data for up to 12 months of continuous treatment.
For Endometriosis-Associated Pain
The ELARIS Endometriosis (EM)-III and -IV were extension studies of two 6-month, double-blind, placebo-controlled Phase 3 trials, evaluating an additional 6 months of treatment with this compound.[1][2][3][4][5][6]
Efficacy: Data from these studies demonstrated sustained reductions in dysmenorrhea (painful periods), nonmenstrual pelvic pain (NMPP), and dyspareunia (painful intercourse) over 12 months.[1][2][3][4][5][6]
Table 1: Responder Rates in this compound ELARIS EM-III & EM-IV Extension Studies (12 Months)
| Efficacy Endpoint | This compound 150 mg once daily | This compound 200 mg twice daily |
| Dysmenorrhea Responders | 50.8% - 52.1%[4][5] | 75.9% - 78.1%[4][5] |
| Nonmenstrual Pelvic Pain Responders | 66.4% - 67.8%[4][5] | 67.2% - 69.1%[4][5] |
| Dyspareunia Responders | 45.2% - 45.9%[4][5] | 58.1% - 60.0%[4][5] |
Safety: The most common adverse event was hot flush.[1][2][3][4][5] Decreases in bone mineral density (BMD) and increases in lipids were observed, consistent with reduced estrogen levels.[1][2][3][4][5] No new safety concerns were identified with long-term use.[1][2][3]
For Heavy Menstrual Bleeding with Uterine Fibroids
The ELARIS UF-EXTEND study evaluated the long-term safety and efficacy of this compound for up to 12 months in women with uterine fibroids.[7][8][9][10][11]
Efficacy: The study showed that this compound, particularly in combination with add-back therapy, significantly reduced heavy menstrual bleeding.[7][8][9][10][11]
Table 2: Efficacy of this compound in ELARIS UF-EXTEND Study (12 Months)
| Efficacy Endpoint | This compound 300 mg twice daily with add-back therapy |
| Clinical Response Rate (HMB) | 87.9%[10][11] |
Clinical response was defined as menstrual blood loss volume of less than 80 mL and a 50 percent or greater reduction from baseline.
Safety: The safety profile was consistent with the pivotal Phase 3 studies, with no new safety signals identified.[10][11] The most frequent adverse events included hot flush, night sweats, nausea, and headache.[9] Reductions in BMD were observed, but were less pronounced in the group receiving add-back therapy.[9]
Comparative Analysis with Alternative Therapies
An objective comparison of this compound with other long-term treatments for endometriosis and uterine fibroids is crucial for informed clinical and research decisions. It is important to note that direct head-to-head long-term comparative trials are limited, and much of the comparative data is inferred from separate studies.[12][13][14][15][16]
GnRH Agonists (e.g., Leuprolide Acetate)
Mechanism of Action: GnRH agonists initially stimulate the pituitary gland, causing a "flare" in hormone levels, followed by downregulation of GnRH receptors, leading to profound suppression of estrogen and progesterone.[1][3][17][18][19][20][21]
Efficacy: GnRH agonists are highly effective in reducing pain and bleeding symptoms.[13][22][23]
Safety: Long-term use is associated with significant hypoestrogenic side effects, including substantial bone mineral density loss, hot flushes, and vaginal dryness.[13] Add-back therapy is often required to mitigate these effects.[13]
Comparison with this compound: this compound, as a GnRH antagonist, has a rapid onset of action without the initial flare effect seen with agonists.[24] The dose-dependent nature of this compound allows for modulation of estrogen suppression, potentially offering a better-tolerated side effect profile compared to the profound suppression of GnRH agonists.[12] Some evidence suggests that hot flushes may be less severe with this compound compared to leuprolide acetate.[13]
Other Oral GnRH Antagonists (e.g., Relugolix, Linzagolix)
Mechanism of Action: Similar to this compound, these agents competitively block GnRH receptors in the pituitary gland, leading to a rapid and dose-dependent reduction in sex hormones.[25][26]
Efficacy: Studies have shown that relugolix and linzagolix are effective in reducing heavy menstrual bleeding in uterine fibroids and pain in endometriosis.[2][23][26][27][28][29][30][31][32] Long-term extension studies for relugolix have demonstrated sustained efficacy for up to 52 weeks.[2][27][31]
Safety: The safety profiles are similar to this compound, with hypoestrogenic effects such as hot flushes and bone density loss being the primary concerns.[2][26][27][28][29][31] Add-back therapy is often co-formulated or recommended to mitigate these side effects.[2][25][28]
Comparison with this compound: All oral GnRH antagonists offer the advantage of oral administration and avoidance of a flare-up. The choice between them may depend on specific dosing regimens, the integration of add-back therapy, and long-term safety data as it becomes more available.[24]
Selective Progesterone Receptor Modulators (SPRMs) (e.g., Ulipristal Acetate)
Mechanism of Action: SPRMs exert both agonistic and antagonistic effects on the progesterone receptor in a tissue-selective manner.[1][7][33] In uterine fibroids, they inhibit cell proliferation and induce apoptosis.[33]
Efficacy: Long-term intermittent use of ulipristal acetate has been shown to effectively control bleeding and reduce fibroid volume.[2][5][6][33][34][35][36][37][38][39]
Safety: Concerns about rare but serious liver injury have led to restrictions on its use in some regions. Endometrial changes are also a noted effect.[2]
Comparison with this compound: Ulipristal acetate offers a different mechanism of action that directly targets progesterone receptors. Its use is primarily for uterine fibroids. The risk of liver injury is a significant differentiating safety concern compared to this compound.
Progestins (e.g., Dienogest)
Mechanism of Action: Progestins inhibit ovulation and cause decidualization and atrophy of endometrial tissue.[24][34][40][41][42]
Efficacy: Dienogest has demonstrated long-term efficacy in reducing endometriosis-associated pain.[3][9][17][20][22][25][27][37][43]
Safety: Common side effects include irregular bleeding, headache, and mood changes.[3][43] The impact on bone mineral density is generally considered minimal compared to GnRH analogues.[9]
Comparison with this compound: Progestins are a well-established first- or second-line treatment for endometriosis. They do not induce a profound hypoestrogenic state like GnRH antagonists, which may be an advantage for patients concerned about bone health and menopausal-like side effects. However, breakthrough bleeding can be a significant issue.
Combined Oral Contraceptives (COCs)
Mechanism of Action: COCs suppress ovulation and reduce menstrual flow, thereby alleviating endometriosis-related pain.[10][18][36][44]
Efficacy: COCs are a common first-line treatment for endometriosis-associated pain, although high-quality evidence from long-term studies is limited.[11][29][31][41][44][45]
Safety: COCs have a well-established long-term safety profile, but are associated with risks such as venous thromboembolism, particularly in susceptible individuals.[45]
Comparison with this compound: COCs are a less targeted approach compared to this compound and may not be effective for all women. This compound may be an option for women who do not respond to or cannot tolerate COCs.
Experimental Protocols
This compound Extension Studies (General Methodology)
The ELARIS extension studies (EM-III, EM-IV, and UF-EXTEND) were multicenter, randomized, double-blind (for the initial phase) studies.[4][5][7][9][40][46]
-
Participants: Premenopausal women aged 18-49 with a confirmed diagnosis of endometriosis or uterine fibroids who had completed a preceding 6-month pivotal trial.[40]
-
Intervention: Participants who were on this compound in the pivotal studies continued their assigned dose. Those on placebo were randomized to receive one of the this compound doses.
-
Primary Endpoints:
-
Endometriosis: The proportion of responders based on clinically meaningful reductions in dysmenorrhea and nonmenstrual pelvic pain scores, with stable or decreased analgesic use.[4][5]
-
Uterine Fibroids: The proportion of women with a reduction in menstrual blood loss volume to less than 80 mL and a 50% or greater reduction from baseline.[7][8]
-
-
Safety Assessments: Included monitoring of adverse events, clinical laboratory tests, and assessments of bone mineral density and endometrial health.[4][7]
-
Statistical Analysis: The power of the extension studies was based on the comparison to placebo in the initial 6-month trials, with an expected dropout rate.[4]
Signaling Pathways and Experimental Workflows
Mechanism of Action Diagrams
// Nodes Hypothalamus [label="Hypothalamus", fillcolor="#F1F3F4", fontcolor="#202124"]; Pituitary [label="Anterior Pituitary", fillcolor="#F1F3F4", fontcolor="#202124"]; Ovaries [label="Ovaries", fillcolor="#F1F3F4", fontcolor="#202124"]; GnRH [label="GnRH", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound\n(GnRH Antagonist)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GnRHR [label="GnRH Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LH_FSH [label="LH & FSH", shape=ellipse, fillcolor="#34A853", fontcolor="#202124"]; Estrogen_Progesterone [label="Estrogen &\nProgesterone", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Endometriosis_Fibroids [label="Endometriosis/\nUterine Fibroids", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Hypothalamus -> GnRH [label=" releases"]; GnRH -> GnRHR [label=" binds to"]; this compound -> GnRHR [label=" blocks", style=dashed, color="#EA4335"]; GnRHR -> Pituitary [style=invis]; Pituitary -> LH_FSH [label=" releases"]; LH_FSH -> Ovaries [label=" stimulates"]; Ovaries -> Estrogen_Progesterone [label=" produce"]; Estrogen_Progesterone -> Endometriosis_Fibroids [label=" stimulate growth"];
// Positioning {rank=same; Hypothalamus; this compound;} {rank=same; Pituitary;} {rank=same; Ovaries;} {rank=same; Endometriosis_Fibroids;} } .dot Caption: this compound (GnRH Antagonist) Signaling Pathway.
// Nodes Hypothalamus [label="Hypothalamus", fillcolor="#F1F3F4", fontcolor="#202124"]; Pituitary [label="Anterior Pituitary", fillcolor="#F1F3F4", fontcolor="#202124"]; Ovaries [label="Ovaries", fillcolor="#F1F3F4", fontcolor="#202124"]; GnRH_Agonist [label="GnRH Agonist\n(e.g., Leuprolide)", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GnRHR [label="GnRH Receptor", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Initial_Flare [label="Initial Flare:\nIncreased LH & FSH", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downregulation [label="Receptor\nDownregulation", shape=box, style="dashed", fillcolor="#F1F3F4", fontcolor="#202124"]; Suppression [label="Suppressed\nLH & FSH", shape=ellipse, fillcolor="#34A853", fontcolor="#202124"]; Reduced_Hormones [label="Reduced Estrogen &\nProgesterone", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Endometriosis_Fibroids [label="Endometriosis/\nUterine Fibroids", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges GnRH_Agonist -> GnRHR [label=" continuously\nstimulates"]; GnRHR -> Pituitary [style=invis]; Pituitary -> Initial_Flare [label=" initial release"]; Initial_Flare -> Downregulation [style=dashed]; Downregulation -> Suppression [label=" leads to"]; Suppression -> Ovaries [label=" reduced\nstimulation"]; Ovaries -> Reduced_Hormones [label=" reduced\nproduction"]; Reduced_Hormones -> Endometriosis_Fibroids [label=" reduced\nstimulation"];
// Positioning {rank=same; Hypothalamus; GnRH_Agonist;} {rank=same; Pituitary;} {rank=same; Ovaries;} {rank=same; Endometriosis_Fibroids;} } .dot Caption: GnRH Agonist Signaling Pathway.
// Nodes Pivotal_Trial [label="6-Month Pivotal Trial\n(this compound vs. Placebo)"]; Eligibility [label="Eligibility Assessment for\nExtension Study"]; Extension_Enrollment [label="Enrollment in\nExtension Study"]; Treatment_Phase [label="6-Month Extension\nTreatment Phase"]; Elagolix_Arm [label="Continue this compound\n(Same Dose)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Placebo_Arm [label="Randomized to\nthis compound Dose", fillcolor="#FBBC05", fontcolor="#202124"]; Follow_Up [label="12-Month Post-Treatment\nFollow-Up"]; Efficacy_Assessment [label="Efficacy Assessment\n(Pain/Bleeding Scores)", shape=ellipse, fillcolor="#34A853", fontcolor="#202124"]; Safety_Assessment [label="Safety Assessment\n(BMD, AEs, Labs)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Pivotal_Trial -> Eligibility; Eligibility -> Extension_Enrollment; Extension_Enrollment -> Treatment_Phase; Treatment_Phase -> Elagolix_Arm; Treatment_Phase -> Placebo_Arm; Elagolix_Arm -> Follow_Up; Placebo_Arm -> Follow_Up; Treatment_Phase -> Efficacy_Assessment [style=dashed]; Treatment_Phase -> Safety_Assessment [style=dashed]; Follow_Up -> Safety_Assessment [style=dashed]; } .dot Caption: this compound Extension Study Workflow.
Conclusion
Long-term data from extension studies confirm that this compound is an effective and generally well-tolerated option for the management of endometriosis-associated pain and heavy menstrual bleeding due to uterine fibroids for up to 12 months. Its oral administration and lack of an initial symptom flare present advantages over GnRH agonists. The primary long-term safety considerations are the hypoestrogenic effects, particularly the impact on bone mineral density, which can be partially mitigated with add-back therapy.
The selection of a long-term medical therapy should be individualized, taking into account the patient's symptoms, treatment goals, desire for fertility, and the specific efficacy and safety profiles of each available agent. While direct long-term comparative data is still emerging, this guide provides a framework for evaluating this compound in the context of other established and novel therapies. Further head-to-head trials are warranted to definitively establish the comparative long-term safety and efficacy of these treatments.
References
- 1. Frontiers | Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Selective progesterone receptor modulator - Wikipedia [en.wikipedia.org]
- 8. Ulipristal acetate, a selective progesterone receptor modulator, induces cell death via inhibition of STAT3/CCL2 signaling pathway in uterine sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of long-term efficacy and safety of dienogest in patients with chronic cyclic pelvic pain associated with endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of combined oral contraceptives in patients with endometriosis [ouci.dntb.gov.ua]
- 11. Modern combined oral contraceptives for treatment of pain associated with endometriosis | Cochrane [cochrane.org]
- 12. A Clinician's Guide to the Treatment of Endometriosis with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. community.the-hospitalist.org [community.the-hospitalist.org]
- 14. becarispublishing.com [becarispublishing.com]
- 15. Comparison this compound vs Depot Leuprolide Prior to Frozen Embryo Transfers in Patients With Endometriosis | Clinical Research Trial Listing [centerwatch.com]
- 16. ASRM 2020 Virtual Scientific Congress & Expo [asrm.confex.com]
- 17. Long-term treatment for endometriosis with dienogest: efficacy, side effects and tolerability: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 18. Endometriosis Medication: Oral Contraceptives, Progestational Agents, Gonadotropin-Releasing Hormone Analogs, Gonadotropin Releasing Hormone Antagonists, Antigonadotropic Agents, Aromatase Inhibitors [emedicine.medscape.com]
- 19. rep.bioscientifica.com [rep.bioscientifica.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. droracle.ai [droracle.ai]
- 22. Dienogest in long-term treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dernek.endometriozisdernegi.org [dernek.endometriozisdernegi.org]
- 26. Safety and efficacy of relugolix combination therapy in symptomatic uterine fibroids - Facts, Views and Vision in ObGyn [fvvo.eu]
- 27. A plain language summary of the long-term relugolix combination therapy study for uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Profile of Linzagolix in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Long-term Relugolix Combination Therapy for Symptomatic Uterine Leiomyomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Effect of this compound Exposure on Clinical Efficacy End Points in Phase III Trials in Women With Endometriosis‐Associated Pain: An Application of Markov Model - PMC [pmc.ncbi.nlm.nih.gov]
- 33. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 34. What is the mechanism of Dienogest? [synapse.patsnap.com]
- 35. Clinical development of the GnRH agonist leuprolide acetate depot - PMC [pmc.ncbi.nlm.nih.gov]
- 36. droracle.ai [droracle.ai]
- 37. esmya.com [esmya.com]
- 38. Long-term treatment of uterine fibroids with ulipristal acetate ☆ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Clinical utility of ulipristal acetate for the treatment of uterine fibroids: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 40. A progestin isn't a progestin: dienogest for endometriosis as a blueprint for future research - Review as a contribution for discussion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. m.youtube.com [m.youtube.com]
- 42. aggietranscript.ucdavis.edu [aggietranscript.ucdavis.edu]
- 43. tandfonline.com [tandfonline.com]
- 44. austinpublishinggroup.com [austinpublishinggroup.com]
- 45. Cost-effectiveness of this compound versus leuprolide acetate for treating moderate-to-severe endometriosis pain in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 46. Linzagolix – new perspectives in the pharmacotherapeutic management of uterine fibroids and endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
Elagolix in the Therapeutic Landscape of Uterine Fibroids: A Comparative Review
An in-depth analysis of the oral GnRH antagonist, elagolix, reveals a paradigm shift in the medical management of uterine fibroids, offering a non-invasive alternative to surgical interventions. This review critically examines the efficacy and safety of this compound in comparison to other established treatments, including GnRH agonists, progestin-releasing intrauterine devices, and surgical options, supported by data from pivotal clinical trials.
Uterine fibroids, benign monoclonal tumors of the myometrium, are the most common pelvic tumors in women of reproductive age, often leading to debilitating symptoms such as heavy menstrual bleeding (HMB) and pelvic pain, significantly impacting quality of life. The therapeutic landscape for uterine fibroids has been evolving from traditional surgical approaches towards less invasive medical management. This compound, an orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonist, has emerged as a prominent player in this evolving landscape. This guide provides a comprehensive comparative review of this compound against other treatment modalities for uterine fibroids, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two GnRH Modulators
The cornerstone of medical therapy for uterine fibroids lies in the modulation of the hypothalamic-pituitary-gonadal (HPG) axis to induce a hypoestrogenic state, thereby reducing fibroid growth and associated symptoms. Both GnRH agonists and antagonists target the GnRH receptor in the pituitary gland, but their mechanisms of action are fundamentally different.
GnRH Agonists (e.g., Leuprolide Acetate): These synthetic analogs of GnRH initially stimulate the GnRH receptors, leading to a transient "flare-up" effect characterized by an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and consequently, a temporary increase in estrogen levels.[1] With continuous administration, GnRH agonists lead to receptor desensitization and downregulation, ultimately suppressing gonadotropin release and inducing a profound hypoestrogenic state.[1]
GnRH Antagonists (e.g., this compound, Relugolix, Linzagolix): In contrast, GnRH antagonists, like this compound, act as competitive blockers of the GnRH receptor.[2] They bind to the receptor without activating it, leading to an immediate and rapid suppression of LH and FSH secretion, thereby avoiding the initial flare effect seen with agonists.[1][2] This direct blockade allows for a more controlled and rapid reduction in estrogen levels.
Signaling Pathway of GnRH Receptor Modulation
The binding of GnRH or a GnRH agonist to its receptor primarily activates the Gαq/11 protein subunit, initiating a signaling cascade that leads to the synthesis and secretion of LH and FSH. A GnRH antagonist, by competitively inhibiting the receptor, prevents the initiation of this entire downstream signaling cascade.
Clinical Efficacy of this compound: The ELARIS UF Trials
The efficacy and safety of this compound for the treatment of HMB associated with uterine fibroids were primarily established in two replicate, pivotal, six-month Phase 3, randomized, double-blind, placebo-controlled trials: ELARIS UF-1 and ELARIS UF-2.[3][4][5][6]
Experimental Protocol: ELARIS UF-1 and UF-2
-
Study Design: The ELARIS UF-1 and UF-2 trials were two identical, double-blind, randomized, placebo-controlled, 6-month Phase 3 trials.[3][4]
-
Participants: Premenopausal women aged 18-51 years with a diagnosis of uterine fibroids and HMB, defined as menstrual blood loss (MBL) volume of >80 mL per cycle.[5]
-
Interventions: Participants were randomized to receive either:
-
Primary Endpoint: The primary endpoint was the proportion of women who achieved a clinical response at the final month of treatment, defined as an MBL volume of less than 80 mL and at least a 50% reduction in MBL from baseline.[3][6]
-
Secondary Endpoints: Key secondary endpoints included changes in bleeding, suppression of bleeding, and changes in hemoglobin concentrations.[5]
Efficacy Data from ELARIS UF-1 and UF-2
The results from both ELARIS UF-1 and UF-2 demonstrated the robust efficacy of this compound in reducing HMB associated with uterine fibroids.
| Efficacy Outcome | ELARIS UF-1 | ELARIS UF-2 |
| Primary Endpoint Met (this compound + Add-back vs. Placebo) | 68.5% vs. 8.7% (P < .001)[6][7] | 76.2% vs. 10.1% (P < .001)[5][7] |
| Primary Endpoint Met (this compound alone) | 84.1%[3] | 77%[3] |
| Amenorrhea at Final Month (this compound + Add-back) | 48.1%[7] | 52.9%[7] |
Comparative Efficacy and Safety
While direct head-to-head trials comparing this compound with all other treatment modalities are limited, a comparative analysis can be drawn from existing clinical trial data and meta-analyses.
This compound vs. Other GnRH Antagonists
Other oral GnRH antagonists, such as relugolix and linzagolix, have also shown significant efficacy in treating HMB associated with uterine fibroids.[8] A meta-analysis of nine randomized controlled trials involving 3,058 women concluded that oral GnRH antagonists, both alone and in combination with add-back therapy, were effective at improving symptoms of uterine fibroids.[8]
| Treatment | Key Efficacy Finding |
| This compound | Least square mean change in menstrual blood loss with this compound alone ranged from –184 to –273 mL, and with this compound + add-back therapy from –168 to –198 mL.[8] |
| Relugolix | Mean blood loss reduction with relugolix + add-back therapy was –84.3 mL.[8] |
| Linzagolix | Awaiting comprehensive comparative data. |
This compound vs. GnRH Agonists (Leuprolide Acetate)
This compound vs. Progestin-Releasing IUDs
There is a lack of direct comparative trials between this compound and progestin-releasing IUDs for the treatment of uterine fibroids. While progestin-releasing IUDs can be effective in reducing HMB, they do not typically reduce fibroid volume.[10]
This compound vs. Surgical Options (Myomectomy/Hysterectomy)
Surgical interventions like myomectomy and hysterectomy remain definitive treatments for uterine fibroids, particularly for women with severe symptoms or those who have completed childbearing. Medical therapies like this compound are often considered for women who wish to avoid or delay surgery. A study protocol for a randomized controlled trial is in place to compare preoperative treatment with relugolix versus leuprorelin before laparoscopic myomectomy to assess the reduction in intraoperative blood loss.[9][11]
Safety Profile of this compound
The safety profile of this compound has been well-characterized in its clinical development program. The most common adverse events are hypoestrogenic in nature.
| Adverse Event | This compound + Add-back Therapy | This compound Alone | Placebo |
| Hot Flushes | More common than placebo[3] | Significantly higher incidence | Lower incidence |
| Headache | Reported | Reported | Reported |
| Nausea | Reported | Reported | Reported |
| Bone Mineral Density (BMD) Loss | Attenuated with add-back therapy[3] | Observed decrease | No significant change |
The addition of hormonal add-back therapy to this compound treatment has been shown to mitigate the hypoestrogenic side effects, particularly the reduction in bone mineral density.[3]
Conclusion
This compound represents a significant advancement in the medical management of uterine fibroids, offering an effective oral treatment option for reducing heavy menstrual bleeding. Its rapid onset of action and the absence of a "flare-up" effect provide advantages over traditional GnRH agonist therapy. The co-administration of add-back therapy effectively mitigates hypoestrogenic side effects, enhancing its long-term safety profile.
While direct head-to-head comparative data with all other treatment modalities are still emerging, the available evidence from the ELARIS pivotal trials and comparative analyses with other GnRH antagonists positions this compound as a valuable tool in the therapeutic armamentarium for uterine fibroids. For researchers and drug development professionals, the development of oral GnRH antagonists like this compound underscores the potential for targeted, non-invasive therapies to address significant unmet needs in women's health. Future research should focus on direct comparative efficacy and long-term safety studies against other established treatments to further delineate the optimal place of this compound in the management of uterine fibroids.
References
- 1. benchchem.com [benchchem.com]
- 2. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 3. This compound for Heavy Menstrual Bleeding in Women with Uterine Fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. obgproject.com [obgproject.com]
- 5. AbbVie Announces Positive Topline Results from Second Phase 3 Study Evaluating Investigational this compound in Women with Uterine Fibroids [prnewswire.com]
- 6. hcplive.com [hcplive.com]
- 7. ORILISSA® (this compound) Clinical Study Design [orilissa.com]
- 8. obgproject.com [obgproject.com]
- 9. The effectiveness of relugolix compared with leuprorelin for preoperative therapy before laparoscopic myomectomy in premenopausal women, diagnosed with uterine fibroids: protocol for a randomized controlled study (MyLacR study) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. The effectiveness of relugolix compared with leuprorelin for preoperative therapy before laparoscopic myomectomy in premenopausal women, diagnosed with uterine fibroids: protocol for a randomized controlled study (MyLacR study) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-analysis of Oral GnRH Antagonists for Pelvic Pain: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of oral Gonadotropin-Releasing Hormone (GnRH) antagonists, with a focus on Elagolix, for the management of pelvic pain associated with endometriosis and uterine fibroids. Designed for researchers, scientists, and drug development professionals, this document synthesizes clinical trial data, details experimental methodologies, and visualizes key biological and procedural pathways to support ongoing research and development in this therapeutic area.
Mechanism of Action: A Competitive Antagonism
Oral GnRH antagonists, including this compound, Relugolix, and Linzagolix, represent a significant advancement in the management of estrogen-dependent conditions.[1] Unlike GnRH agonists that initially cause a surge in gonadotropin release, these non-peptide antagonists competitively block GnRH receptors in the anterior pituitary gland.[2][3][4] This immediate and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) leads to a reduction in ovarian production of estrogen and progesterone, key hormones in the pathophysiology of endometriosis and uterine fibroids.[4][5] This mechanism avoids the initial "flare-up" of symptoms often seen with GnRH agonists and allows for a more controlled modulation of circulating estradiol levels.[2][6]
GnRH Signaling Pathway and the Action of this compound
The following diagram illustrates the hypothalamic-pituitary-gonadal (HPG) axis and the mechanism by which this compound exerts its therapeutic effect.
Caption: GnRH signaling pathway and this compound's mechanism of action.
Comparative Efficacy in Endometriosis-Associated Pain
Multiple meta-analyses have confirmed the efficacy of oral GnRH antagonists in reducing pelvic pain associated with endometriosis.[7][8][9] High-dose regimens of this compound (400 mg) and another antagonist, ASP1707 (15 mg), have been shown to be most effective in reducing overall pelvic pain, dysmenorrhea (painful menstruation), and dyspareunia (painful intercourse).[8][10]
Table 1: Comparative Efficacy of Oral GnRH Antagonists for Endometriosis-Associated Pain (12 weeks)
| Drug/Dose | Change in Overall Pelvic Pain (NRS) vs. Placebo (Mean Difference) | Responder Rate for Dysmenorrhea vs. Placebo | Responder Rate for Non-Menstrual Pelvic Pain vs. Placebo |
| This compound 150 mg | Significant Reduction[9] | 43.4-46.4% vs. 19.6-22.7%[11] | 49.8-50.4% vs. 36.5%[11] |
| This compound 200 mg BID (400 mg/day) | -1.26[12] | 72.4-75.8% vs. 19.6-22.7%[11] | 54.5-57.8% vs. 36.5%[11] |
| Relugolix 40 mg | N/A | 75% vs. 27-30% (with add-back therapy)[7] | Significant Alleviation[7] |
| Linzagolix 75 mg | -0.98[12] | N/A | N/A |
| Linzagolix 200 mg | -0.98[12] | N/A | N/A |
| ASP1707 15 mg | Most Efficient (along with this compound 400mg)[8][10] | N/A | N/A |
Long-term studies have demonstrated sustained reductions in dysmenorrhea and non-menstrual pelvic pain with this compound treatment for up to 12 months.[7][13]
Management of Heavy Menstrual Bleeding in Uterine Fibroids
Oral GnRH antagonists have also proven effective in managing heavy menstrual bleeding associated with uterine fibroids. Both this compound and Relugolix have demonstrated significant reductions in menstrual blood loss.[1]
Safety and Tolerability Profile
The dose-dependent suppression of estrogen by GnRH antagonists leads to characteristic side effects. The most common treatment-emergent adverse events are hypoestrogenic in nature and include hot flushes, headaches, and changes in bone mineral density (BMD).[10][14]
Table 2: Key Safety Outcomes of Oral GnRH Antagonists
| Drug/Dose | Most Common Adverse Events | Impact on Bone Mineral Density (BMD) |
| This compound 150 mg | Headache (highest rate)[10] | Dose-dependent decrease[11] |
| This compound 250 mg | Highest rate of treatment discontinuation due to adverse events[10] | Significant decrease in spinal BMD[8][10] |
| Relugolix 40 mg | Hot flush (highest rate)[8][10] | Minimal loss with add-back therapy[15] |
To mitigate these hypoestrogenic side effects, particularly the impact on BMD, low-dose hormone "add-back" therapy (estrogen and progestin) is often co-administered, especially with longer-term treatment.[7] This approach is based on the "estradiol threshold hypothesis," which posits that partial estrogen suppression is sufficient to manage symptoms while minimizing adverse effects.[7]
Experimental Protocols: A Synthesized Clinical Trial Methodology
The following outlines a typical experimental protocol for a Phase III randomized, double-blind, placebo-controlled trial evaluating an oral GnRH antagonist for endometriosis-associated pain, based on the methodologies of the Elaris EM-I and EM-II trials for this compound.[11]
Study Design and Workflow
Caption: A typical clinical trial workflow for oral GnRH antagonists.
Key Methodological Details:
-
Patient Population: Premenopausal women (typically 18-49 years) with a surgical diagnosis of endometriosis and experiencing moderate to severe endometriosis-associated pain.[11]
-
Intervention: Randomized assignment to receive one of two doses of the oral GnRH antagonist or a matching placebo for a 6-month period.[11]
-
Primary Efficacy Endpoints: The co-primary endpoints are typically the proportion of participants who achieve a clinical response in both dysmenorrhea and non-menstrual pelvic pain at 3 months. A clinical response is defined as a clinically meaningful reduction in the pain score without an increase in the use of rescue analgesic medication.[11] Pain scores are often recorded daily by patients in an electronic diary.[11]
-
Secondary Efficacy Endpoints: These often include sustained response at 6 months, changes in dyspareunia, use of rescue pain medication (e.g., NSAIDs, opioids), and quality of life assessments, such as the Endometriosis Health Profile-30 (EHP-30).[13][16]
-
Safety Assessments: Safety monitoring includes the recording of all adverse events, with a particular focus on hypoestrogenic effects. Bone mineral density is typically assessed via dual-energy X-ray absorptiometry (DXA) scans at baseline and at the end of treatment. Serum lipid panels and endometrial assessments are also routinely performed.[11][13]
Conclusion
Oral GnRH antagonists, including this compound, have emerged as effective therapies for managing pelvic pain associated with endometriosis and uterine fibroids.[17] Their distinct mechanism of action offers a rapid, dose-dependent hormonal suppression that avoids the initial symptom flare seen with GnRH agonists.[1] While efficacy is well-established, the clinical profile of these agents is characterized by a dose-dependent increase in hypoestrogenic side effects.[12] The use of add-back therapy is a key strategy to improve the long-term safety and tolerability of this promising class of drugs.[7] Future research and head-to-head clinical trials will further delineate the comparative nuances between different oral GnRH antagonists, guiding more personalized treatment strategies for patients.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical Pharmacology of this compound: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ORILISSA® (this compound) Mechanism of Action (MOA) [orilissa.com]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. respubjournals.com [respubjournals.com]
- 6. Feminizing hormone therapy - Wikipedia [en.wikipedia.org]
- 7. Oral Gonadotropin-Releasing Hormone Antagonists in the Treatment of Endometriosis: Advances in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Efficacy and safety of oral gonadotropin-releasing hormone antagonists in moderate-to-severe endometriosis-associated pain: a systematic review and network meta-analysis | Semantic Scholar [semanticscholar.org]
- 9. Efficacy and safety of oral gonadotropin-releasing hormone antagonists in moderate-to-severe endometriosis-associated pain: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GnRH Antagonists Can Effectively Reduce Endometriosis Pain | EndoNews [endonews.com]
- 11. Treatment of Endometriosis-Associated Pain with this compound, an Oral GnRH Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Efficacy and safety of oral gonadotropin-releasing hormone antagonists in moderate-to-severe endometriosis-associated pain: a systematic review and network meta-analysis | springermedizin.de [springermedizin.de]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. jocmr.elmerjournals.com [jocmr.elmerjournals.com]
Safety Operating Guide
Navigating the Safe Disposal of Elagolix: A Guide for Professionals
For researchers, scientists, and drug development professionals, ensuring the proper disposal of pharmaceutical compounds like Elagolix is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, safeguarding both personnel and the environment.
Core Disposal Recommendations
The primary methods for this compound disposal vary depending on the setting (e.g., household vs. laboratory) and the available local programs. Unused tablets should preferably be disposed of through a drug take-back program.[1] If such a program is unavailable, FDA guidance for disposal in household trash should be followed.[1] Flushing this compound down the toilet is not recommended.[1][2] For bulk quantities, such as those found in a laboratory or manufacturing setting, disposal should be conducted in accordance with federal, state, and local regulations.[3]
| Disposal Method | Recommendation | Key Considerations |
| Drug Take-Back Programs | Preferred method for unused or expired tablets.[1] | Safest option to prevent diversion and environmental contamination. Often available at pharmacies or law enforcement agencies.[4] |
| Household Trash Disposal | Use if a take-back program is not accessible.[1][5] | Mix whole tablets (do not crush) with an unpalatable substance like dirt or coffee grounds, place in a sealed container, and discard in trash.[5] |
| Incineration | Recommended for excess and expired materials in a laboratory setting.[6][7] | Must be performed in an incinerator equipped with an afterburner and scrubber by a licensed hazardous material disposal company.[6][7] |
| Flushing | Do Not Flush. [1][2] | Prevents contamination of water supplies. |
Procedural Guidance for Laboratory Settings
When handling this compound in a research or development environment, it is imperative to adhere to established safety protocols to minimize exposure and ensure proper waste management.
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Ensure adequate ventilation when handling this compound powder or tablets.[6]
-
Eye Protection: Wear tightly fitting safety goggles.[6]
-
Gloves and Clothing: Use impervious gloves and fire/flame-resistant clothing. Always inspect gloves before use and wash hands after handling.[6]
Disposal of Contaminated Materials:
-
Disposable materials that have come into contact with this compound, such as gloves and labware, should be disposed of in accordance with institutional and local guidelines for chemical waste.
-
Contaminated packaging should be disposed of in the same manner as the product itself.[7]
Spill Management:
-
Evacuate and Secure: Keep unnecessary personnel away from the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains or water courses.[3]
-
Clean-up: For solid spills, sweep up the material and place it in a suitable, closed container for disposal.[7] For liquid spills, absorb with an inert material and place in a chemical waste container.
-
Decontamination: Clean the spill surface thoroughly.
Regulatory Framework
The disposal of pharmaceutical waste is regulated by multiple federal and state agencies. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) have established guidelines for the management of pharmaceutical waste.[5] It is the responsibility of the waste generator to determine if the waste is hazardous and to ensure it is disposed of in a compliant manner. While the Safety Data Sheet (SDS) for this compound sodium indicates it is not a "Hazardous Chemical" as defined by the OSHA Hazard Communication Standard, it is still prudent to consult with a licensed professional waste disposal service.[6][7]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 2. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. capotchem.cn [capotchem.cn]
Essential Safety and Logistical Information for Handling Elagolix
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Elagolix is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate a secure laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
Due to its classification as a substance suspected of damaging fertility or the unborn child, stringent adherence to PPE protocols is mandatory when handling this compound. The primary objective is to prevent skin contact, eye exposure, and inhalation of the compound in its solid form or as an aerosol.
Engineering Controls
The primary method for controlling exposure should be the use of engineering controls. A certified chemical fume hood is essential for all weighing and reconstitution activities involving solid this compound. For procedures with a lower risk of aerosolization, a Class I Biological Safety Cabinet may be appropriate.
Personal Protective Equipment
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or P1 respirator should be used when handling the solid compound outside of a fume hood. |
| Body Protection | Lab Coat | A standard laboratory coat should be worn at all times. |
Safe Handling and Disposal Workflow
Adherence to a standardized workflow is critical for minimizing exposure risk and ensuring the proper disposal of this compound waste. The following diagram outlines the procedural steps for handling and disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Occupational Exposure Limits
Currently, there are no established occupational exposure limits (OELs) for this compound from regulatory bodies such as OSHA or ACGIH. Given the reproductive toxicity hazard, it is crucial to handle this compound with the utmost care, employing the principle of "As Low As Reasonably Practicable" (ALARP) for exposure. The toxicological properties of this substance have not been fully investigated.
Detailed Protocols
Handling Procedure
-
Preparation : Before handling, ensure the chemical fume hood is certified and functioning correctly. Don all required PPE as specified in the table above.
-
Weighing : All weighing of solid this compound must be conducted within the chemical fume hood to prevent the aerosolization of the powder.
-
Reconstitution : The dissolution of solid this compound should also be performed within the fume hood. Add the solvent slowly to the solid to minimize the potential for splashing.
-
Experimentation : Once in solution, the risk of aerosolization is reduced. However, standard safe laboratory practices should be maintained.
Disposal Plan
-
Solid Waste : All solid waste contaminated with this compound, including weighing paper and contaminated consumables, must be disposed of in a clearly labeled hazardous waste container.
-
Liquid Waste : All liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps : Any sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
-
Decontamination : All surfaces and equipment that have come into contact with this compound should be decontaminated using a suitable laboratory disinfectant or cleaning agent.
-
PPE Disposal : All used PPE should be considered contaminated and disposed of in a designated hazardous waste stream.
By implementing these safety and logistical procedures, research and development professionals can confidently handle this compound while minimizing their exposure risk and ensuring a safe and compliant laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
